Product packaging for Propylparaben(Cat. No.:CAS No. 94-13-3)

Propylparaben

Cat. No.: B1679720
CAS No.: 94-13-3
M. Wt: 180.20 g/mol
InChI Key: QELSKZZBTMNZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propylparaben (Propyl 4-hydroxybenzoate), with the molecular formula C 10 H 12 O 3 and CAS Number 94-13-3, is the n-propyl ester of p-hydroxybenzoic acid . It is a stable, white crystalline solid that occurs naturally in some plants but is synthesized for commercial and research applications via the esterification of p-hydroxybenzoic acid and n-propanol . As a preservative, its primary research value lies in its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds . Its mechanism of action is attributed to disrupting microbial cell membrane integrity and interfering with critical enzymatic processes and mitochondrial function, leading to the loss of cell viability . It is effective over a wide pH range, making it a subject of study in various formulation matrices . This compound is a standard compound for investigating the chemistry and toxicology of preservatives. It is frequently studied in: - Cytotoxicity and Apoptosis Research: Studies demonstrate that this compound can induce oxidative stress, mitochondrial dysfunction, and apoptosis in cell lines, including human trophoblast cells, providing insights into its potential biological impacts . - Endocrine Disruption Studies: It is recognized as a xenoestrogen for its ability to mimic estrogen and bind to estrogen receptors, making it a model compound for researching endocrine disruption . - Pharmacokinetic Research: Human studies show that dermal application leads to slower absorption and a longer half-life compared to oral exposure, resulting in higher systemic levels of the biologically active, unconjugated compound . Its metabolism and rapid urinary excretion are also key research areas . - Allergenic Testing: this compound is used as a standardized chemical allergen in patch tests to diagnose allergic contact dermatitis . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, cosmetic, or food-related applications of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1679720 Propylparaben CAS No. 94-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSKZZBTMNZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35285-69-9 (mono-hydrochloride salt)
Record name Propylparaben [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022527
Record name Propylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylparaben
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6889
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000555 [mmHg]
Record name Propylparaben
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6889
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White crystals, Prisms from ether

CAS No.

94-13-3
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylparaben [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylparaben
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPYLPARABEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PROPYLPARABEN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8IX2SC1OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C
Record name PROPYL-4-HYDROXYBENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYLPARABEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propylparaben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propylparaben mechanism of action on microbial cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Propylparaben on Microbial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a widely utilized antimicrobial preservative, exerts its primary effect by disrupting the structural and functional integrity of microbial cell membranes. This technical guide provides a comprehensive overview of the core mechanisms of action, focusing on the multifaceted effects of this compound on membrane integrity, membrane potential, and key membrane-associated processes. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a critical resource for researchers and professionals in the fields of microbiology, drug development, and formulation science.

Introduction

This compound, the propyl ester of p-hydroxybenzoic acid, belongs to the paraben family of preservatives, which are extensively used in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[1] The efficacy of parabens as antimicrobial agents is correlated with the length of their alkyl chain, with this compound demonstrating greater potency against many microorganisms compared to its shorter-chain counterparts like methylparaben.[2][3] This enhanced activity is attributed to its increased lipophilicity, which facilitates its interaction with and penetration into the microbial cell membrane.[3]

The primary mode of action of this compound is the disruption of microbial cell membranes, leading to a cascade of events that ultimately result in the inhibition of microbial growth and cell death.[3] This guide will delve into the specific mechanisms by which this compound compromises the cell membrane, including the alteration of membrane fluidity, dissipation of membrane potential, and inhibition of membrane-embedded proteins.

Core Mechanism of Action on Microbial Cell Membranes

The antimicrobial activity of this compound is a multi-target process centered on the disruption of the microbial cell membrane. Its lipophilic nature allows it to readily partition into the lipid bilayer, leading to a series of detrimental effects.

Disruption of Membrane Integrity and Permeability

This compound's insertion into the lipid bilayer disrupts the packing of phospholipids, leading to an increase in membrane fluidity and permeability. This disruption compromises the barrier function of the membrane, resulting in the leakage of essential intracellular components, such as ions and small molecules. A key indicator of this membrane damage is the efflux of potassium ions (K+). Studies have demonstrated that this compound induces a significant and linear release of K+ from Escherichia coli cells. This loss of intracellular potassium is a critical event that can lead to the de-energization of the membrane and subsequent cellular dysfunction.

The permeabilizing effect of this compound is influenced by the composition of the outer membrane in Gram-negative bacteria. The presence of the OmpF porin in E. coli has been shown to accelerate the potassium release induced by this compound, suggesting that these channels may facilitate the passage of this compound across the outer membrane to its site of action on the cytoplasmic membrane.

Alteration of Membrane Potential

The microbial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility. This compound disrupts this potential by increasing the membrane's permeability to ions. The efflux of positively charged potassium ions, as mentioned earlier, contributes to the depolarization of the membrane. This dissipation of the membrane potential severely impairs the cell's bioenergetic state and inhibits essential metabolic functions.

Interaction with Membrane Proteins and Enzymes

Beyond its effects on the lipid bilayer, this compound can also interfere with the function of membrane-associated proteins. These proteins play critical roles in transport, signaling, and cellular respiration. By altering the lipid environment surrounding these proteins, this compound can indirectly inhibit their activity. Furthermore, there is evidence to suggest that parabens can directly interact with and inhibit certain microbial enzymes, further contributing to their antimicrobial effect.

Impact on the Lipid Bilayer Composition

While direct studies on the effect of this compound on the fatty acid composition of microbial membranes are limited, it is plausible that its presence within the lipid bilayer could induce adaptive changes in the lipid profile of surviving microorganisms. Bacteria are known to alter their membrane fatty acid composition in response to environmental stressors to maintain optimal membrane fluidity. Further research is needed to elucidate the specific changes in fatty acid saturation, chain length, and branching that may occur in response to sublethal concentrations of this compound.

Quantitative Data

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values of this compound vary depending on the microbial species.

MicroorganismTypeMIC (mg/mL)Reference(s)
Staphylococcus aureusGram-positive bacterium0.5 - 3.2
Bacillus subtilisGram-positive bacterium0.1 - 0.8
Bacillus cereusGram-positive bacterium0.8 - 3.2
Escherichia coliGram-negative bacterium1.0 - 3.2
Pseudomonas aeruginosaGram-negative bacterium>3.0 - 8.0
Candida albicansFungus (Yeast)0.1 - 0.2
Aspergillus nigerFungus (Mold)0.9 - 3.6 (5-20 mmol/L)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12 of each row.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted microbial suspension to wells 1 through 11.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Potassium Efflux Assay

Protocol: Ion-Selective Electrode Method

  • Bacterial Culture Preparation: Grow E. coli to mid-log phase (A600 of 0.6) in Luria-Bertani (LB) broth.

  • Cell Harvesting and Washing: Centrifuge the culture to collect the cells. Wash the cell pellet with 100 mM sodium phosphate buffer (pH 7.0).

  • Cell Resuspension: Resuspend the washed cell pellet in the same buffer containing 5% glycerol to a final cell density of approximately 5 x 10^9 cells/mL.

  • Electrode Setup: Place 6 mL of the cell suspension in a glass cup at 37°C with constant stirring. Insert a potassium-specific ion-selective electrode and a reference electrode into the suspension.

  • Equilibration: Allow the system to equilibrate until a stable baseline potassium concentration is recorded.

  • This compound Addition: Inject a known concentration of this compound (e.g., 0.5 mg/mL) into the cell suspension.

  • Data Recording: Continuously record the change in extracellular potassium concentration over time.

Membrane Potential Assay

Protocol: DiSC3(5) Fluorescence Assay

  • Bacterial Culture Preparation: Grow bacteria to early- to mid-logarithmic growth phase.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with a buffer such as 5 mM HEPES (pH 7.2) containing 5 mM glucose. Resuspend the cells in the same buffer to an optical density (OD600) of 0.05-0.1.

  • Dye Loading: Add the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to the cell suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature for 10-20 minutes to allow for dye uptake and fluorescence quenching.

  • Potassium Chloride Addition: Add KCl to a final concentration of 100 mM to equilibrate the internal and external potassium concentrations.

  • Fluorescence Measurement: Place the cell suspension in a fluorometer. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm) until a stable signal is obtained.

  • This compound Treatment: Add this compound at the desired concentration to the cuvette and immediately begin recording the change in fluorescence. An increase in fluorescence indicates membrane depolarization.

  • Positive Control: As a positive control for complete depolarization, add a protonophore such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a channel-forming peptide like gramicidin at the end of the experiment.

Membrane Integrity Assay

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Bacterial Culture and Treatment: Grow bacteria to the desired growth phase and treat with this compound at various concentrations for a specified duration. Include an untreated control.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them once with phosphate-buffered saline (PBS).

  • Cell Resuspension: Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add propidium iodide (PI) to the cell suspension to a final concentration of 1-5 µg/mL. Incubate in the dark at room temperature for 5-15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (e.g., 617/20 nm bandpass filter).

  • Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of PI-positive (membrane-compromised) cells in the treated and control samples.

Signaling Pathways and Experimental Workflows

This compound's Disruption of the Microbial Cell Membrane

The following diagram illustrates the logical flow of events following the exposure of a microbial cell to this compound.

Propylparaben_Action This compound This compound OuterMembrane Outer Membrane (Gram-negative) This compound->OuterMembrane Penetration LipidBilayer Cytoplasmic Membrane (Lipid Bilayer) This compound->LipidBilayer Partitioning Porin OmpF Porin OuterMembrane->Porin Facilitated transport Porin->LipidBilayer MembraneProteins Membrane Proteins LipidBilayer->MembraneProteins Altered Environment K_efflux Potassium (K+) Efflux LipidBilayer->K_efflux Increased Permeability Inhibition Inhibition of Membrane -Associated Processes MembraneProteins->Inhibition MembraneDepolarization Membrane Depolarization K_efflux->MembraneDepolarization MembraneDepolarization->Inhibition GrowthInhibition Microbial Growth Inhibition / Cell Death Inhibition->GrowthInhibition

Caption: Logical flow of this compound's action on the microbial cell membrane.

Experimental Workflow for Assessing Membrane Integrity

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on microbial membrane integrity using propidium iodide staining and flow cytometry.

Membrane_Integrity_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Culture Bacterial Culture Treatment Treat with this compound (and controls) Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Stain Add Propidium Iodide Resuspend->Stain Incubate Incubate in Dark Stain->Incubate FlowCytometry Flow Cytometry Analysis Incubate->FlowCytometry DataAnalysis Data Analysis (% PI-positive cells) FlowCytometry->DataAnalysis

Caption: Workflow for membrane integrity assay using propidium iodide.

Impact on Bacterial Signaling Pathways

The disruption of the cell membrane's integrity and electrochemical gradient by this compound can have downstream effects on bacterial signaling pathways that are dependent on membrane-bound sensors.

  • Two-Component Systems (TCS): Many bacterial TCSs rely on transmembrane sensor histidine kinases to detect environmental signals. Alterations in the membrane's physical state or potential could interfere with the signal transduction cascade of these systems, which regulate a wide range of processes including virulence and antibiotic resistance. However, direct evidence for this compound's specific interaction with TCSs is currently lacking and represents an area for future research.

  • Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Some QS systems involve membrane-bound receptors. By disrupting the membrane, this compound could potentially interfere with the proper functioning of these receptors or the transport of signaling molecules. While some natural compounds have been shown to inhibit QS, the specific role of this compound as a quorum sensing inhibitor requires further investigation.

Conclusion

This compound's efficacy as an antimicrobial preservative is fundamentally linked to its ability to compromise the microbial cell membrane. Through a combination of disrupting the lipid bilayer's integrity, dissipating the essential membrane potential, and interfering with membrane-associated proteins, this compound creates an inhospitable environment for microbial survival. This in-depth guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols. The provided visualizations offer a clear framework for understanding the logical progression of this compound's action and the experimental workflows used to study it. Further research into the effects of this compound on membrane lipid composition and its potential interference with bacterial signaling pathways will provide an even more complete picture of its antimicrobial activity and inform the development of novel preservation strategies.

References

Propylparaben's Endocrine Disrupting Properties: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben (propyl p-hydroxybenzoate), a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential endocrine-disrupting capabilities.[1] In vitro studies are fundamental in elucidating the mechanisms by which this compound may interfere with the endocrine system. This technical guide provides a comprehensive overview of the in vitro evidence for this compound's effects on estrogenic, androgenic, steroidogenic, and thyroid pathways, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Estrogenic Activity of this compound

This compound has been demonstrated to exhibit weak estrogenic activity in various in vitro models.[2] This activity is primarily mediated through its interaction with estrogen receptors (ERs), leading to the activation of estrogen-responsive genes and downstream cellular effects.

Quantitative Data: Estrogenic Effects of this compound
Assay TypeCell Line/SystemEndpointThis compound Concentration/EffectReference
Estrogen Receptor α (ERα) DimerizationHEK293PC203.09 × 10⁻⁵ M[3]
Estrogen Receptor Transcriptional Activation (STTA)ERα-HeLa9903PC101.18 × 10⁻⁶ M[3][4]
Estrogen Receptor Transcriptional Activation (STTA)ERα-HeLa9903PC502.69 × 10⁻⁶ M
Competitive ER BindingMCF-7 cells% Inhibition of [³H]estradiol binding77% inhibition at 1,000,000-fold molar excess
Cell ProliferationMCF-7Increased proliferationStatistically significant increase at doses from 0.2 nM to 2 µM
Aromatase InhibitionHuman placental microsomesIC50> 100 µM
17β-HSD1 InhibitionHEK-293 cell lysatesIC50> 20 µM (inactive)
17β-HSD2 InhibitionHEK-293 cell lysates% Inhibition~20% at 20 µM

PC10: The concentration for 10% of maximal activity. PC20: The concentration for 20% of maximal activity. PC50: The concentration for 50% of maximal activity. IC50: The half maximal inhibitory concentration.

Signaling Pathway: Estrogenic Action of this compound

Estrogenic_Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Hormone_Production Hormone Production Gene_Transcription->Hormone_Production

Estrogenic signaling pathway of this compound.
Experimental Protocols

This assay evaluates the ability of a substance to bind to the estrogen receptor. A competitive binding format is typically used, where the test substance (this compound) competes with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to a preparation of recombinant human estrogen receptor α (hERα). The amount of radiolabeled estrogen displaced by the test substance is measured, and from this, the binding affinity and IC50 value can be determined.

The ERTA assay assesses the ability of a substance to activate the estrogen receptor and induce the transcription of a reporter gene. Stably transfected cell lines, such as HeLa-9903, containing the human ERα and an estrogen-responsive reporter gene (e.g., luciferase) are used. Cells are exposed to varying concentrations of this compound, and the resulting expression of the reporter gene is quantified (e.g., by measuring luminescence). This allows for the determination of PC10 and PC50 values, indicating the potency of the substance as an ER agonist.

This assay measures the estrogenic effect of a substance by its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7. Cells are cultured in a medium stripped of estrogens and then exposed to various concentrations of this compound. After a set incubation period, cell viability or number is determined using methods such as the AlamarBlue assay or by direct cell counting. An increase in cell proliferation compared to a vehicle control indicates an estrogenic effect.

Anti-Androgenic Activity of this compound

In vitro studies have also suggested that this compound can act as an antagonist to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone.

Quantitative Data: Anti-Androgenic Effects of this compound
Assay TypeCell Line/SystemEndpointThis compound Concentration/EffectReference
Androgen Receptor Transcriptional ActivityMDA-kb2 cells% Inhibition of Testosterone-induced activity19% inhibition at 10 µM
Androgen Receptor BindingRat prostate cytosolBindingWeak competitive binding

Signaling Pathway: Anti-Androgenic Action of this compound

AntiAndrogenic_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Inhibits Testosterone Testosterone Testosterone->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Initiates

Anti-androgenic signaling pathway of this compound.
Experimental Protocol

This assay is designed to detect both androgen receptor agonists and antagonists. Cell lines, such as AR-EcoScreen™, are stably transfected with the human androgen receptor and an androgen-responsive reporter gene. To test for antagonistic activity, cells are co-exposed to a fixed concentration of a known androgen (e.g., testosterone) and varying concentrations of this compound. A reduction in the androgen-induced reporter gene expression indicates anti-androgenic activity.

Effects on Steroidogenesis

This compound has been shown to interfere with the synthesis of steroid hormones (steroidogenesis) in vitro. The human adrenocarcinoma cell line H295R is a key model for these studies as it expresses the enzymes necessary for the production of corticosteroids, androgens, and estrogens.

Quantitative Data: Effects of this compound on Steroidogenesis in H295R Cells

Studies on the direct effects of this compound on estradiol and testosterone production in H295R cells have shown varied results, with some indicating a disturbance in their synthesis and secretion, though specific quantitative data for this compound alone is not consistently reported in the initial search results.However, related parabens like ethyl and butyl paraben have been shown to significantly increase progesterone production at 30µM, while having no significant effect on testosterone or estradiol, suggesting a potential disruption early in the steroidogenic pathway.

Experimental Workflow: H295R Steroidogenesis Assay (OECD 456)

H295R_Workflow cluster_prep Cell Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis H295R_Culture Culture H295R cells Plate_Cells Plate cells in multi-well plates H295R_Culture->Plate_Cells Acclimate Acclimate for 24 hours Plate_Cells->Acclimate Expose_Cells Expose cells to this compound (multiple concentrations) and controls for 48 hours Acclimate->Expose_Cells Collect_Medium Collect culture medium Expose_Cells->Collect_Medium Viability_Assay Perform cell viability assay Expose_Cells->Viability_Assay Hormone_Analysis Analyze hormone levels (e.g., Estradiol, Testosterone) via ELISA or LC-MS Collect_Medium->Hormone_Analysis

Workflow for the H295R steroidogenesis assay.
Experimental Protocol

This in vitro screening assay is used to identify substances that affect the production of 17β-estradiol and testosterone. H295R cells are cultured and then exposed to a range of concentrations of the test substance (this compound) for 48 hours. Following exposure, the culture medium is collected, and the concentrations of estradiol and testosterone are measured using techniques like ELISA or LC-MS. A cell viability assay is also performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

Thyroid Hormone System Disruption

In vitro evidence suggests that this compound may also interfere with the thyroid hormone system.

Quantitative Data: Thyroid-Related Effects of this compound
Assay TypeCell Line/SystemEndpointThis compound Concentration/EffectReference
Thyroid Receptor Agonistic ActivityGH3 cell proliferation assayAgonistic activityExhibited thyroid receptor agonistic activities

Signaling Pathway: Thyroid Receptor Agonism

Thyroid_Pathway This compound This compound TR Thyroid Receptor (TR) This compound->TR Binds and Activates TRE Thyroid Response Element (TRE) TR->TRE Binds to Gene_Transcription Thyroid-Responsive Gene Transcription TRE->Gene_Transcription Initiates

Thyroid receptor agonism pathway of this compound.
Experimental Protocol

The GH3 cell line, derived from a rat pituitary tumor, is used to assess the potential of substances to act as thyroid hormone receptor agonists or antagonists. The proliferation of these cells is influenced by thyroid hormones. To test for agonistic activity, cells are exposed to various concentrations of this compound, and cell proliferation is measured. An increase in proliferation suggests a thyroid hormone-like effect.

Conclusion

The in vitro data presented in this technical guide indicate that this compound possesses endocrine-disrupting properties, albeit with a potency that is generally orders of magnitude lower than that of endogenous hormones. This compound has been shown to interact with estrogen and androgen receptors, interfere with steroid hormone synthesis, and potentially disrupt the thyroid hormone system. The standardized in vitro assays detailed herein provide a robust framework for the continued investigation and characterization of the endocrine-disrupting potential of this compound and other xenobiotics. These in vitro models are invaluable tools for screening, prioritization, and mechanistic studies in the fields of toxicology and drug development.

References

Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylparaben, a widely used preservative in the pharmaceutical, cosmetic, and food industries. The primary focus is on its preparation via the Fischer esterification of p-hydroxybenzoic acid with n-propanol. This document details various synthetic methodologies, including conventional acid catalysis and modern microwave-assisted techniques. It presents key quantitative data in structured tables, offers detailed experimental protocols, and provides visual representations of the reaction mechanism and experimental workflows to facilitate understanding and replication.

Introduction

This compound, the n-propyl ester of p-hydroxybenzoic acid, is a crucial antimicrobial agent valued for its broad-spectrum efficacy and long history of safe use. Its synthesis is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide explores the chemical principles and practical considerations for synthesizing high-purity this compound for research and development applications.

Synthesis Methodologies and Data

The esterification of p-hydroxybenzoic acid with n-propanol is the most common route for this compound synthesis. The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid, under reflux conditions.[1] More contemporary methods utilize alternative catalysts and energy sources, such as microwave irradiation, to enhance reaction rates and yields.

Quantitative Data on Synthetic Protocols

The following tables summarize quantitative data from various published methods for the synthesis of this compound. This allows for a comparative analysis of different approaches.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterConventional MethodMicrowave-Assisted MethodAlternative Catalyst Method
Starting Materials p-Hydroxybenzoic Acid, n-Propanolp-Hydroxybenzoic Acid, n-Propanolp-Hydroxybenzoic Acid, n-Propanol
Molar Ratio (Acid:Alcohol) 1:3 (typical excess of alcohol)1:31:1.2
Catalyst Concentrated Sulfuric AcidNKC-9 Macroporous ResinMethanesulfonic Acid & Choline Chloride
Catalyst Loading Catalytic amount20% of total reactant massNot specified
Reaction Temperature Reflux (approx. 97-117 °C)Not specified (Microwave irradiation)80 °C initially, then reflux
Reaction Time Several hours (e.g., 2-8 hours)2.5 hoursNot specified (monitored by TLC)
Reported Yield Variable, typically good89%93.4%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Appearance White crystalline powder or colorless crystals
Melting Point 96-99 °C
Solubility in Water (25 °C) Very slightly soluble (approx. 0.5 g/L)
Solubility in Organic Solvents Freely soluble in ethanol, acetone, and ether
¹H NMR (CDCl₃, 90 MHz) δ (ppm) 7.91 (d, 2H), 6.86 (d, 2H), 4.27 (t, 2H), 1.80 (m, 2H), 1.02 (t, 3H)
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) 167.94, 161.13, 132.04, 121.95, 115.51, 66.90, 22.14, 10.50
Key IR Absorptions (cm⁻¹) 3350 (O-H stretch, phenol), 2970 (C-H stretch, alkyl), 1685 (C=O stretch, ester), 1600, 1510 (C=C stretch, aromatic), 1280, 1170 (C-O stretch)

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Microwave-Assisted Synthesis using NKC-9 Resin

This protocol is adapted from a patented method and offers a relatively rapid and high-yield synthesis.

Materials:

  • p-Hydroxybenzoic acid

  • n-Propanol

  • NKC-9 macroporous absorptive resin

  • 10% Sodium carbonate solution

  • Distilled water

Procedure:

  • In a three-necked flask, combine p-hydroxybenzoic acid and n-propanol in a 1:3 molar ratio.

  • Add NKC-9 macroporous resin corresponding to 20% of the total mass of the reactants.

  • Place a magnetic stirrer in the flask and position the flask within a microwave reactor.

  • Initiate stirring and begin microwave irradiation. The reaction is typically carried out for 2.5 hours. Water generated during the reaction can be removed using a water separator.

  • After the reaction is complete, turn off the microwave and allow the mixture to cool.

  • Pour the reaction liquid into a clean flask and remove the excess n-propanol by steam distillation.

  • Transfer the remaining residue to a beaker and cool to induce crystallization.

  • Wash the crude product with a 10% sodium carbonate solution until the pH of the washings is between 7.0 and 8.0.

  • Collect the crystals by suction filtration and wash the filter cake with distilled water.

  • Dry the purified white solid this compound. A yield of approximately 89% can be expected.

Conventional Synthesis using Sulfuric Acid Catalyst

This is a traditional and widely used method for synthesizing parabens.

Materials:

  • p-Hydroxybenzoic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of n-propanol (e.g., a 1:3 to 1:5 molar ratio).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of p-hydroxybenzoic acid) to the solution.

  • Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess n-propanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound suitable for pharmaceutical and research applications. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection: Based on solubility data, suitable solvents for the recrystallization of this compound include acetone, ethanol, and isopropanol.[1] An ethanol/water mixture is also a common and effective choice.

Procedure (using Ethanol/Water):

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Heat the solution to just below the boiling point to ensure complete dissolution.

  • Gradually add hot water to the solution until a faint cloudiness (turbidity) persists, indicating the saturation point.

  • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, cool the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals thoroughly. The expected recovery will be less than 100% as some product will remain in the mother liquor.

Reaction Mechanism and Experimental Workflow

Visual diagrams are provided below to illustrate the chemical pathway of the esterification and the general laboratory workflow.

Fischer Esterification Mechanism

The synthesis of this compound from p-hydroxybenzoic acid and n-propanol proceeds via the Fischer esterification mechanism, which is acid-catalyzed.

Fischer_Esterification p_HBA p-Hydroxybenzoic Acid Protonated_Carbonyl Protonated Carbonyl p_HBA->Protonated_Carbonyl Protonation Propanol n-Propanol Tetrahedral_Intermediate1 Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate1 H_plus H⁺ (Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate1 Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Activated Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Water_Loss Water Molecule (leaving group) Tetrahedral_Intermediate2->Water_Loss Elimination of Water Protonated_Ester Protonated this compound Water_Loss->Protonated_Ester This compound This compound Protonated_Ester->this compound Deprotonation This compound->H_plus Regenerates Catalyst

Caption: Acid-catalyzed Fischer esterification mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines the general steps involved in the synthesis and purification of this compound in a laboratory setting.

Synthesis_Workflow Start Start: Reagents Reaction Esterification Reaction (p-Hydroxybenzoic Acid + n-Propanol + Catalyst) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification by Recrystallization Crude_Product->Purification Pure_Product Pure this compound Crystals Purification->Pure_Product Characterization Characterization (MP, NMR, IR) Pure_Product->Characterization End End Product Characterization->End

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via the esterification of p-hydroxybenzoic acid. By presenting comparative data, detailed protocols, and clear visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this compound for their specific applications. The choice between conventional and microwave-assisted methods will depend on available equipment, desired reaction time, and scale of synthesis. Proper purification through recrystallization is paramount to achieving the high purity required for most applications.

References

Propylparaben Metabolism: A Technical Guide to the Formation of p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben (propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products for over half a century.[1][2] Its efficacy and chemical stability have made it a common excipient. However, its safety profile and metabolic fate are of significant interest to the scientific community. This compound is readily absorbed through the gastrointestinal tract and the skin.[1] The primary metabolic pathway for this compound in the human body is hydrolysis to its principal metabolite, p-hydroxybenzoic acid (pHBA), which is then conjugated and rapidly excreted.[1][3] This extensive metabolism significantly limits the systemic exposure to the parent this compound molecule. This guide provides a detailed overview of the metabolic pathways, quantitative data, and experimental protocols relevant to the transformation of this compound into p-hydroxybenzoic acid.

Metabolic Pathways of this compound

The biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic reactions. The dominant pathway is the hydrolysis of the ester bond, followed by the conjugation of the resulting p-hydroxybenzoic acid. A subordinate pathway involves the direct conjugation of the parent this compound molecule.

Primary Metabolic Pathway: Hydrolysis

The principal metabolic route for this compound is the hydrolysis of its ester linkage, yielding p-hydroxybenzoic acid (pHBA) and propanol. This reaction is primarily catalyzed by carboxylesterases, which are abundant in various tissues, including the liver, skin, and intestine. In fact, presystemic metabolism in the intestine and skin plays a crucial role in limiting the systemic exposure to the intact this compound ester.

Following its formation, p-hydroxybenzoic acid undergoes Phase II conjugation reactions. It can be conjugated with glucuronic acid to form pHBA-glucuronide, with sulfate to form pHBA-sulfate, or with glycine to form p-hydroxyhippuric acid. These conjugated metabolites are more water-soluble and are readily excreted in the urine.

Secondary Metabolic Pathway: Direct Conjugation

A less significant metabolic pathway for this compound involves direct conjugation of the parent molecule. This can occur through glucuronidation or sulfation, resulting in the formation of this compound-glucuronide and this compound-sulfate, respectively.

G Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound pHBA p-Hydroxybenzoic Acid (pHBA) This compound->pHBA Hydrolysis (Carboxylesterases) in Liver, Skin, Intestine Propanol Propanol This compound->Propanol PP_Glucuronide This compound-Glucuronide This compound->PP_Glucuronide Glucuronidation (UGTs) PP_Sulfate This compound-Sulfate This compound->PP_Sulfate Sulfation (SULTs) pHBA_Glucuronide pHBA-Glucuronide pHBA->pHBA_Glucuronide Glucuronidation (UGTs) pHBA_Sulfate pHBA-Sulfate pHBA->pHBA_Sulfate Sulfation (SULTs) pHHA p-Hydroxyhippuric Acid pHBA->pHHA Glycine Conjugation Excretion Urinary Excretion pHBA_Glucuronide->Excretion pHBA_Sulfate->Excretion pHHA->Excretion PP_Glucuronide->Excretion PP_Sulfate->Excretion G Workflow for In Vivo Oral Pharmacokinetic Study cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Volunteer Recruit Volunteers Dosing Oral Administration of Deuterium-Labeled this compound Volunteer->Dosing Blood Collect Blood Samples (0-8 hours) Dosing->Blood Urine Collect Urine Samples (0-48 hours) Dosing->Urine Processing Process Samples (Serum Separation, Storage) Blood->Processing Urine->Processing HPLC_MSMS Analyze via HPLC-MS/MS for this compound & Metabolites Processing->HPLC_MSMS PK_Analysis Calculate Pharmacokinetic Parameters HPLC_MSMS->PK_Analysis G Workflow for In Vitro Metabolism with Human Liver Microsomes cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Reagents Prepare Reagents: HLM, Buffer, this compound Preincubation Pre-incubate HLM, Buffer, and this compound at 37°C Reagents->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C with Agitation Initiation->Incubation Sampling Sample at Time Points (0, 10, 20, 30, 60 min) Incubation->Sampling Termination Terminate Reaction with Cold Organic Solvent Sampling->Termination Processing Centrifuge and Collect Supernatant Termination->Processing LC_MSMS Analyze via LC-MS/MS for This compound and pHBA Processing->LC_MSMS Data_Analysis Calculate In Vitro Half-Life LC_MSMS->Data_Analysis G Workflow for Ex Vivo Dermal Penetration Study cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Analysis Skin_Prep Prepare Dermatomed Human Skin Mounting Mount Skin on Flow-Through Diffusion Cell Skin_Prep->Mounting Receptor_Fluid Fill Receptor with Fluid and Set Flow Rate Mounting->Receptor_Fluid Dosing Apply Radiolabeled This compound to Skin Receptor_Fluid->Dosing Incubation Run Experiment for 24 Hours Dosing->Incubation Collection Collect Receptor Fluid at Intervals Incubation->Collection Radio_HPLC Analyze Receptor Fluid by Radio-HPLC Collection->Radio_HPLC Metabolite_ID Identify Metabolites by LC-HRMS Radio_HPLC->Metabolite_ID Quantification Quantify Permeation of This compound and pHBA Radio_HPLC->Quantification

References

The Impact of Propylparaben on Human Trophoblast Cells: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propylparaben, a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under increasing scrutiny for its potential endocrine-disrupting properties and adverse effects on reproductive health.[1][2] This technical guide synthesizes the current scientific evidence on the cytotoxicity of this compound, with a specific focus on its impact on human trophoblast cells, which are critical for placental development and a successful pregnancy.[2]

Executive Summary

Recent in-vitro studies have demonstrated that this compound exerts significant dose-dependent toxicity on human extravillous trophoblast cells (HTR-8/SVneo).[1][3] The primary mechanisms of this cytotoxicity involve the induction of apoptosis, cell cycle arrest, and oxidative stress, leading to mitochondrial dysfunction. These cellular-level disruptions may have profound implications for placental function and fetal development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human trophoblast cells.

Table 1: Effect of this compound on HTR-8/SVneo Cell Viability

This compound Concentration (µmol/L)Treatment Duration (hours)Cell Viability (%)
0 (Control)48100
10048~75.46
20048~75.66

Data synthesized from Guo et al. (2024).

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HTR-8/SVneo Cells

ParameterThis compound Concentration (µmol/L)Observation
ApoptosisNot specifiedIncreased Bax and activated Caspase-3
Cell Cycle200G0/G1 phase arrest (69.6% of cells)
0 (Control)G0/G1 phase (58.2% of cells)
Caspase-3 LevelsNot specified37.46% increase

Data synthesized from Guo et al. (2024).

Table 3: Oxidative Stress and Cellular Invasion in HTR-8/SVneo Cells Following this compound Exposure

ParameterThis compound Concentration (µmol/L)Observation
Intracellular ROS2002.1-fold increase
Scratch Healing200Reduced to 35.81% (from 70.01% in control)
Cell Invasion100Decreased to 76.44% of control
200Decreased to 33.91% of control

Data synthesized from Guo et al. (2024).

Key Signaling Pathways Affected by this compound

This compound exposure in human trophoblast cells has been shown to modulate several critical signaling pathways, leading to cellular dysfunction.

This compound This compound ROS Increased ROS This compound->ROS Cell_Cycle_Pathway Cell Cycle Pathway This compound->Cell_Cycle_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptosis Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Bax Bax (pro-apoptotic) Apoptosis_Pathway->Bax Caspase3 Activated Caspase-3 Apoptosis_Pathway->Caspase3 G0G1_Arrest G0/G1 Arrest Cell_Cycle_Pathway->G0G1_Arrest Cell_Viability Decreased Cell Viability Bax->Cell_Viability Caspase3->Cell_Viability G0G1_Arrest->Cell_Viability

Caption: this compound-induced cytotoxicity signaling cascade.

Transcriptomic analysis has also implicated the AMPK and p53 signaling pathways in the cellular response to this compound, suggesting a broader impact on cellular metabolism and stress responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental descriptions from the cited literature.

Cell Culture and this compound Treatment
  • Cell Line: The human extravillous trophoblast cell line, HTR-8/SVneo, is used.

  • Culture Medium: Cells are maintained in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock is then diluted in culture medium to achieve the desired final concentrations (e.g., 0, 100, 200 µmol/L) for treating the cells.

Cytotoxicity and Cell Viability Assays

A general workflow for assessing this compound's cytotoxicity is outlined below.

cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture HTR-8/SVneo cells Propylparaben_Treatment Treat with this compound Cell_Culture->Propylparaben_Treatment CCK8 CCK-8 Assay (Viability) Propylparaben_Treatment->CCK8 Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Propylparaben_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Propylparaben_Treatment->Western_Blot ROS_Assay ROS Assay (Oxidative Stress) Propylparaben_Treatment->ROS_Assay Data_Quantification Quantify Results CCK8->Data_Quantification Flow_Cytometry->Data_Quantification Western_Blot->Data_Quantification ROS_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

  • Cell Viability (CCK-8 Assay):

    • Seed HTR-8/SVneo cells in 96-well plates.

    • After cell adherence, treat with varying concentrations of this compound for 24 and 48 hours.

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

  • Apoptosis Analysis (Flow Cytometry):

    • Culture and treat cells with this compound as described.

    • Harvest the cells and wash with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis (Flow Cytometry):

    • Following this compound treatment, harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase A and stain with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells with this compound.

    • Load the cells with an ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

  • Western Blot Analysis:

    • Lyse this compound-treated cells to extract total proteins.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Bax, Caspase-3, Cyclin D1, PCNA).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Conclusion

The available evidence strongly indicates that this compound is cytotoxic to human trophoblast cells in vitro. The observed induction of apoptosis, cell cycle disruption, and oxidative stress highlights potential mechanisms through which this compound could interfere with placental development and function. These findings underscore the need for further research to understand the in-vivo relevance of these cytotoxic effects and to assess the potential risks of this compound exposure during pregnancy. For professionals in drug development, these results emphasize the importance of considering the reproductive toxicity of preservatives and excipients in pharmaceutical formulations.

References

Propylparaben-Induced Apoptosis and Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying propylparaben-induced apoptosis and cell cycle arrest. This compound, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products, has been shown to exert cytotoxic effects on various cell types. Understanding its impact on fundamental cellular processes is crucial for assessing its safety and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the core signaling pathways.

Core Mechanisms of this compound-Induced Cytotoxicity

This compound has been demonstrated to induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle at specific checkpoints. The primary mechanisms implicated in these processes include the induction of oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. These cellular insults trigger a cascade of signaling events that ultimately lead to the activation of apoptotic pathways and the dysregulation of cell cycle progression.

This compound-Induced Apoptosis

This compound initiates apoptosis primarily through the intrinsic or mitochondrial pathway. This is characterized by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound exposure triggers a signaling cascade that culminates in apoptosis. Key events include:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS)[1][2][3]. This oxidative stress can damage cellular components, including mitochondria.

  • Mitochondrial Dysfunction: The increase in ROS contributes to a reduction in the mitochondrial membrane potential[1][2].

  • Regulation of Apoptotic Proteins: This leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.

  • Caspase Activation: The altered mitochondrial function and protein expression lead to the activation of executioner caspases, such as Caspase-3.

  • Endoplasmic Reticulum (ER) Stress: In some cell types, such as human lung cells, this compound has been shown to induce ER stress, which can also trigger a caspase-dependent apoptotic pathway.

This compound-Induced Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase3 ↑ Activated Caspase-3 ER_Stress->Caspase3 Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondrial_Dysfunction->Bax_Bcl2 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway

This compound-Induced Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle, leading to arrest at the G0/G1 or G2/M phases, depending on the cell type and experimental conditions. This arrest prevents cells from entering the subsequent phases of DNA replication (S phase) or mitosis (M phase).

Key Signaling Pathways in this compound-Induced Cell Cycle Arrest

The arrest of the cell cycle by this compound involves the modulation of key regulatory proteins:

  • G0/G1 Phase Arrest: In human trophoblast cells (HTR-8/SVneo), this compound induces G0/G1 arrest. This is associated with a decrease in the levels of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA).

  • G2/M Phase Arrest: In human lung cells, this compound triggers G2/M phase arrest through the induction of ER stress, which leads to a decrease in Cyclin B1 levels.

This compound-Induced Cell Cycle Arrest Pathways cluster_g1 G0/G1 Arrest (e.g., Trophoblast Cells) cluster_g2 G2/M Arrest (e.g., Lung Cells) This compound This compound CyclinD1_PCNA ↓ Cyclin D1 ↓ PCNA This compound->CyclinD1_PCNA ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress G1_Arrest G0/G1 Phase Arrest CyclinD1_PCNA->G1_Arrest CyclinB1 ↓ Cyclin B1 ER_Stress->CyclinB1 G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest

This compound-Induced Cell Cycle Arrest

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle arrest in various cell lines as reported in the literature.

Table 1: this compound-Induced Apoptosis

Cell LineConcentration (µmol/L)Exposure Time (h)Apoptosis Rate (% of Control)Key Protein ChangesReference
HTR-8/SVneo20048240%↑ Bax/Bcl-2 ratio (84.06%), ↑ Caspase-3 (37.46%)
Human Lung CellsNot specified48Increased caspase-3-mediated apoptosis↑ ER stress-related genes
MCF-10A20 (nM)Not specifiedUpregulation of extrinsic and intrinsic apoptotic pathwaysNot specified

Table 2: this compound-Induced Cell Cycle Arrest

Cell LineConcentration (µmol/L)Exposure Time (h)Cell Cycle Phase ArrestKey Protein ChangesReference
HTR-8/SVneo20048G0/G1↓ Cyclin D1 (to 75.46% of control), ↓ PCNA (to 75.66% of control)
Human Lung CellsNot specifiedNot specifiedG2/M↓ Cyclin B1
MCF-10A20 (nM)Not specifiedNot specified↑ G1/S phase genes, ↓ cell cycle inhibitors

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the effects of this compound on apoptosis and cell cycle.

Cell Culture and Treatment
  • Cell Lines: Human extravillous trophoblast cells (HTR-8/SVneo), human breast cancer cells (MCF-7), non-malignant human breast epithelial cells (MCF-10A), and human lung cells (A549) are commonly used models.

  • Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are then treated with various concentrations of this compound for specific durations (e.g., 24 or 48 hours). Control groups are treated with the vehicle (DMSO) alone.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

    • Procedure: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.

  • Western Blotting: This technique is used to measure the expression levels of key apoptotic proteins.

    • Procedure: Cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, Caspase-3) and a secondary antibody conjugated to an enzyme for detection.

Apoptosis Detection Workflow cluster_flow Flow Cytometry cluster_wb Western Blotting start Cell Treatment with This compound harvest Harvest and Wash Cells start->harvest stain Annexin V/PI Staining harvest->stain lyse Cell Lysis and Protein Extraction harvest->lyse flow_analysis Analyze Apoptotic Cell Population stain->flow_analysis sds_page SDS-PAGE and Membrane Transfer lyse->sds_page blot Antibody Incubation and Detection sds_page->blot protein_analysis Analyze Protein Expression blot->protein_analysis

Apoptosis Detection Workflow
Cell Cycle Analysis

  • Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Procedure: Following treatment, cells are harvested, washed, and fixed in cold ethanol. The cells are then treated with RNase A to remove RNA and stained with PI, which intercalates with DNA. The DNA content of individual cells is then measured by flow cytometry.

Oxidative Stress and Mitochondrial Function Assays
  • Intracellular ROS Measurement: Dichlorofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Mitochondrial Membrane Potential (MMP) Assay: JC-1 is a cationic dye that accumulates in mitochondria. In healthy mitochondria with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the MMP.

Conclusion

The research highlighted in this guide collectively demonstrates that this compound can induce apoptosis and cell cycle arrest in various cell types through multiple interconnected pathways. The induction of oxidative stress and mitochondrial dysfunction appears to be a central mechanism driving this compound's cytotoxic effects. Furthermore, in certain cellular contexts, ER stress also plays a significant role. The dose-dependent nature of these effects underscores the importance of concentration in determining the biological response to this compound. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further investigation into the nuanced, cell-type-specific responses to this compound will continue to enhance our understanding of its biological impact.

References

Propylparaben in Nature: A Technical Guide to Plant-Based Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of propylparaben in the plant kingdom. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the endogenous presence of this compound, details the intricate biochemical pathways responsible for its formation, and presents standardized methodologies for its analysis.

Introduction

This compound, the n-propyl ester of p-hydroxybenzoic acid, is widely recognized for its use as an effective antimicrobial preservative in the food, cosmetic, and pharmaceutical industries.[1][2][3] While its synthetic production is common, this compound also occurs as a natural substance in many plants and some insects.[1][4] Parabens are found in plants often in the form of their precursor, p-hydroxybenzoic acid (PHBA), a chemical that contributes to the plant's own defense mechanisms. This guide focuses on the natural origins of this compound, delineating the biosynthetic routes from primary metabolites to its direct precursor and discussing the analytical methods required for its study.

Section 1: Natural Sources of this compound

This compound has been identified as a natural constituent in a variety of plant species. While its presence is widespread, quantitative data remains sparse in the scientific literature. The compound is often found alongside other parabens and its precursor, 4-hydroxybenzoic acid (4-HBA), which is naturally present in plants like coconut, grapes, and carrots. One of the most cited natural sources of this compound itself is the plant Stocksia brahuica. Other fruits and vegetables, such as barley, flaxseed, and grapes, have also been noted as natural sources.

Quantitative Data on Natural Occurrence

The following table summarizes the known, albeit limited, quantitative data on the natural presence of this compound's precursor, 4-hydroxybenzoic acid, in various plant-based sources. Direct quantitative measurements of endogenous this compound in a wide range of plants are a clear area for future research.

Plant/SourceCompoundConcentrationReference
Açaí Oil (Euterpe oleracea)p-hydroxybenzoic acid892 ± 52 mg/kg

Section 2: Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is fundamentally linked to the synthesis of its core structure, 4-hydroxybenzoic acid (4-HBA). The process begins with central carbon metabolism and proceeds through the well-established shikimate pathway, culminating in the formation of aromatic amino acids which serve as key intermediates. The final step, the esterification of 4-HBA with propanol, is catalyzed by enzymes that have yet to be fully characterized in plants.

The Shikimate Pathway: Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate. This pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Chorismate serves as a critical branch-point intermediate, directing carbon flow towards various specialized metabolites, including 4-HBA.

Formation of 4-Hydroxybenzoic Acid (4-HBA)

In plants, 4-HBA is synthesized from L-phenylalanine and L-tyrosine, which are themselves products of the shikimate pathway. Research in the model organism Arabidopsis thaliana has elucidated two distinct biosynthetic routes from phenylalanine to 4-HBA:

  • β-Oxidation of p-Coumarate : This pathway involves the conversion of phenylalanine to p-coumaric acid, which then undergoes a process analogous to fatty acid β-oxidation within the peroxisomes to yield 4-HBA.

  • Peroxidative Cleavage of Kaempferol : In this route, the flavonoid kaempferol, which is also derived from phenylalanine, is cleaved by peroxidase enzymes to generate 4-HBA.

These pathways highlight the complex and interconnected nature of secondary metabolism in plants, where precursors for essential molecules like ubiquinone are generated.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final Precursor Biosynthesis PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate 7 Steps E4P Erythrose-4-Phosphate (E4P) Phe L-Phenylalanine Chorismate->Phe Chorismate mutase etc. pCoumarate p-Coumaric Acid Phe->pCoumarate Kaempferol Kaempferol pCoumarate->Kaempferol Flavonoid Synthesis HBA 4-Hydroxybenzoic Acid (4-HBA) pCoumarate->HBA β-Oxidation (Peroxisome) Kaempferol->HBA Peroxidative Cleavage This compound This compound HBA->this compound Esterification (with Propanol)

Caption: Biosynthesis of 4-HBA, the precursor to this compound, in plants.

Section 3: Experimental Protocols for Analysis

The detection and quantification of this compound and its precursors in plant matrices require sensitive and specific analytical techniques. The following protocol provides a generalized workflow for the extraction and analysis of parabens from plant tissue using High-Performance Liquid Chromatography (HPLC), a commonly employed method.

Protocol: Extraction and HPLC Analysis of this compound
  • Sample Preparation (Homogenization & Extraction)

    • Weigh approximately 1-5 g of fresh or lyophilized plant material (e.g., leaves, roots, fruits).

    • Homogenize the tissue in a suitable solvent, such as methanol or acetonitrile, at a ratio of 1:10 (w/v) using a high-speed blender or mortar and pestle with liquid nitrogen.

    • Perform solid-liquid extraction by sonicating the homogenate for 30 minutes in an ultrasonic bath, followed by shaking for 1 hour at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet solid debris.

  • Extract Cleanup (Solid-Phase Extraction - SPE)

    • Collect the supernatant from the previous step.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the parabens from the cartridge using a small volume of a high-organic-content solvent (e.g., 100% methanol or acetonitrile).

  • Analysis (HPLC-UV)

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a C18 analytical column and a UV detector set to an appropriate wavelength (typically ~254 nm).

    • Use an isocratic or gradient mobile phase, commonly a mixture of acetonitrile and acidified water, to achieve separation.

    • Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve generated from analytical standards of known concentrations.

  • Confirmation (Mass Spectrometry)

    • For unambiguous identification, couple the HPLC system to a mass spectrometer (LC-MS) to confirm the molecular weight and fragmentation pattern of the analyte, matching it against a reference standard.

G start Plant Tissue Sample homogenize 1. Homogenization (in Methanol/Acetonitrile) start->homogenize extract 2. Solid-Liquid Extraction (Sonication & Shaking) homogenize->extract centrifuge 3. Centrifugation extract->centrifuge cleanup 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) centrifuge->cleanup Supernatant analysis 5. HPLC-UV Analysis (Separation & Quantification) cleanup->analysis Eluate confirm 6. LC-MS Confirmation (Optional but Recommended) analysis->confirm end Data Reporting analysis->end confirm->end

Caption: Experimental workflow for this compound analysis in plant samples.

Conclusion

This compound is an endogenously produced metabolite in various plants, arising from the complex network of phenylpropanoid metabolism. Its biosynthesis is intrinsically linked to the formation of 4-hydroxybenzoic acid via the shikimate pathway, a central route in plant secondary metabolism. While the natural occurrence of this compound is established, further research is required to quantify its concentration across a broader range of plant species and to fully elucidate the specific enzymes responsible for the final esterification step. The methodologies outlined in this guide provide a robust framework for pursuing these future investigations, which will enhance our understanding of the natural roles of parabens in plant biology and their potential as natural preservatives.

References

Propylparaben's Impact on Male Reproductive Health: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Executive Summary

Propylparaben (PP), a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential endocrine-disrupting properties and subsequent adverse effects on male reproductive health. This technical guide provides a comprehensive analysis of the current body of evidence from animal model studies. It summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanistic pathways through which this compound may exert its effects. The findings presented herein reveal a complex and sometimes contradictory landscape of evidence, underscoring the need for continued research in this area. While some studies report significant reductions in sperm production, motility, and testosterone levels, alongside histological testicular changes, others find no such adverse effects, highlighting the critical influence of dosage, duration of exposure, and animal model selection on experimental outcomes.

Quantitative Data Summary

The effects of this compound on male reproductive parameters in animal models have been investigated in numerous studies. The following tables summarize the quantitative findings from key research, categorized by species and reproductive endpoint.

Rodent Models: Rat
Study Rat Strain Dosage Duration Key Findings
Oishi (2002)[1]Wistar0.01%, 0.10%, 1.00% in diet4 weeksDose-dependent decrease in cauda epididymal sperm reserves and concentration (significant at ≥0.10%). Significant decrease in daily sperm production at all doses. Dose-dependent decrease in serum testosterone (significant at 1.00%). No significant change in reproductive organ weights.
Gazin et al. (2013)[2]Wistar3, 10, 100, 1000 mg/kg/day (gavage)8 weeksNo evidence of an effect on male reproductive organ weights, epididymal sperm parameters, or hormone levels (testosterone, LH, FSH). NOAEL established at 1000 mg/kg/day.
Salem et al. (2017)WistarNot Specified4 weeksSuppressed serum testosterone level with a concomitant increase in serum estradiol. Induced oxidative stress in testicular tissue. Histopathological changes including spermatogenic arrest and loss of Leydig cells.
Özdemir et al. (2018)[3]Immature Wistar10, 250, 750 mg/kg/day (gavage)Not SpecifiedSignificant decrease in accessory sex organ weights at 250 and 750 mg/kg/day. Increased LH levels. Histopathological changes (atrophy and hyalinization) in androgenic tissues.
Rodent Models: Mouse
Study Mouse Strain Dosage Duration Key Findings
Hosny et al. (2023)[4]CD-1Not SpecifiedNot SpecifiedMarked reduction in sperm progressive motility across all treatment groups. Significant decrease in serum testosterone levels and elevated estradiol levels. Adverse histological effects on testes and accessory glands.
Other Animal Models
Study Animal Model Dosage Duration Key Findings
Ma et al. (2023)[5]Mosquitofish (Gambusia affinis)0.15, 6.00, 240 µg/L32 days (chronic)Testicular lesions including spermatogenic cell damage and delayed spermatogenesis. Disrupted expression of genes involved in steroidogenesis (e.g., star, hsd3b, hsd17b3) and androgen/estrogen signaling (Ars, Ers).

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the effects of this compound on male reproductive health in animal models.

Animal Husbandry and Dosing
  • Animal Models: Commonly used models include Wistar and Sprague-Dawley rats, and CD-1 mice. Animals are typically sourced from certified breeders and acclimated to laboratory conditions for at least one week prior to the experiment.

  • Housing: Animals are generally housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, unless the experimental design involves dietary administration of the test substance.

  • Dosing:

    • Dietary Administration: this compound is mixed into the standard rodent diet at specified percentages. Food consumption is monitored to calculate the approximate daily dose in mg/kg of body weight.

    • Oral Gavage: this compound is suspended in a vehicle such as corn oil or 1% hydroxyethylcellulose and administered directly into the stomach using a gavage needle. This method ensures precise dosing.

Sperm Analysis
  • Sample Collection: The cauda epididymis is dissected and minced in a pre-warmed buffer (e.g., Biggers, Whitten, and Whittingham medium) to allow sperm to swim out.

  • Sperm Count: Sperm concentration is determined using a hemocytometer (e.g., Neubauer chamber) or a Computer-Assisted Sperm Analysis (CASA) system. Total sperm count per cauda epididymis is calculated by multiplying the concentration by the total volume of the sperm suspension.

  • Sperm Motility: Sperm motility, particularly progressive motility, is assessed using a CASA system. This provides objective measurements of various motion parameters.

  • Sperm Morphology: Sperm are stained (e.g., with eosin-nigrosin) and evaluated under a microscope for morphological abnormalities of the head, midpiece, and tail.

Hormone Analysis
  • Sample Collection: Blood is collected via cardiac puncture or from the trunk after decapitation. Serum is separated by centrifugation and stored at -20°C or -80°C until analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels are typically quantified using commercially available ELISA kits specific for the animal model. These kits are based on the principle of competitive binding.

Histopathological Examination
  • Tissue Preparation: Testes and accessory reproductive organs are dissected, weighed, and fixed in a 10% buffered formalin solution.

  • Processing and Staining: Tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin. Thin sections (typically 3-5 µm) are cut and stained with Hematoxylin and Eosin (H&E) for microscopic examination.

  • Microscopic Evaluation: Stained sections are examined under a light microscope to assess the integrity of the seminiferous tubules, the presence of different stages of spermatogenesis, the morphology of Leydig and Sertoli cells, and to identify any pathological changes such as degeneration, atrophy, or inflammation.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of this compound on the male reproductive system are thought to be mediated through multiple pathways. The following diagrams illustrate a general experimental workflow and the key signaling pathways potentially affected by this compound.

Experimental Workflow

experimental_workflow animal_model Animal Model Selection (e.g., Wistar Rat, CD-1 Mouse) dosing This compound Administration (Dietary or Oral Gavage) animal_model->dosing endpoints Endpoint Analysis dosing->endpoints sperm_analysis Sperm Analysis (Count, Motility, Morphology) endpoints->sperm_analysis hormone_analysis Hormone Analysis (Testosterone, LH, FSH) endpoints->hormone_analysis histopathology Histopathology (Testis, Accessory Glands) endpoints->histopathology data_analysis Data Analysis and Interpretation sperm_analysis->data_analysis hormone_analysis->data_analysis histopathology->data_analysis

Figure 1: A generalized experimental workflow for studying the effects of this compound on male reproductive health in animal models.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

This compound may disrupt the delicate hormonal feedback loops of the HPG axis. It has been shown to potentially interfere with the synthesis and secretion of gonadotropins (LH and FSH) and may also exert effects at the testicular level.

hpg_axis hypothalamus Hypothalamus gnrh GnRH hypothalamus->gnrh pituitary Pituitary Gland lh LH pituitary->lh fsh FSH pituitary->fsh testis Testis leydig Leydig Cells testosterone Testosterone leydig->testosterone sertoli Sertoli Cells inhibin Inhibin sertoli->inhibin This compound This compound This compound->hypothalamus ? This compound->pituitary ? This compound->leydig ? testosterone->hypothalamus - testosterone->pituitary - inhibin->pituitary - gnrh->pituitary + lh->leydig + fsh->sertoli + steroidogenesis cholesterol Cholesterol star StAR cholesterol->star pregnenolone Pregnenolone progesterone Progesterone pregnenolone->progesterone 3β-HSD cyp11a1 CYP11A1 androstenedione Androstenedione progesterone->androstenedione CYP17A1 testosterone Testosterone androstenedione->testosterone 17β-HSD star->pregnenolone hsd3b 3β-HSD cyp17a1 CYP17A1 hsd17b 17β-HSD This compound This compound This compound->star - This compound->cyp11a1 ? This compound->hsd3b ? This compound->hsd17b ? anti_androgenic testosterone Testosterone ar Androgen Receptor testosterone->ar are Androgen Response Element (in DNA) ar->are gene_transcription Gene Transcription are->gene_transcription This compound This compound This compound->ar Blocks

References

Whitepaper: In Silico Modeling of Propylparaben's Interaction with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propylparaben (PP), a widely used preservative in cosmetics, pharmaceuticals, and food products, has been identified as an endocrine-disrupting chemical (EDC) with weak estrogenic activity.[1][2] Its potential to interact with estrogen receptors (ERs) raises concerns about possible adverse health effects. In silico modeling, encompassing molecular docking and molecular dynamics simulations, has emerged as a powerful tool to investigate the binding mechanisms of xenobiotics like this compound to nuclear receptors.[3][4] This technical guide provides an in-depth overview of the computational approaches used to model the binding of this compound to estrogen receptors (ERα and ERβ), summarizing key quantitative data and detailing the underlying experimental protocols.

Estrogen Receptor Signaling Pathways

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens.[5] Their signaling pathways are complex, involving both genomic and non-genomic actions.

  • Genomic (Classical) Pathway: In the classical pathway, estrogen binds to ERs in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes. ERs can also regulate gene expression indirectly by interacting with other transcription factors like AP-1 and Sp1.

  • Non-Genomic Pathway: This pathway involves rapid, non-transcriptional effects initiated by estrogen binding to ERs located at the cell membrane. This can activate various downstream signaling cascades, including the MAPK and PI3K/AKT pathways, without direct DNA binding.

This compound, as a xenoestrogen, is thought to exert its endocrine-disrupting effects primarily by interacting with these pathways, mimicking the action of endogenous estrogens.

EstrogenSignaling Estrogen Receptor Signaling Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PP) MembraneER Membrane ER This compound->MembraneER Non-Genomic CytoplasmicER Cytoplasmic ER This compound->CytoplasmicER PI3K_AKT PI3K/AKT Pathway MembraneER->PI3K_AKT MAPK MAPK Pathway MembraneER->MAPK GPER GPER GPER->PI3K_AKT GPER->MAPK NuclearER Nuclear ER CytoplasmicER->NuclearER GeneTranscription Gene Transcription PI3K_AKT->GeneTranscription MAPK->GeneTranscription ERE Estrogen Response Elements (ERE) NuclearER->ERE Genomic ERE->GeneTranscription

Estrogen Receptor Signaling Pathways

In Silico Modeling Workflow

Computational modeling provides a cost-effective and efficient means to predict the binding affinity and interaction mechanisms of EDCs with their biological targets. The general workflow for modeling this compound binding to estrogen receptors involves several key steps.

InSilicoWorkflow In Silico Modeling Workflow for PP-ER Binding PDB 1. Protein Preparation (e.g., from PDB) Docking 3. Molecular Docking (Predict binding pose) PDB->Docking LigandPrep 2. Ligand Preparation (this compound 3D structure) LigandPrep->Docking MD 4. Molecular Dynamics (Simulate complex stability) Docking->MD BindingEnergy 5. Binding Free Energy Calculation (e.g., MM/PBSA) MD->BindingEnergy Analysis 6. Analysis of Interactions (Hydrogen bonds, van der Waals) BindingEnergy->Analysis

In Silico Modeling Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline typical protocols for molecular docking and molecular dynamics simulations of this compound with estrogen receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used to assess the binding affinity of EDCs to nuclear receptors.

Protocol:

  • Receptor Preparation:

    • The three-dimensional crystal structure of the estrogen receptor (ERα or ERβ) is typically obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched and converted to a 3D structure.

    • The ligand's geometry is optimized using quantum mechanical methods or a suitable force field.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the simulation.

    • A grid box is defined around the active site of the estrogen receptor to specify the search space for the ligand.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to rank the different poses based on their predicted binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions.

Protocol:

  • System Setup:

    • The best-ranked docked complex of this compound and the estrogen receptor from the molecular docking step is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Simulation Parameters:

    • A force field (e.g., AMBER, GROMOS) is chosen to describe the interactions between atoms.

    • The system is first energy minimized to remove bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed.

    • The trajectory of the atoms is saved at regular intervals.

  • Analysis:

    • The stability of the complex is assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.

    • The binding free energy is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

    • Specific interactions, such as hydrogen bonds and van der Waals contacts, between this compound and the receptor are analyzed throughout the simulation.

Quantitative Data Summary

Numerous studies have quantified the binding of this compound to estrogen receptors. The data indicates that this compound is a weak binder compared to the endogenous ligand 17β-estradiol. The estrogenic activity of parabens generally increases with the length of their alkyl side chain.

Table 1: In Vitro Binding and Activity of this compound

Assay TypeCell Line/SystemEndpointThis compound Value17β-Estradiol ValueReference
ER Competitive BindingHuman MCF-7 cellsIC501.65 - 245 µM0.0009 µM
Cell ProliferationHuman MCF-7 cellsEC501.9 µM-
ERα DimerizationBRET-based assayEC503.09 x 10⁻⁵ M-
Transcriptional ActivitySTTA assayEC501.18 x 10⁻⁶ M-

Table 2: In Silico Binding Energies of Parabens to Estrogen Receptors

ParabenReceptorBinding Energy (kcal/mol)Primary Driving ForceReference
This compoundERαNot explicitly stated, but part of a trendvan der Waals interactions
MethylparabenERα-49.35-
EthylparabenERα-53.38-

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in computational methods and force fields.

Conclusion

In silico modeling serves as an indispensable tool for elucidating the molecular mechanisms underlying the interaction of this compound with estrogen receptors. Molecular docking studies consistently predict that this compound can fit within the ligand-binding pocket of both ERα and ERβ. Molecular dynamics simulations further reveal that these interactions are primarily driven by van der Waals forces. The quantitative data, both from in vitro and in silico studies, corroborates that this compound is a weak estrogen receptor agonist. Despite its low potency, the widespread and continuous exposure of the human population to this compound warrants further investigation into its potential cumulative and additive effects, for which in silico approaches will continue to be of significant value.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Propylparaben for Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben, the n-propyl ester of p-hydroxybenzoic acid, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1][2] Its effectiveness as a preservative is intrinsically linked to its physical and chemical properties, which govern its behavior in various formulation matrices. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering critical data and methodologies to aid in formulation development.

General Properties

This compound is a white, crystalline, odorless, and tasteless powder.[2][3] It is a member of the paraben class of compounds and is synthetically manufactured for commercial use, although it does occur naturally in some plants and insects.[1]

Table 1: General and Identification Properties of this compound

PropertyValueReferences
Chemical Name Propyl 4-hydroxybenzoate
Synonyms Propyl p-hydroxybenzoate, Nipasol, E216
CAS Number 94-13-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White, crystalline powder
Odor Odorless or faint aromatic odor
Taste Tasteless (numbs the tongue)

Physicochemical Properties

The physicochemical properties of this compound are paramount for its incorporation into various dosage forms. These properties influence its solubility, stability, and ultimately, its preservative efficacy.

Solubility

This compound's solubility is a critical factor in formulation, particularly in aqueous-based systems where its solubility is limited. It is freely soluble in many organic solvents, oils, and waxes. The solubility of this compound is also temperature-dependent, generally increasing with higher temperatures.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (% w/w) at 25°CSolubility (mg/L)References
Water0.04500 (at 25°C), 463 (at 20°C)
Water at 10°C0.018-
Water at 80°C0.45-
Acetone51Highly soluble
Methanol50Highly soluble
Ethanol50Highly soluble
Propylene Glycol29-
Glycerol1.0-
Vegetable Oils (Arachis)1.4-
Liquid Paraffin0.033-

At 323.15 K (50°C), the solubility of this compound is highest in acetone, followed by isopropanol, 1-propanol, ethanol, methanol, ethyl acetate, 1-butanol, butyl acetate, methyl acetate, isobutanol, acetonitrile, and water.

Dissociation Constant (pKa)

This compound is a weak acid with a pKa of 8.4 at 22°C. This property is crucial as it determines the degree of ionization at a given pH, which in turn affects its antimicrobial activity and solubility. The non-ionized form is generally considered to be more effective as a preservative.

Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. For this compound, the Log P value is approximately 2.8 at 20°C, indicating its preference for lipid phases over aqueous phases. This lipophilicity contributes to its mechanism of antimicrobial action, which involves disruption of microbial cell membranes.

Thermal and Density Properties

Table 3: Thermal and Density Properties of this compound

PropertyValueReferences
Melting Point 95-98 °C
Boiling Point ~295 °C
Density (Bulk) 0.426 g/cm³
Density (Tapped) 0.706 g/cm³
Density (True) 1.288 g/cm³
Flash Point 140 °C

Stability and Degradation

This compound exhibits good stability over a wide pH range, from 4 to 8. However, its stability is pH-dependent. Aqueous solutions at pH 3-6 are stable and can be sterilized by autoclaving without decomposition, showing less than 10% degradation for up to about 4 years at room temperature. At pH 8 or above, it is subject to rapid hydrolysis. Maximum stability is observed at a pH of 4 to 5.

Degradation of this compound can occur through hydrolysis of the ester bond, yielding p-hydroxybenzoic acid and propanol. This process is accelerated at alkaline pH. Advanced oxidation processes, such as those involving hydroxyl radicals, can also lead to the degradation of this compound. The degradation can proceed through two main pathways: a radical attack producing hydroquinone and quinone, and a nucleophilic attack yielding p-hydroxybenzoic acid.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled container (e.g., a glass vial).

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of weak acids.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Key Concepts

Chemical_Structure

Solubility_Workflow A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter to separate solid B->C D Analyze filtrate by HPLC-UV C->D E Calculate solubility D->E

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (e.g., pH > 8) This compound->Hydrolysis PHBA p-Hydroxybenzoic Acid Hydrolysis->PHBA Propanol Propanol Hydrolysis->Propanol

Formulation Considerations and Excipient Compatibility

This compound is compatible with a wide range of pharmaceutical excipients. However, it is incompatible with strong oxidizing agents and strong bases. Its limited aqueous solubility can be a challenge in liquid formulations, often necessitating the use of co-solvents like propylene glycol or ethanol. The sodium salt of this compound, which is more water-soluble, can be used in formulations where a higher pH is acceptable, though this may lead to a more alkaline final product. The antimicrobial efficacy of parabens can be enhanced when used in combination with other parabens (e.g., methylparaben) or other antimicrobial agents, a phenomenon known as synergism.

Conclusion

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in pharmaceutical formulations. This guide has summarized the key parameters, including solubility, pKa, stability, and compatibility, providing a foundational resource for formulation scientists. The provided experimental protocols and visualizations offer practical tools for the characterization and application of this important preservative.

References

Propylparaben Degradation Pathways and Environmental Fate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and environmental fate of propylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products. Understanding its transformation and persistence in the environment is crucial for assessing its ecological impact and developing strategies for its removal.

Executive Summary

This compound, the n-propyl ester of p-hydroxybenzoic acid, enters the environment primarily through wastewater effluent. While generally considered biodegradable, its persistence and potential for endocrine disruption necessitate a thorough understanding of its environmental fate. The primary degradation pathways for this compound include biodegradation, photodegradation, and chemical degradation (hydrolysis and oxidation). The initial and most significant degradation product is p-hydroxybenzoic acid (p-HBA), which is subsequently broken down into simpler compounds like phenol and benzoic acid. This guide details these pathways, presents quantitative degradation data, outlines experimental protocols for studying its degradation, and provides visual representations of the key processes.

Degradation Pathways

This compound undergoes degradation in the environment through biotic and abiotic processes. The rate and extent of degradation are influenced by environmental conditions such as microbial populations, sunlight intensity, pH, and temperature.

Biodegradation

Biodegradation is a major pathway for the removal of this compound from the environment, particularly in wastewater treatment plants and surface waters. Microorganisms utilize this compound as a carbon source, initiating its breakdown.

The primary step in the biodegradation of this compound is the hydrolysis of the ester bond by microbial esterases, yielding p-hydroxybenzoic acid (p-HBA) and propanol[1][2][3][4]. Under aerobic conditions, p-HBA can be further metabolized through decarboxylation to form phenol[1]. Some studies have also identified benzoic acid as a major biodegradation product under aerobic conditions.

Aerobic biodegradation is significantly more efficient than anaerobic degradation. Half-lives for this compound under aerobic conditions can be as short as 15.8 to 19.8 minutes in activated sludge, whereas under anaerobic conditions, half-lives can extend to 8.6 hours or longer.

Biodegradation_Pathway This compound This compound pHBA p-Hydroxybenzoic Acid (p-HBA) This compound->pHBA Esterase (Hydrolysis) Propanol Propanol This compound->Propanol Esterase (Hydrolysis) Phenol Phenol pHBA->Phenol Decarboxylase (Aerobic) Benzoic_Acid Benzoic Acid pHBA->Benzoic_Acid Dehydroxylase (Aerobic) Photodegradation_Pathway This compound This compound Hydroxylated_PP Hydroxylated this compound This compound->Hydroxylated_PP •OH addition pHBA p-Hydroxybenzoic Acid (p-HBA) This compound->pHBA •OH attack & H-abstraction Hydroxylated_PP->pHBA Hydroquinone Hydroquinone pHBA->Hydroquinone Phenol Phenol pHBA->Phenol Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium C Prepare Test, Control, and Reference Solutions A->C B Collect Activated Sludge (Inoculum) B->C D Incubate flasks at 20°C for 28 days C->D E Continuously measure O₂ consumption D->E F Calculate % Biodegradation vs. ThOD E->F G Assess 'Ready Biodegradability' F->G

References

Propylparaben: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben, a propyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum activity, stability over a wide pH range, and well-established safety profile have made it a preservative of choice for decades. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound, detailing its efficacy against various microorganisms, the experimental protocols used to determine its activity, and its molecular mechanisms of action.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating effectiveness against a wide range of bacteria and fungi. Generally, parabens are more active against fungi than bacteria, and within the bacterial kingdom, they are more potent against Gram-positive bacteria than Gram-negative bacteria. The antimicrobial efficacy of parabens increases with the length of their alkyl chain; thus, this compound is a more potent antimicrobial agent than methylparaben.[1][2]

The antimicrobial activity of this compound is concentration-dependent, and its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the reported MIC values of this compound against various bacteria and fungi. It is important to note that MIC values can vary depending on the specific strain, the testing methodology employed, and the experimental conditions (e.g., pH, culture medium).

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria

MicroorganismStrainMIC (µg/mL)MIC (%)Reference(s)
Bacillus cereus-12500.125%[3]
Bacillus subtilisATCC 663310000.1%[4]
Escherichia coliATCC 25922>500>0.05%[5]
Escherichia coliOmpF-producing~1000~0.1%
Pseudomonas aeruginosaATCC 902740000.4%
Pseudomonas aeruginosa-80000.8%
Salmonella enterica serovar Typhimurium-5120.0512%
Staphylococcus aureusATCC 653820000.2%
Staphylococcus aureus-500 (growth inhibition)0.05%
Staphylococcus epidermidis-300 (MIC)0.03%

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi

MicroorganismStrainMIC (µg/mL)MIC (%)Reference(s)
Aspergillus nigerATCC 16404--
Candida albicansATCC 10231--
Cladosporium sp.--1% (in mixture)
Penicillium chrysogenum---
Penicillium corylophilum--1% (in mixture)

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is attributed to its ability to disrupt multiple essential cellular processes in microorganisms. The primary mechanisms include:

  • Disruption of Microbial Cell Membrane Integrity: The lipophilic nature of the propyl chain facilitates the partitioning of this compound into the microbial lipid bilayer. This disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components, such as potassium ions.

  • Interference with Critical Enzymatic Processes: this compound can inhibit essential enzymatic activities within the microbial cell, including those involved in DNA and RNA synthesis.

  • Disruption of Mitochondrial Function: The compound can interfere with mitochondrial function, leading to the uncoupling of oxidative phosphorylation and depletion of cellular ATP.

  • Interaction with Mechanosensitive Channels: In Escherichia coli, this compound has been shown to interact with and activate mechanosensitive channels, which can upset the osmotic gradients within the bacteria.

The following diagram illustrates the proposed mechanism of action of this compound.

Propylparaben_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer This compound->Membrane Partitioning into membrane Mechanosensitive_Channels Mechanosensitive Channels This compound->Mechanosensitive_Channels Activation Enzymes Essential Enzymes (DNA/RNA Synthesis) This compound->Enzymes Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Disruption of function (ATP depletion) K_ions Membrane->K_ions Increased permeability (K+ efflux) Mechanosensitive_Channels->K_ions Ion efflux

This compound's multi-targeted mechanism of action.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of this compound is primarily achieved through in vitro susceptibility testing methods. The two most common methods are broth microdilution and agar dilution, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible growth of the microorganism.

Detailed Methodology (based on CLSI M07 for bacteria and M27 for yeasts):

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) to create a high-concentration stock solution. Further dilutions are made in the test medium.

  • Preparation of Microtiter Plates:

    • Dispense the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, RPMI-1640 for yeasts) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve the desired concentration range. A growth control well (medium and inoculum without this compound) and a sterility control well (medium only) should be included.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension further in the test medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized microbial suspension.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for yeasts) for a specified duration (e.g., 16-20 hours for bacteria, 24-48 hours for yeasts).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G

Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into a molten agar medium, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of this compound that prevents colony formation.

Detailed Methodology (based on CLSI M07):

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the this compound stock solution.

    • For each concentration, add a defined volume of the this compound dilution to a larger volume of molten and cooled (to approximately 45-50°C) agar medium (e.g., Mueller-Hinton Agar).

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify. A control plate without this compound should also be prepared.

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate the surface of each agar plate with a defined volume of the standardized inoculum. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates under appropriate conditions (temperature and duration).

  • Determination of MIC:

    • After incubation, examine the plates for the presence or absence of microbial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.

Agar_Dilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Incorporate Dilutions into Molten Agar B->C D Pour Agar Plates C->D F Spot-Inoculate Plates D->F E Prepare Standardized Microbial Inoculum E->F G Incubate Plates F->G H Read Results G->H I Determine MIC H->I

Workflow for Agar Dilution MIC Testing.

Impact on Microbial Signaling Pathways

The effect of this compound on specific microbial signaling pathways is an area of ongoing research. While the primary antimicrobial mechanisms are well-established, there is emerging evidence that parabens may also interfere with microbial communication and other signaling processes.

One area of interest is the potential for this compound to interfere with quorum sensing (QS) , a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. QS regulates various processes, including biofilm formation and virulence factor production. While direct and extensive evidence for this compound's role as a quorum sensing inhibitor is still developing, its ability to disrupt the cell membrane and key enzymatic functions could indirectly affect QS signaling.

Additionally, as previously mentioned, this compound has been shown to activate mechanosensitive ion channels in E. coli. These channels are involved in sensing and responding to mechanical stress on the cell membrane, and their activation can lead to a disruption of cellular homeostasis. This represents a direct interaction with a microbial signaling and response system.

Further research is needed to fully elucidate the extent to which this compound and other parabens modulate microbial signaling pathways and the implications of these interactions for their overall antimicrobial efficacy.

Conclusion

This compound remains a valuable antimicrobial preservative due to its broad-spectrum activity against bacteria and fungi. Its effectiveness is well-documented through quantitative data such as MIC values, and its multi-targeted mechanism of action, which includes disruption of the cell membrane and essential enzymatic processes, makes the development of microbial resistance less likely. Standardized experimental protocols, such as broth and agar dilution methods, are crucial for accurately assessing its antimicrobial potency. While its effects on microbial signaling pathways are an emerging area of study, current knowledge points to a complex interplay of disruptive actions that contribute to its preservative capabilities. This technical guide provides a comprehensive overview for researchers and professionals in the field, facilitating a deeper understanding of this compound's role in microbial control.

References

Propylparaben interaction with cellular signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Propylparaben with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny due to its potential as an endocrine-disrupting chemical (EDC). Its structural similarity to endogenous hormones allows it to interact with various cellular signaling pathways, leading to a range of biological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cellular signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. The aim is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to assess the toxicological profile of this compound and to inform the development of safer alternatives.

Core Cellular Signaling Pathways Affected by this compound

This compound has been demonstrated to modulate a multitude of cellular signaling pathways, with the most significant interactions observed in endocrine signaling, cell fate regulation (apoptosis and cell cycle), and cellular stress responses.

Endocrine Receptor Signaling

As a xenoestrogen, this compound's most well-documented effects are on nuclear receptor signaling, primarily involving the estrogen and androgen receptors.

This compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of 17β-estradiol.[1][2][3] This interaction can lead to the activation of estrogen-responsive genes, promoting cell proliferation, particularly in estrogen-sensitive tissues like the breast.[4][5] The estrogenic activity of parabens generally increases with the length of their alkyl chain, making this compound more potent than methylparaben and ethylparaben.

Upon binding to ERα, this compound induces a conformational change in the receptor, leading to its dimerization. The activated receptor dimer then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. This can lead to downstream effects such as the activation of the MAPK signaling pathway, which further promotes cell proliferation.

Diagram: this compound-Induced Estrogen Receptor Signaling

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to ER_dimer ER Dimer (Active) ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Target_Genes Target Gene Transcription ERE->Target_Genes Initiates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation MAPK_Pathway MAPK Pathway Activation Target_Genes->MAPK_Pathway MAPK_Pathway->Cell_Proliferation

Caption: this compound binds to estrogen receptors, leading to dimerization, nuclear translocation, and activation of target genes that promote cell proliferation, partly via the MAPK pathway.

This compound also exhibits anti-androgenic properties by acting as an antagonist to the androgen receptor (AR). It can competitively inhibit the binding of androgens like testosterone to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to adverse effects on the male reproductive system, including decreased sperm production and reduced testosterone levels.

Diagram: this compound's Anti-Androgenic Action

Anti_Androgen_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Inhibits Testosterone Testosterone Testosterone->AR Binds to AR_complex Testosterone-AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Activates

Caption: this compound competitively inhibits the binding of testosterone to the androgen receptor, thus blocking the transcription of androgen-responsive genes.

Apoptosis and Cell Cycle Regulation

This compound has been shown to induce apoptosis (programmed cell death) and disrupt the cell cycle in various cell types, particularly in human trophoblast cells. This is a critical concern for reproductive health.

The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways. This compound exposure leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in an elevated Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in apoptosis. Furthermore, this compound can induce cell cycle arrest, primarily at the G0/G1 phase.

Diagram: this compound-Induced Apoptosis Pathway

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and caspase-3 activation.

Oxidative Stress

A significant mechanism of this compound-induced cytotoxicity is the generation of oxidative stress. Exposure to this compound leads to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can, in turn, trigger mitochondrial dysfunction and initiate apoptosis.

Diagram: this compound and Oxidative Stress

Oxidative_Stress This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: this compound induces the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, DNA damage, and ultimately apoptosis.

Other Key Signaling Pathways
  • PI3K/Akt and MAPK Pathways: In certain contexts, such as breast cancer cells, this compound can activate pro-survival pathways like PI3K/Akt and MAPK, contributing to cell proliferation. The PI3K/mTOR pathway has also been implicated in this compound's impact on muscle development.

  • PPARγ Signaling: this compound can act as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. This interaction suggests a potential role for this compound in metabolic disruption.

  • AMPK and p53 Signaling: In trophoblast cells, this compound has been found to affect the AMPK and p53 signaling pathways, which are crucial for cellular energy homeostasis and tumor suppression, respectively.

Quantitative Data on this compound's Cellular Interactions

The following tables summarize key quantitative data from various studies on the effects of this compound on cellular signaling pathways.

Table 1: Effects of this compound on Apoptosis and Cell Viability in HTR-8/SVneo Cells

ParameterConcentration (μmol/L)Exposure Time (h)ObservationReference
Cell Viability10048Reduced by 26%
Cell Viability20048Reduced by 58%
Bax Protein Level2004838.37% increase
Bcl-2 Protein Level2004824.82% decrease
Bax/Bcl-2 Ratio2004884.06% increase
Caspase-3 Level2004837.46% increase

Table 2: Endocrine Disrupting Activity of this compound

ReceptorAssayEndpointValueReference
Estrogen Receptor αSTTAEC501.18 x 10⁻⁶ M
Androgen ReceptorRBAIC509.7 x 10⁻⁴ M
Androgen ReceptorTranscriptional ActivityInhibition~40% at 10 µM

Table 3: this compound-Induced Oxidative Stress in HTR-8/SVneo Cells

ParameterConcentration (μmol/L)Exposure TimeObservationReference
Intracellular ROS200Not specified2.1-fold increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., HTR-8/SVneo) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µmol/L) for the desired exposure time (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Measurement of Intracellular ROS (DCFDA Assay)
  • Cell Culture and Treatment: Culture cells in a 96-well black plate and treat with this compound as described for the cell viability assay.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Express the ROS levels as a fold change relative to the control group.

Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells (e.g., MCF-7) with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours of transfection, treat the cells with this compound or 17β-estradiol (positive control) for 24 hours.

  • Cell Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold induction over the vehicle control.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that this compound is not an inert preservative but an active biological agent that can significantly perturb key cellular signaling pathways. Its ability to interfere with endocrine signaling, induce apoptosis and oxidative stress, and modulate pathways involved in cell proliferation warrants careful consideration of its safety profile.

For researchers and scientists, further investigation is needed to fully elucidate the complex interplay between these pathways and to identify potential biomarkers of this compound exposure and effect. For drug development professionals, this information is critical for the risk assessment of existing formulations and underscores the need for the development of safer, non-endocrine disrupting alternatives. A deeper understanding of the molecular mechanisms underlying this compound's activity will be instrumental in safeguarding human health.

References

Methodological & Application

Validated RP-HPLC Assay for Propylparaben in Pharmaceutical Formulations: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propylparaben (propyl p-hydroxybenzoate) is a widely used preservative in pharmaceutical formulations, including oral suspensions, syrups, and topical creams, due to its broad antimicrobial and antifungal properties.[1][2][3] Its concentration in these formulations is critical and must be carefully controlled to ensure product stability and safety, as excessive amounts can be harmful.[1] Therefore, a validated, accurate, and reliable analytical method for the quantification of this compound is essential for quality control in the pharmaceutical industry.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in various pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis.[4]

Principle of the Method

The described method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The analyte is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.

Experimental Workflow

The overall experimental workflow for the RP-HPLC analysis of this compound in pharmaceutical formulations is depicted in the following diagram.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis & Reporting Sample Pharmaceutical Formulation (e.g., Syrup, Cream) Extraction Extraction/Dilution Sample->Extraction Weigh/Measure Standard This compound Reference Standard Standard->Extraction Weigh & Dissolve Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Inject Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Figure 1. General workflow for the RP-HPLC analysis of this compound.

Materials and Methods

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Orthophosphoric acid or other suitable buffer components

  • Formic acid

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound. These conditions may require optimization depending on the specific formulation and HPLC system used.

ParameterCondition 1Condition 2Condition 3
Column Purospher® STAR RP-18 endcapped (5µm) 150x4.6 mmWaters X-Bridge™ C18 (50×4.6mm, 3.5μ)Hibar ® Lichrosorb ® C 18
Mobile Phase Acetonitrile: Ultrapure water (50:50; v/v)Gradient elution with 0.1%v/v orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B)Acetonitrile: Buffer: Sulfuric Acid (45:55:0.3 v/v/v)
Flow Rate 1.0 mL/min-1.0 mL/min
Detection Wavelength 254 nm256 nm230 nm
Injection Volume 20 µL--
Column Temperature Ambient or 40 °C--
Retention Time ~5.52 min--

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh about 20.00 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Make up the volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 16-24 µg/mL).

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the pharmaceutical formulation.

For Oral Suspension:

  • Accurately weigh 5 g of the suspension and transfer it to a 100 mL volumetric flask.

  • Add 5 mL of 50% formic acid to the volumetric flask.

  • Make up the volume with methanol.

  • Filter the solution through a 0.45 µm nylon filter before injection.

For Syrup:

  • Transfer a known volume (e.g., 4 mL) of the syrup to a 100 mL volumetric flask.

  • Dilute to volume with HPLC-grade water.

  • Filter the solution through a 0.45 µm nylon syringe filter.

For Cream/Lotion:

  • Accurately weigh an appropriate amount of the cream/lotion into a suitable container.

  • Disperse the sample in a solvent mixture such as 70% methanol/water.

  • Ensure efficient extraction of the parabens, which are soluble in this solvent mixture.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy (% Recovery) Typically in the range of 98-102%. For example, mean recoveries of 100.1 ± 3.66% have been reported.
Precision (% RSD) Repeatability and intermediate precision RSD values should be less than 2%.
Specificity No interference from blank or placebo at the retention time of this compound.
Limit of Detection (LOD) Can be as low as 0.001 mg/mL.
Limit of Quantification (LOQ) Typically in the range of 0.3 to 2.7 ng/mL.
Robustness The method should be unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and detection wavelength.

Data Analysis

The concentration of this compound in the sample is calculated using the peak area obtained from the chromatogram and the calibration curve generated from the standard solutions.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in various pharmaceutical formulations. The method has been successfully validated according to ICH guidelines, demonstrating its reliability for routine quality control analysis in the pharmaceutical industry.

References

Application Notes and Protocols for Propylparaben Extraction from Tissue Samples for Toxicological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben, a member of the paraben family, is widely used as a preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties. However, concerns regarding its potential toxicological effects, particularly as an endocrine disruptor, have necessitated the development of sensitive and reliable methods for its detection in biological tissues.[1][2] This document provides detailed application notes and protocols for the extraction of this compound from tissue samples for subsequent toxicological analysis, primarily utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

This compound has been shown to exert weak estrogenic activity by binding to estrogen receptors, which can disrupt normal endocrine signaling.[3][4][5] Studies have indicated its potential to interfere with the male reproductive system and alter the expression of genes along the hypothalamic-pituitary-gonadal-liver (HPGL) axis. Furthermore, research suggests that this compound can induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), oxidative stress, and ultimately apoptosis. Accurate quantification of this compound in tissues is therefore crucial for assessing exposure and understanding its toxicological implications.

Data Presentation: Quantitative Extraction and Analytical Parameters

The following table summarizes key quantitative data for the extraction and analysis of this compound from various biological matrices, compiled from multiple sources to provide a comparative overview.

ParameterMatrixExtraction MethodAnalytical MethodRecovery (%)LODLOQReference
This compound Neonatal Dried Blood SpotsSolid Phase Extraction (SPE)LC-MS/MS~75%-20 ng/mL
This compound Rat PlasmaProtein PrecipitationLC-MS/MS--2.00 ng/mL
This compound Human Breast Tumors-HPLC-Tandem Mass Spectrometry---
Parabens Pharmaceutical Hydrogels, Syrups, Hand CreamsSolid Phase Extraction (SPE)HPLC-0.001%-
Parabens Cosmetic and Personal Care ProductsSonication with Methanol-AcetonitrileLC-MS/MS-0.91-4.19 µg/mL3.03-14.00 µg/mL
Parabens Pharmaceutical FormulationsSolid-Phase Microextraction (SPME)Ion Mobility Spectrometry (IMS)-5 ng/mL-

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

This section details a generalized yet comprehensive protocol for the extraction of this compound from tissue samples, adaptable for various tissue types. This protocol is a synthesis of commonly employed techniques in the field.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade), Formic Acid

  • Internal Standard (IS): this compound-d4 or other suitable isotopically labeled standard

  • Homogenization: Ceramic beads, bead beater homogenizer

  • Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS salts (e.g., MgSO₄, NaCl)

  • Centrifuge capable of reaching >8000 x g

  • Vortex mixer

  • Nitrogen evaporator

  • HPLC-MS/MS system

Protocol for this compound Extraction from Tissue
  • Sample Preparation and Homogenization:

    • Accurately weigh approximately 100-500 mg of frozen tissue sample.

    • Place the tissue in a 2 mL homogenization tube containing ceramic beads.

    • Add 1 mL of cold ACN containing the internal standard (e.g., 100 ng/mL of this compound-d4).

    • Homogenize the tissue using a bead beater for 5-10 minutes until a uniform homogenate is achieved.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE) - Alternative to SPE

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • For QuEChERS-based extraction, add MgSO₄ and NaCl to the supernatant, vortex vigorously for 1 minute, and centrifuge again.

    • Carefully transfer the upper ACN layer to a new tube.

  • Solid Phase Extraction (SPE) - Recommended for cleaner extracts

    • Condition a C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of HPLC-grade water.

    • Dilute the supernatant from step 2.1 with water (e.g., 1:4 v/v) to reduce the organic solvent concentration.

    • Load the diluted sample onto the SPE cartridge at a slow flow rate.

    • Wash the cartridge with 3 mL of 5% MeOH in water to remove polar interferences.

    • Elute the this compound with 2 mL of ACN.

  • Concentration and Reconstitution:

    • Evaporate the collected ACN fraction to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., start at 30% B, ramp to 95% B).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_spe sample Tissue Sample (100-500 mg) homogenize Homogenization (ACN with Internal Standard) sample->homogenize centrifuge1 Centrifugation (10,000 x g, 10 min) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_path Solid Phase Extraction (SPE) supernatant->spe_path condition Condition SPE Cartridge (MeOH, Water) spe_path->condition load Load Sample wash Wash Cartridge (5% MeOH) elute Elute this compound (ACN) evaporate Evaporation (Nitrogen Stream) elute->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute analysis HPLC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction from tissue.

This compound's Potential Toxicological Signaling Pathway

signaling_pathway This compound This compound er Estrogen Receptor (ER) This compound->er Binds to mitochondria Mitochondria This compound->mitochondria Impacts ere Estrogen Response Element (ERE) in DNA er->ere Activates gene_exp Altered Gene Expression ere->gene_exp endo_disrupt Endocrine Disruption gene_exp->endo_disrupt ros Increased ROS Production mitochondria->ros ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis ox_stress->apoptosis

Caption: this compound's potential signaling pathways in toxicity.

References

Application Notes and Protocols: Propylparaben as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben, a member of the paraben family, is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of gram-positive and gram-negative bacteria, as well as yeasts and molds.[1] Its mechanism of action involves disrupting microbial cell membrane integrity and interfering with essential enzyme activities.[1][2] While effective as a preservative, the application of this compound in cell culture media requires careful consideration due to its potential cytotoxic effects on mammalian cells.

These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for assessing these effects are also provided to enable researchers to evaluate the suitability of this compound for their specific cell culture systems.

Antimicrobial Action and Recommended Concentrations

This compound exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to the efflux of essential ions and interference with nutrient transport.[1] In various applications, it is typically used at concentrations ranging from 0.02% to 0.4%.[1] However, for cell culture purposes, the concentration must be carefully optimized to balance antimicrobial efficacy with minimal cytotoxicity to the cultured cells.

Cytotoxic Effects on Mammalian Cells

Recent studies have demonstrated that this compound can induce dose-dependent cytotoxicity in various mammalian cell lines, including human trophoblast cells (HTR-8/SVneo) and human liver cancer cells (HepG2). The cytotoxic effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and oxidative stress.

Data Summary: Effects of this compound on HTR-8/SVneo Cells

The following tables summarize the quantitative data on the effects of this compound on HTR-8/SVneo human trophoblast cells after 48 hours of exposure.

Table 1: Cell Viability

This compound Concentration (µmol/L)Cell Viability (%)
0 (Control)100
10074
20042

Table 2: Apoptosis Rate

This compound Concentration (µmol/L)Apoptosis Rate (%)
0 (Control)12.5
20030.03

Table 3: Cell Cycle Distribution

This compound Concentration (µmol/L)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)58.2--
20069.6--

Table 4: Relative Protein Expression of Apoptosis and Cell Cycle Regulators

This compound Concentration (µmol/L)Bax/Bcl-2 Ratio (fold change)Activated Caspase-3 (fold change)Cyclin D1 (% of control)PCNA (% of control)
2001.841.3775.4675.66

Signaling Pathways Affected by this compound

This compound has been shown to impact several key signaling pathways within mammalian cells, leading to the observed cytotoxic effects.

This compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes mitochondrial dysfunction and the activation of executioner caspases, such as Caspase-3, ultimately leading to programmed cell death.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dys->Bax_Bcl2 Caspase3 ↑ Activated Caspase-3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Apoptosis Pathway
This compound-Induced Cell Cycle Arrest

This compound can cause cell cycle arrest, primarily at the G0/G1 or G2/M phase. In HTR-8/SVneo cells, it induces a G0/G1 phase arrest, which is associated with decreased levels of the cell cycle regulatory proteins Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA). In other cell types, such as human lung cells, this compound has been shown to trigger G2/M phase arrest through the induction of endoplasmic reticulum (ER) stress and subsequent reduction in Cyclin B1 levels.

This compound This compound CyclinD1_PCNA ↓ Cyclin D1 & PCNA This compound->CyclinD1_PCNA G0_G1_Arrest G0/G1 Phase Arrest CyclinD1_PCNA->G0_G1_Arrest

This compound-Induced G0/G1 Cell Cycle Arrest

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxic effects of this compound in cell culture.

Protocol 1: Assessment of Cell Viability using Cell Counting Kit-8 (CCK-8)

Objective: To quantify the number of viable cells in a culture after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as follows: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound D Incubate for 24-72h C->D E Add CCK-8 Solution F Incubate for 1-4h E->F G Measure Absorbance at 450 nm F->G

CCK-8 Cell Viability Assay Workflow
Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Complete cell culture medium

  • PBS

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F

Annexin V/PI Apoptosis Assay Workflow
Protocol 3: Assessment of Cellular Oxidative Stress using DCFH-DA

Objective: To measure the intracellular generation of reactive oxygen species (ROS) in response to this compound treatment.

Materials:

  • 24-well cell culture plates

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or microplate reader

  • Complete cell culture medium

  • PBS

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well plates and treat with this compound as described in Protocol 1.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells once with serum-free medium. Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Microscopy: Add PBS to the wells and observe the cells under a fluorescence microscope with excitation at 488 nm and emission at 525 nm.

    • Microplate Reader: Lyse the cells and measure the fluorescence intensity in a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the expression levels of key apoptosis-related proteins (e.g., Bax, Bcl-2, and cleaved Caspase-3) following this compound treatment.

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control (β-actin).

Conclusion

The use of this compound as a preservative in cell culture media requires a careful balance between its antimicrobial properties and its potential cytotoxicity to mammalian cells. The provided data and protocols offer a framework for researchers to evaluate the effects of this compound on their specific cell lines and to determine a safe and effective concentration for their experimental needs. It is crucial to perform dose-response and time-course experiments to establish the optimal working concentration that minimizes cellular damage while effectively preventing microbial contamination.

References

Application Note: Quantification of Propylparaben in Environmental Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of propylparaben in various environmental water matrices, including surface water and wastewater. The method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust and reliable method is suitable for researchers, environmental scientists, and analytical laboratories involved in monitoring emerging contaminants. The protocol described herein offers low limits of detection and quantification, ensuring accurate measurement at environmentally relevant concentrations.

Introduction

This compound, an alkyl ester of p-hydroxybenzoic acid, is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its broad-spectrum antimicrobial activity.[1][2] Its extensive use leads to its continuous release into the environment through wastewater effluents. Concerns over the potential endocrine-disrupting effects of parabens necessitate sensitive and reliable analytical methods for their monitoring in environmental waters.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for analyzing parabens due to its high selectivity, sensitivity, and accuracy.[4] This application note details a validated method for the determination of this compound in environmental water samples.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Preservation: To prevent microbial degradation of this compound, acidify the samples to pH 3 with an acid like formic acid.[5] If analysis is not performed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, freezing at -20°C is recommended.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Materials:

    • SPE Cartridges: Oasis HLB, Strata-X, or similar polymeric reversed-phase cartridges are commonly used.

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Elution Solvent: Acetonitrile or Methanol

  • Protocol:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

    • Sample Loading: Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

    • Elution: Elute the retained this compound with 5-10 mL of acetonitrile or methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Poroshell SB-C18, 50 mm × 3.0 mm, 3.0-μm) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte. An example gradient is: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 25 - 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for parabens.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor ion to product ion transitions for this compound. A common transition for this compound is m/z 179 -> 92. It is recommended to monitor at least two transitions for confirmation.

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum sensitivity for this compound.

Data Presentation

The following table summarizes the quantitative data for this compound analysis from various studies.

ParameterSurface WaterWastewater InfluentWastewater EffluentReference
Limit of Detection (LOD) 0.04 ng/L1.0 ng/L0.5 ng/L
Limit of Quantification (LOQ) 0.82 ng/L5.0 ng/L2.5 ng/L
Recovery 85-110%80-105%82-108%
Concentration Range Detected 100 - 5940 ng/L

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Amber Glass Bottles) Preservation 2. Preservation (Acidification to pH 3, 4°C) SampleCollection->Preservation SPE_Conditioning 3. SPE Conditioning (Methanol & DI Water) Preservation->SPE_Conditioning Sample_Loading 4. Sample Loading (100-500 mL) SPE_Conditioning->Sample_Loading Washing 5. SPE Washing (DI Water) Sample_Loading->Washing Drying 6. SPE Drying (Nitrogen Stream) Washing->Drying Elution 7. Elution (Acetonitrile/Methanol) Drying->Elution Reconstitution 8. Reconstitution (Mobile Phase) Elution->Reconstitution LC_Separation 9. LC Separation (C18 Column, Gradient Elution) Reconstitution->LC_Separation MS_Detection 10. MS/MS Detection (ESI Negative, MRM Mode) LC_Separation->MS_Detection Quantification 11. Quantification (Calibration Curve) MS_Detection->Quantification Confirmation 12. Confirmation (Qualifier Ion Ratio) Quantification->Confirmation

Caption: Workflow for the quantification of this compound in water.

Conclusion

The presented LC-MS/MS method, incorporating a solid-phase extraction step, provides a highly sensitive, selective, and reliable approach for the quantification of this compound in environmental water samples. The detailed protocol and established performance characteristics make it a valuable tool for environmental monitoring and research into the fate and transport of this emerging contaminant. The method can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Propylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of propylparaben from various sample matrices. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and analytical fields in developing robust and efficient methods for the analysis of this common preservative.

Introduction

This compound (propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial and antifungal properties.[1][2][3][4] Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[5] This document outlines various SPE protocols tailored for different sample types, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of different SPE protocols for this compound analysis found in the literature. These tables are designed for easy comparison of methods across various sorbents and sample matrices.

Table 1: SPE Performance Data for this compound in Pharmaceutical Formulations

Sorbent TypeSample MatrixAnalytical MethodRecovery (%)LODLOQReference
Polystyrene-divinylbenzene (PS-DVB)Hydrogels, Syrups, Hand CreamsHPLC-UV83 - 910.001%-
Not SpecifiedOxytetracycline Injectable SuspensionHPLC98.8 - 101.6--

Table 2: SPE Performance Data for this compound in Environmental Water Samples

Sorbent TypeSample MatrixAnalytical MethodRecovery (%)LODLOQReference
Magnetic Covalent Organic Framework (Fe3O4@TbBd)Lake Water, River Water, WastewaterHPLC-UV86.1 - 110.80.2 - 0.4 µg/L0.7 - 1.4 µg/L
Not SpecifiedUrban WatersOnline SPE-LC-MS/MS---
Not SpecifiedSurface WaterUHPLC-MS/MS-0.04 ng/L0.82 ng/L

Table 3: SPE Performance Data for this compound in Food Simulants

Sorbent TypeSample MatrixAnalytical MethodRecovery (%)LODLOQReference
Not SpecifiedDistilled WaterNot Specified-0.005 - 0.010 µg/L-
Not Specified3% Acetic AcidNot Specified-0.006 - 0.015 µg/L-
Not Specified10% EthanolNot Specified-0.005 - 0.017 µg/L-
Not SpecifiedOlive OilNot Specified-0.2 - 0.6 µg/L-

Experimental Protocols

This section provides detailed methodologies for the solid-phase extraction of this compound from different sample matrices.

Protocol 1: this compound from Pharmaceutical Creams and Gels

This protocol is adapted from a method using a polystyrene-divinylbenzene (PS-DVB) based SPE cartridge.

1. Sample Preparation: a. Accurately weigh 1.0 g of the cream or 0.5 g of the gel into a centrifuge tube. b. Add 9.0 mL of methanol to the cream or 5.0 mL of methanol to the gel. c. Vortex vigorously to ensure complete dissolution and obtain a uniform emulsion or solution. d. For gels, adjust the pH to 7 with 0.1M NH4OH to precipitate the gelling agent. e. Centrifuge the mixture at 4000 rpm for 10 minutes. f. Collect the supernatant for the SPE procedure.

2. SPE Procedure: a. Conditioning: Condition the PS-DVB cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry. b. Loading: Load 1.0 mL of the supernatant from the sample preparation step onto the conditioned cartridge at a flow rate of approximately 1 mL/min. c. Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences. d. Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water. e. Elution: Elute the retained this compound with 5 mL of methanol into a collection tube. f. Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Protocol 2: this compound from Environmental Water Samples

This protocol describes a general procedure for the extraction of this compound from water samples using a C18 SPE cartridge.

1. Sample Preparation: a. Collect the water sample in a clean glass container. b. Acidify the sample to pH 3-4 with a suitable acid (e.g., hydrochloric acid) to ensure this compound is in its neutral form. c. Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. SPE Procedure: a. Conditioning: Condition the C18 cartridge with 5 mL of methanol, followed by 5 mL of deionized water adjusted to the same pH as the sample. b. Loading: Pass the pre-treated water sample (e.g., 100-500 mL) through the cartridge at a flow rate of 5-10 mL/min. c. Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. d. Drying: Dry the cartridge under vacuum for 15-20 minutes. e. Elution: Elute the this compound with two 2 mL aliquots of methanol. f. Post-Elution: Combine the eluates, evaporate to near dryness, and reconstitute in the mobile phase for analysis.

Experimental Workflows

The following diagrams illustrate the logical flow of the described SPE protocols.

SPE_Workflow_Pharmaceuticals cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute this compound dry->elute post_elution Post-Elution Processing elute->post_elution hplc HPLC Analysis post_elution->hplc

Caption: SPE Workflow for Pharmaceutical Samples.

SPE_Workflow_Water cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis collect Collect Water Sample acidify Acidify Sample collect->acidify filter Filter Sample acidify->filter condition Condition Cartridge filter->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute this compound dry->elute post_elution Post-Elution Processing elute->post_elution lcms LC-MS/MS Analysis post_elution->lcms

Caption: SPE Workflow for Environmental Water Samples.

References

Development of a Stability-Indicating Assay for Propylparaben: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propylparaben (propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely used as a preservative in pharmaceutical formulations, cosmetics, and food products due to its antimicrobial properties.[1][2] The stability of a pharmaceutical product is critical to ensure its safety, efficacy, and quality throughout its shelf life. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. The methodology is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products.[3]

Principle

The core of a stability-indicating method lies in its ability to resolve the API from any potential degradants. This is achieved by subjecting this compound to forced degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.[3][4] The resulting stressed samples are then analyzed using a developed reverse-phase HPLC (RP-HPLC) method. The method is optimized to achieve adequate separation between the intact this compound peak and the peaks of any formed degradation products. The primary degradation product of parabens is often identified as p-hydroxybenzoic acid (p-HBA). Subsequent validation of the analytical method for parameters such as specificity, linearity, accuracy, precision, and robustness ensures its suitability for routine quality control and stability studies.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this assay. The following chromatographic conditions have been found to be effective for the separation of this compound and its degradation products.

ParameterRecommended Conditions
Instrument HPLC with UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (or a suitable buffer like phosphate buffer) in a 50:50 v/v ratio is a common starting point. The ratio can be adjusted to optimize separation.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 256 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25-30°C

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample solution from the pharmaceutical formulation to obtain a theoretical this compound concentration within the linear range of the method. This may involve extraction, dilution, and filtration steps.

Forced Degradation Studies

The goal of forced degradation is to generate a degradation of approximately 5-20% of the active substance.

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture in a water bath at 60-80°C for a specified period (e.g., 2-4 hours).

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to a final volume with the mobile phase.

  • Inject into the HPLC system.

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at room temperature for a specified period (e.g., 30-60 minutes), as parabens are generally more susceptible to base hydrolysis.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to a final volume with the mobile phase.

  • Inject into the HPLC system.

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilute to a final volume with the mobile phase.

  • Inject into the HPLC system.

  • Place the solid this compound powder in a hot air oven maintained at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a solution of the heat-stressed powder in the mobile phase at the working concentration.

  • Inject into the HPLC system.

  • Expose the this compound solution (in a quartz cuvette or other suitable transparent container) to UV light (e.g., 254 nm) or sunlight for a specified duration.

  • Analyze the solution by HPLC.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products, impurities, or excipients. This is often confirmed using a photodiode array (PDA) detector for peak purity analysis.
Linearity A linear relationship between the peak area and concentration should be established over a specified range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be > 0.999.
Accuracy The recovery of the analyte should be within 98-102% when the method is applied to samples spiked with known amounts of this compound.
Precision The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be less than 2%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD is the lowest concentration of analyte that can be detected, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as mobile phase composition, flow rate, and column temperature.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Limit
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0
Table 2: Results of Forced Degradation Studies
Stress ConditionDuration% Degradation of this compoundNo. of Degradation ProductsRetention Time of Major Degradant(s) (min)
0.1 N HCl 4 hours at 80°CDataDataData
0.1 N NaOH 1 hour at RTDataDataData
3% H₂O₂ 24 hours at RTDataDataData
Thermal (105°C) 48 hoursDataDataData
Photolytic 24 hoursDataDataData

*Data to be filled in based on experimental results.

Visualizations

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis & Validation A Literature Review & Initial Method Selection B Chromatographic Parameter Optimization (Mobile Phase, Column, Flow Rate) A->B C Prepare this compound Solution B->C D Acid Hydrolysis C->D E Alkaline Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photolytic Degradation C->H I HPLC Analysis of Stressed Samples D->I E->I F->I G->I H->I J Assess Peak Purity & Resolution I->J K Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) J->K L Finalized Stability-Indicating Method K->L

Caption: Experimental workflow for developing a stability-indicating assay.

G cluster_stress Stress Conditions This compound This compound (Propyl 4-hydroxybenzoate) DegradationProduct p-Hydroxybenzoic Acid (p-HBA) + Propanol This compound->DegradationProduct Ester Hydrolysis OtherDegradants Other Minor Degradants This compound->OtherDegradants Side Reactions Acid Acid (H+) Base Base (OH-) Oxidation Oxidation ([O]) Heat Heat (Δ) Light Light (hν)

Caption: Potential degradation pathway of this compound under stress.

References

Application Notes and Protocols for In Vitro Assessment of Propylparaben Estrogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scrutiny for its potential endocrine-disrupting properties, specifically its ability to mimic estrogen.[1] Assessing the estrogenic activity of such compounds is crucial for understanding their potential impact on human health. This document provides a detailed guide for the in vitro experimental design to test the estrogenicity of this compound. The protocols herein describe three key assays: a competitive estrogen receptor binding assay, an estrogen receptor-dependent cell proliferation assay (E-SCREEN), and an estrogen receptor-activated reporter gene assay.

The estrogenic activity of this compound is mediated through its interaction with estrogen receptors (ERα and ERβ).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.[3][4] This signaling cascade can result in cellular proliferation. The following protocols are designed to investigate these key events in the estrogenic pathway.

Key Experimental Assays

This guide details the following in vitro assays to characterize the estrogenic potential of this compound:

  • Competitive Estrogen Receptor (ER) Binding Assay: To determine the affinity of this compound for the estrogen receptor.

  • E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay: To measure the proliferative effect of this compound on estrogen-dependent cells.

  • Estrogen Receptor (ER) Activated Luciferase Reporter Assay: To quantify the activation of estrogen receptor-mediated gene transcription by this compound.

Data Summary: In Vitro Estrogenicity of this compound

The following table summarizes quantitative data from published studies on the in vitro estrogenic activity of this compound.

Assay TypeCell Line/SystemEndpointThis compound17β-Estradiol (Positive Control)Reference
ER Competitive Binding Human MCF-7 cellsIC501.65 - 245 µM0.0009 µM
ER Competitive Binding Rat Uterine CytosolIC50Data not specifiedData not specified
Cell Proliferation (E-SCREEN) Human MCF-7 cellsEC501.9 µM3 x 10⁻¹¹ M (maximal yield)
ER Dimerization (BRET) -PC203.09 x 10⁻⁵ MNot Applicable
Transcriptional Activation (STTA) -PC101.18 x 10⁻⁶ MNot Applicable

IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50: The concentration of a drug that gives half-maximal response. PC10/PC20: The concentration of a substance that elicits a 10% or 20% response, respectively.

Signaling Pathway and Experimental Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway initiated by ligand binding.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) ER Estrogen Receptor (ER) This compound->ER Binds to ER ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer ER Dimerization ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., Proliferation) mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Classical estrogen receptor signaling pathway.

Experimental Workflow: In Vitro Estrogenicity Testing

The diagram below outlines the overall workflow for the three key experimental assays.

ExperimentalWorkflow cluster_assays Experimental Assays cluster_endpoints Endpoints start Start: Prepare this compound Stock Solutions binding_assay Competitive ER Binding Assay start->binding_assay escreen_assay E-SCREEN Assay start->escreen_assay reporter_assay Luciferase Reporter Assay start->reporter_assay binding_endpoint Determine IC50 (Binding Affinity) binding_assay->binding_endpoint escreen_endpoint Determine EC50 (Cell Proliferation) escreen_assay->escreen_endpoint reporter_endpoint Quantify Luciferase Activity (Gene Activation) reporter_assay->reporter_endpoint end Conclusion: Assess Estrogenic Potential binding_endpoint->end escreen_endpoint->end reporter_endpoint->end

Caption: General workflow for in vitro estrogenicity testing.

Detailed Experimental Protocols

Competitive Estrogen Receptor (ER) Binding Assay

Objective: To determine the relative binding affinity of this compound to the estrogen receptor compared to 17β-estradiol.

Principle: This assay measures the ability of a test chemical to compete with a radiolabeled estrogen ([³H]-17β-estradiol) for binding to the ER. The concentration of the test chemical that inhibits 50% of the radiolabeled estrogen binding is the IC50.

Materials:

  • Rat uterine cytosol (as a source of ER) or recombinant human ERα

  • [2,4,6,7-³H]-17β-estradiol ([³H]-E2)

  • 17β-estradiol (unlabeled)

  • This compound

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.

    • Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant is the cytosol containing the ER. Determine protein concentration using a standard protein assay.

  • Competitive Binding Assay:

    • Prepare serial dilutions of unlabeled 17β-estradiol (positive control) and this compound in TEDG buffer. Suggested concentrations for this compound are from 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M.

    • In assay tubes, combine:

      • 50-100 µg of uterine cytosol protein

      • 0.5-1.0 nM [³H]-E2

      • Increasing concentrations of unlabeled 17β-estradiol or this compound.

      • TEDG buffer to a final volume of 0.5 mL.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

    • Incubate tubes overnight at 4°C.

  • Separation of Bound and Free Ligand:

    • Add 0.5 mL of ice-cold HAP slurry to each tube and vortex.

    • Incubate on ice for 15 minutes, vortexing every 5 minutes.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the HAP pellet three times with wash buffer.

  • Quantification:

    • Add scintillation fluid to each tube containing the HAP pellet.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

Objective: To assess the proliferative effect of this compound on the estrogen-responsive human breast cancer cell line, MCF-7.

Principle: MCF-7 cells proliferate in response to estrogens. This assay measures the increase in cell number after exposure to a test compound.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Charcoal-dextran treated fetal bovine serum (CD-FBS) to remove endogenous steroids

  • 17β-estradiol (positive control)

  • This compound

  • Trypsin-EDTA

  • Cell counting solution (e.g., AlamarBlue or SRB)

  • 96-well cell culture plates

Protocol:

  • Cell Culture Maintenance:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS.

  • Hormone Deprivation:

    • Prior to the assay, switch the cells to DMEM without phenol red supplemented with 10% CD-FBS for at least 48 hours to deprive them of estrogens.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 3 x 10³ cells per well.

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • Remove the seeding medium and replace it with experimental medium (DMEM with CD-FBS) containing serial dilutions of this compound or 17β-estradiol (e.g., 0.1 pM to 1000 pM).

    • Include a vehicle control (e.g., DMSO) and a negative control (hormone-free medium).

    • Incubate the plates for 6 days.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify the cell number using a suitable assay (e.g., SRB assay).

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the proliferative effect (PE) as the ratio of the highest cell number in the treated wells to the cell number in the hormone-free control wells.

    • The relative proliferative effect (RPE) is calculated as the PE of the test compound divided by the PE of 17β-estradiol, multiplied by 100.

    • Determine the EC50 value for this compound from the dose-response curve.

Estrogen Receptor (ER) Activated Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate ER-mediated gene transcription.

Principle: This assay utilizes a cell line (e.g., T47D or a modified MCF-7 line) that has been stably transfected with a reporter gene (luciferase) under the control of an estrogen response element (ERE). Binding of an estrogenic compound to the ER activates transcription of the luciferase gene, and the resulting light emission is measured.

Materials:

  • T47D-KBluc or other suitable ER-responsive reporter cell line

  • Cell culture medium appropriate for the cell line

  • 17β-estradiol (positive control)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the reporter cells into a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

  • Treatment:

    • Expose the cells to serial dilutions of this compound or 17β-estradiol for 24 hours.

    • Include a vehicle control.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Plot the relative luciferase units (RLU) against the log concentration of this compound.

    • Determine the EC50 value from the dose-response curve.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro assessment of this compound's estrogenicity. By employing a combination of binding, proliferation, and reporter gene assays, researchers can obtain a comprehensive profile of a compound's potential to interact with and activate the estrogen signaling pathway. The provided data and workflows offer a solid foundation for designing and interpreting these critical toxicological studies.

References

Application Note: Analysis of Sodium Propylparaben in Oral Syrup Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sodium propylparaben in oral syrup formulations. Sodium this compound is a widely used preservative in pharmaceuticals, and its accurate quantification is crucial for quality control and regulatory compliance. The described method is simple, precise, accurate, and specific, making it suitable for routine analysis in a quality control laboratory.

Introduction

Sodium this compound, the sodium salt of this compound, is an antimicrobial preservative commonly used in oral pharmaceutical preparations to prevent the growth of bacteria and fungi. Monitoring the concentration of this preservative is essential to ensure product stability and safety throughout its shelf life. This document provides a detailed protocol for the analysis of sodium this compound in complex syrup matrices, addressing challenges such as potential interference from active pharmaceutical ingredients (APIs) and other excipients.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions have been optimized for the efficient separation and quantification of sodium this compound.

ParameterSpecification
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol:Water (65:35 v/v)[1][2]
Flow Rate 1.3 mL/min[1][2]
Detection Wavelength 254 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 7 minutes
Reagents and Standards
  • Methanol (HPLC Grade)

  • Water (Highly Purified/HPLC Grade)

  • Sodium this compound Reference Standard

Standard Solution Preparation
  • Stock Solution (500 µg/mL): Accurately weigh approximately 50 mg of sodium this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with highly purified water. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 15 µg/mL to 25 µg/mL).

Sample Preparation
  • Accurately transfer 6 mL of the oral syrup into a 250 mL volumetric flask.

  • Add approximately 200 mL of highly purified water and shake vigorously on a vortex mixer for 1 minute to ensure a homogenous solution.

  • Dilute to the mark with highly purified water and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.015 - 0.025 mg/mL (r² > 0.999)
Accuracy (% Recovery) 99.85% - 101.47%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantification (LOQ) Typically 3.3 times the LOD
Specificity The method is specific for sodium this compound in the presence of other syrup components.

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of sodium this compound.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution Preparation: 1.1. Accurately weigh and transfer 50 mg of sodium this compound reference standard into a 100 mL volumetric flask. 1.2. Add approximately 70 mL of highly purified water and sonicate for 10 minutes to dissolve. 1.3. Allow the solution to cool to room temperature. 1.4. Dilute to the mark with highly purified water and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 20 µg/mL): 2.1. Pipette 4 mL of the stock solution into a 100 mL volumetric flask. 2.2. Dilute to the mark with the mobile phase (Methanol:Water, 65:35 v/v). 2.3. Mix thoroughly.

Protocol 2: Preparation of Syrup Sample
  • Using a calibrated pipette, transfer 6.0 mL of the oral syrup formulation into a 250 mL volumetric flask.

  • Add approximately 200 mL of highly purified water to the flask.

  • Securely cap the flask and place it on a vortex mixer. Mix for at least 1 minute until the syrup is completely dispersed and the solution is homogenous.

  • Add highly purified water to the volumetric flask until the meniscus reaches the calibration mark.

  • Invert the flask several times to ensure the final solution is well-mixed.

  • Withdraw a few milliliters of the solution using a syringe.

  • Attach a 0.45 µm syringe filter to the syringe and filter the solution into an HPLC vial.

Protocol 3: Chromatographic Analysis
  • Set up the HPLC system according to the conditions specified in the "Instrumentation and Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared working standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area of the sodium this compound peak in both the standard and sample chromatograms.

Protocol 4: Data Analysis and Quantification
  • Calibration Curve: Plot a graph of the peak area of the standard injections versus the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of Sodium this compound in the Sample: Use the peak area of the sodium this compound peak from the sample chromatogram and the calibration curve equation to calculate the concentration of sodium this compound in the prepared sample solution.

  • Calculation of Sodium this compound Content in the Original Syrup:

    • Concentration in Syrup (mg/mL) = (Concentration from Calibration Curve (mg/mL) × Dilution Factor) / Initial Sample Volume (mL)

    • Dilution Factor = 250 mL

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of sodium this compound in oral syrup formulations. The method is straightforward, utilizing common laboratory equipment and reagents, and has been shown to be accurate, precise, and specific. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products.

References

Application Note: Vortex-Assisted Extraction for Propylparaben Analysis in Creams and Lotions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propylparaben is an alkyl ester of p-hydroxybenzoic acid widely used as a preservative in cosmetic products, including creams and lotions, due to its effective antimicrobial properties.[1][2] However, concerns about its potential estrogenic activity and links to health risks have necessitated accurate and efficient methods for its quantification to ensure product safety and regulatory compliance.[1][3]

Vortex-Assisted Extraction (VAE) is a simple, rapid, and efficient sample preparation technique that utilizes the vigorous mixing action of a vortex mixer to enhance the extraction of analytes from a sample matrix into a solvent.[3] Compared to traditional methods like liquid-liquid extraction (LLE), VAE significantly reduces extraction time and the volume of organic solvents required, making it a more environmentally friendly and cost-effective approach. This application note details a VAE method coupled with UV-Vis spectrophotometry for the determination of this compound in cream and lotion samples.

Principle

The VAE method involves the vigorous mixing of the cosmetic sample with a suitable extraction solvent. The high-speed vortexing creates a large interfacial area between the sample and the solvent, facilitating the rapid transfer of this compound from the complex cream or lotion matrix into the solvent phase. The addition of a salt, such as magnesium sulfate, can further enhance extraction efficiency by inducing a salting-out effect. Following extraction, the mixture is typically centrifuged to separate the solid residues from the liquid extract, which is then analyzed.

Experimental Protocol

This protocol is based on a vortex-assisted extraction method for the analysis of this compound in cosmetic lotions, followed by UV-Vis spectrophotometry.

Materials and Reagents
  • This compound Standard: Analytical grade

  • Acetonitrile (ACN): HPLC or analytical grade

  • Magnesium Sulfate (MgSO₄): Analytical grade

  • Deionized Water

  • Cosmetic Samples: Creams and lotions

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • UV-Vis Spectrophotometer

    • Analytical balance

    • Beakers, centrifuge tubes (15 mL), volumetric flasks, pipettes

    • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 1000 mg/L stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by serial dilution of the stock solution with acetonitrile. These will be used to generate the calibration curve.

Sample Preparation
  • Accurately weigh approximately 0.01 g of the cream or lotion sample into a 250 mL beaker.

  • Add 100 mL of deionized water to the beaker.

  • Stir the mixture using a magnetic stirrer until a homogeneous solution or suspension is formed.

  • Filter the mixture through a 0.45 µm filter before proceeding with the extraction.

Vortex-Assisted Extraction (VAE) Procedure
  • Pipette 2.50 mL of the prepared sample solution into a centrifuge tube.

  • Add 0.20 mL of acetonitrile (as the extraction solvent).

  • Add 0.50 mL of 1.50 M MgSO₄ solution to facilitate phase separation.

  • Cap the tube and place it on a vortex mixer.

  • Vortex the mixture vigorously for 1 minute at 2500 rpm.

  • After vortexing, centrifuge the tube to separate the two phases.

  • Carefully collect the upper organic phase (acetonitrile) for analysis.

Analytical Determination
  • Instrument: UV-Vis Spectrophotometer

  • Wavelength: Set the absorbance measurement wavelength to 245 nm.

  • Analysis:

    • Generate a calibration curve by measuring the absorbance of the working standard solutions.

    • Measure the absorbance of the extracted sample solution.

    • Determine the concentration of this compound in the sample extract using the calibration curve.

Experimental Workflow

VAE_Workflow cluster_prep Preparation cluster_extraction Vortex-Assisted Extraction cluster_analysis Analysis Sample 1. Weigh 0.01g of Cream/Lotion Sample Dilute 2. Add 100mL DI Water & Stir Sample->Dilute Filter 3. Filter through 0.45µm filter Dilute->Filter Mix 4. Mix 2.5mL Sample Solution, 0.2mL ACN, 0.5mL MgSO₄ Filter->Mix Vortex 5. Vortex for 1 min at 2500 rpm Mix->Vortex Centrifuge 6. Centrifuge to Separate Phases Vortex->Centrifuge Collect 7. Collect Supernatant (Organic Phase) Centrifuge->Collect Analyze 8. Analyze via UV-Vis Spectrophotometry (245nm) Collect->Analyze Quantify 9. Quantify using Calibration Curve Analyze->Quantify

Caption: Workflow for this compound analysis using VAE.

Results and Performance

The performance of the VAE method was evaluated based on linearity, recovery, precision, and detection limits. The data presented below is summarized from a study employing this methodology.

Method Validation Data
ParameterValueReference
Linearity Range 0.2 - 1.0 mg/L
Correlation Coefficient (r²) 0.9932
Limit of Detection (LOD) 0.090 mg/L
Limit of Quantification (LOQ) 0.302 mg/L
Recovery Range 76.7% - 103.4%
Precision (RSD%) 0.1% - 4.0%
Discussion

The Vortex-Assisted Extraction method demonstrates excellent performance for the analysis of this compound in complex cosmetic matrices like creams and lotions. The method provides high recovery rates, within the acceptable range of 80-120%, and good precision with RSD values below 4.0%.

The key advantages of this protocol include:

  • Speed: The extraction time is significantly short (1 minute of vortexing).

  • Simplicity: The procedure involves simple steps and standard laboratory equipment.

  • Reduced Solvent Consumption: The method uses a minimal amount of organic solvent (0.20 mL per sample), making it a greener alternative to conventional LLE.

  • High Efficiency: The recoveries achieved (up to 103.4%) indicate efficient extraction of the analyte from the sample matrix.

This validated method is suitable for routine quality control analysis of this compound in the cosmetic industry, providing reliable and reproducible results.

References

Application Notes and Protocols for Syringe-to-Syringe Magnetic Nanofluid Microextraction of Parabens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens, a class of p-hydroxybenzoic acid esters, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1][2] However, concerns about their potential endocrine-disrupting effects have necessitated the development of sensitive and efficient methods for their extraction and determination from various complex matrices.[2][3] Syringe-to-syringe dispersive magnetic nanofluid microextraction (SS-DMNF-ME) is a novel, rapid, and efficient sample preparation technique that offers high extraction recoveries and enrichment factors.[4] This method utilizes a magnetic nanofluid, a stable colloidal suspension of magnetic nanoparticles in a carrier liquid, which can be easily dispersed in the sample solution and subsequently retrieved using an external magnetic field. The syringe-to-syringe setup facilitates the dispersion process, enhancing the contact between the nanofluid and the target analytes.

Principle of the Method

The SS-DMNF-ME method is based on the partitioning of parabens from an aqueous sample into a small volume of a magnetic nanofluid. The high surface area-to-volume ratio of the nanoparticles in the nanofluid enhances the mass transfer of the analytes. The process involves the rapid injection and withdrawal of the sample and nanofluid mixture between two syringes, which promotes the formation of a fine emulsion and accelerates the extraction equilibrium. After extraction, the magnetic nanofluid containing the extracted parabens is isolated from the aqueous phase using a strong magnet. The parabens are then eluted from the nanofluid using a suitable organic solvent, and the resulting solution is analyzed by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the optimal conditions and performance data for the SS-DMNF-ME of methylparaben (MP), propylparaben (PP), and butylparaben (BP) from cosmetic samples.

Table 1: Optimal Extraction Conditions

ParameterOptimal Value
pH8.0
Magnetic Nanofluid Volume200 µL
NaCl Concentration6% w/v
Number of Injection/Back Injection Cycles8
Elution Solvent (Methanol) Volume80 µL

Table 2: Method Performance and Validation

ParameterMethylparaben (MP)This compound (PP)Butylparaben (BP)
Recovery (%) 98.62100.9299.13
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Detection (LOD) (ng/mL) 1.30.90.8
Limit of Quantitation (LOQ) (ng/mL) 4.33.02.7
Relative Standard Deviation (RSD) (%) ≤ 5.52≤ 5.52≤ 5.52

Experimental Protocols

1. Preparation of Magnetic Nanofluid

  • Synthesis of Magnetic Nanoparticles (MNPs): Co-precipitation is a common method for synthesizing Fe₃O₄ nanoparticles.

  • Coating of MNPs: To prevent agglomeration and enhance selectivity, the MNPs are coated with a suitable material.

  • Preparation of the Nanofluid: The coated MNPs are then suspended in a carrier liquid, such as a deep eutectic solvent (DES), to form a stable magnetic nanofluid.

2. Syringe-to-Syringe Magnetic Nanofluid Microextraction (SS-DMNF-ME) Procedure

  • Sample Preparation: A 10 mL sample solution containing the parabens of interest is prepared. The pH of the solution is adjusted to 8.0, and NaCl is added to a final concentration of 6% (w/v).

  • Extraction:

    • The prepared sample solution is drawn into a 20 mL syringe (Syringe 1).

    • 200 µL of the magnetic nanofluid is added to Syringe 1.

    • A second 20 mL syringe (Syringe 2) is connected to Syringe 1 via a metal interface.

    • The mixture in Syringe 1 is rapidly injected into Syringe 2, and then drawn back into Syringe 1. This injection/back injection cycle is repeated eight times to ensure thorough mixing and efficient extraction.

  • Phase Separation:

    • After the extraction cycles, a strong external magnet is placed at the bottom of Syringe 1.

    • The magnetic nanofluid is attracted to the magnet, and the aqueous supernatant is carefully decanted and discarded.

  • Elution:

    • The external magnet is removed.

    • 80 µL of methanol is added to Syringe 1 to elute the parabens from the magnetic nanofluid.

    • The magnet is placed back at the bottom of the syringe to recollect the magnetic nanoparticles.

  • Analysis:

    • The methanolic eluate containing the extracted parabens is carefully collected.

    • A 20 µL aliquot of the eluate is injected into an HPLC system for separation and quantification.

Visualizations

Caption: Experimental workflow for syringe-to-syringe magnetic nanofluid microextraction of parabens.

G Efficiency Extraction Efficiency pH Sample pH pH->Efficiency NanofluidVol Nanofluid Volume NanofluidVol->Efficiency Salt NaCl Concentration Salt->Efficiency Cycles Number of Cycles Cycles->Efficiency EluentVol Eluent Volume EluentVol->Efficiency

Caption: Key factors influencing the extraction efficiency of parabens.

References

Application Notes and Protocols for the Preconcentration of Propylparaben using Cloud Point Extraction

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In response to the growing need for sensitive and environmentally friendly analytical methods for monitoring endocrine-disrupting chemicals, this document provides detailed application notes and protocols for the preconcentration of propylparaben from aqueous samples using Cloud Point Extraction (CPE). This methodology offers a simple, efficient, and green alternative to traditional liquid-liquid extraction techniques, minimizing the use of toxic organic solvents.[1][2]

This compound, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scrutiny due to its potential endocrine-disrupting effects.[3][4] Its ubiquitous presence necessitates reliable methods for its detection and quantification in various matrices.[3] Cloud point extraction serves as an effective sample preparation technique that utilizes the phase separation behavior of non-ionic surfactants in aqueous solutions to extract and concentrate analytes like this compound.

Principle of Cloud Point Extraction

Cloud point extraction is based on the property of non-ionic surfactants to form micelles in aqueous solutions and to separate into a surfactant-rich phase and an aqueous phase when heated to a specific temperature known as the cloud point temperature. The hydrophobic core of the micelles encapsulates the non-polar analyte, in this case, this compound, from the bulk aqueous sample. Upon centrifugation, the small volume of the surfactant-rich phase, containing the concentrated analyte, can be easily collected for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data from various studies on the cloud point extraction of this compound, highlighting the efficiency and sensitivity of the method under different experimental conditions.

Table 1: Performance Metrics of this compound Preconcentration using Cloud Point Extraction

Surfactant SystemPreconcentration Factor (PF)Limit of Detection (LOD) (µg/L)Recovery (%)Reference
DC193C~80100 - 20071.2 - 97.7
DC193C with β-cyclodextrin-IL9713 - 38-
Sylgard 309-10 - 2068.5 - 119.3
Triton X-114--up to 99

Note: "-" indicates data not specified in the cited literature.

Experimental Protocols

This section provides a detailed, generalized protocol for the cloud point extraction of this compound from water samples, based on common practices in the cited literature.

Reagents and Materials
  • This compound standard solution (1000 mg/L in acetonitrile or methanol)

  • Non-ionic surfactant (e.g., DC193C, Triton X-114, Sylgard 309), 2.0% (w/v) aqueous solution

  • Sodium sulfate (Na₂SO₄), 1.5 M

  • Phosphate buffer solution (pH 9)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Centrifuge tubes (10 mL)

  • Thermostatic water bath

  • Centrifuge

  • Ultrasonicator

  • HPLC system with UV detector

Cloud Point Extraction Procedure
  • Sample Preparation: In a 10 mL centrifuge tube, combine a 2.5 mL aliquot of the aqueous sample (or standard solution) containing this compound.

  • Addition of Reagents: Add 0.5 mL of phosphate buffer (pH 9) to the sample. Subsequently, add 0.2 mL of the 20% (w/v) non-ionic surfactant solution and 0.5 mL of 1.5 M sodium sulfate solution.

  • Homogenization: The mixture is then sonicated for 5 minutes to ensure a homogenous solution and to facilitate the incorporation of this compound into the micelles.

  • Induction of Phase Separation: Place the centrifuge tube in a thermostatic water bath set at a temperature above the cloud point of the surfactant (e.g., 30°C) for a predetermined time (e.g., 10-15 minutes) to induce the separation of the two phases.

  • Centrifugation: To achieve a complete phase separation, centrifuge the cloudy solution at 4000 rpm for 10 minutes. Two distinct phases will be observed: a small volume of the surfactant-rich phase at the bottom and the bulk aqueous phase (supernatant) at the top.

  • Collection of Surfactant-Rich Phase: Carefully decant the upper aqueous phase. The remaining surfactant-rich phase, containing the concentrated this compound, is dissolved in a small volume (e.g., 0.5 mL) of a suitable organic solvent like acetonitrile to reduce its viscosity before injection into the HPLC system.

HPLC Analysis

The extracted this compound is quantified using a reverse-phase HPLC system with UV detection.

  • Column: C18 column (e.g., 100 mm × 4.6 mm)

  • Mobile Phase: A mixture of acetonitrile and deionized water (e.g., 50:50, v/v) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cloud point extraction process for this compound preconcentration.

CPE_Workflow Sample Aqueous Sample (containing this compound) Reagents Add Surfactant, Buffer (pH 9), & Salt Sample->Reagents Sonicate Ultrasonication (Homogenization) Reagents->Sonicate Heat Incubation above Cloud Point (e.g., 30°C) Sonicate->Heat Centrifuge Centrifugation (4000 rpm, 10 min) Heat->Centrifuge Separate Separate Aqueous Phase Centrifuge->Separate Dissolve Dissolve Surfactant Phase in Acetonitrile Separate->Dissolve HPLC HPLC-UV Analysis Dissolve->HPLC

Caption: Workflow of this compound Cloud Point Extraction.

CPE_Principle cluster_initial Initial Aqueous Solution cluster_micelle Micelle Formation cluster_separation Phase Separation (Heating) This compound This compound Micelle Micelle with Entrapped This compound This compound->Micelle Encapsulation Surfactant Surfactant Monomers Surfactant->Micelle AqueousPhase Aqueous Phase (Depleted of this compound) Micelle->AqueousPhase Separation SurfactantPhase Surfactant-Rich Phase (Concentrated this compound) Micelle->SurfactantPhase

Caption: Principle of Micellar Solubilization and Phase Separation.

References

Application Note: Quantitative Analysis of Propylparaben by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of propylparaben in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a widely used preservative in pharmaceuticals, cosmetics, and food products, requires sensitive and specific analytical methods for quality control and safety assessment. This document outlines the necessary steps for sample preparation, including derivatization, and provides optimized GC-MS instrumental parameters for the accurate determination of this compound.

Introduction

This compound (propyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid and serves as an effective antimicrobial preservative.[1] Its widespread use necessitates reliable analytical methods to ensure product quality and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of parabens.[2][3] Due to the polar nature of this compound, a derivatization step is often employed to improve its volatility and chromatographic performance.[3][4] This application note details a validated GC-MS method for the quantification of this compound.

Experimental Protocols

Sample Preparation

A critical step in the analysis of this compound from complex matrices is the extraction and derivatization of the analyte. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

1. Extraction:

  • Liquid-Liquid Extraction (LLE): For liquid samples, such as beverages or aqueous formulations, LLE can be employed. Acidify the sample with an appropriate acid (e.g., hydrochloric acid) and extract the this compound into an organic solvent like diethyl ether or a mixture of acetone and n-hexane (1:1 v/v).

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE provides a cleaner extract. The choice of sorbent will depend on the matrix, with C18 cartridges being a common option.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent and a disperser solvent (e.g., acetone and chlorobenzene) to form a cloudy solution, enabling rapid extraction of the analyte.

2. Derivatization:

To enhance the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary.

  • Silylation: A common method involves the use of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The dried extract is reconstituted in a suitable solvent, and MSTFA is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

  • Acetylation: An alternative is in-situ acetylation using acetic anhydride under alkaline conditions.

The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental conditions have been shown to be effective for the analysis of derivatized this compound.

ParameterSetting
Gas Chromatograph
ColumnHP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999%)
Flow Rate1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Oven Temperature ProgramInitial: 70°C for 1 minRamp 1: 10°C/min to 200°C, hold for 1 minRamp 2: 50°C/min to 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)121, 180 (for underivatized this compound). For silylated this compound, the molecular ion and characteristic fragment ions should be determined.
Dwell Time100 ms

Note: These parameters should be optimized for the specific instrument and application.

Data Presentation

Quantitative analysis of this compound requires method validation to ensure accuracy and reliability. The following table summarizes key validation parameters that should be assessed.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.99
Limit of Detection (LOD)0.01 - 2.0 ng/g
Limit of Quantification (LOQ)0.03 - 5.0 ng/g
Recovery95 - 107%
Precision (Relative Standard Deviation, RSD)< 15%

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, or DLLME) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

This compound Fragmentation Pathway

Propylparaben_Fragmentation This compound This compound (m/z = 180) Fragment1 [M-C3H7]+ (m/z = 137) This compound->Fragment1 Loss of propyl radical Fragment2 [M-OC3H7]+ (m/z = 121) This compound->Fragment2 Loss of propoxy radical Fragment3 [C6H5O]+ (m/z = 93) Fragment2->Fragment3 Loss of CO

Caption: Proposed electron ionization fragmentation of this compound.

References

Propylparaben in Parenteral and Ophthalmic Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propylparaben, the n-propyl ester of p-hydroxybenzoic acid, has been a widely utilized antimicrobial preservative in the pharmaceutical industry, including in parenteral and ophthalmic formulations. Its broad-spectrum activity against yeasts and molds has made it a common choice for protecting multi-dose products from microbial contamination.[1][2][3][4] However, its use, particularly in ophthalmic and injectable dosage forms, has come under scrutiny due to potential irritation.[1] These application notes provide a detailed overview of the use of this compound in these specialized formulations, including its physicochemical properties, typical concentrations, stability, and relevant experimental protocols.

Physicochemical Properties and Solubility

This compound is a white, crystalline, odorless, and tasteless powder. Its efficacy as a preservative is influenced by its solubility and the pH of the formulation. While it is freely soluble in organic solvents like ethanol and acetone, its aqueous solubility is limited. To overcome this, it is often used in combination with the more water-soluble methylparaben or as its sodium salt, which is more soluble in water but may increase the pH of the formulation.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Water1 in 2500 (at 20°C)
Water1 in 225 (at 80°C)
Ethanol (95%)1 in 1.1
Propylene glycol1 in 3.9
Glycerin1 in 250
AcetoneFreely soluble
EtherFreely soluble

Antimicrobial Activity and Stability

This compound exhibits antimicrobial activity across a pH range of 4-8, with its efficacy decreasing at higher pH levels due to the formation of the less active phenolate anion. It is more effective against Gram-positive bacteria than Gram-negative bacteria and is particularly potent against yeasts and molds. The antimicrobial activity of parabens increases with the length of the alkyl chain, making this compound more potent than methylparaben, although its solubility decreases. Synergistic effects are often achieved by using a combination of parabens, such as methylparaben and this compound.

Aqueous solutions of this compound at a pH of 3-6 are stable and can be sterilized by autoclaving without significant decomposition. These solutions can remain stable for up to four years at room temperature. However, at a pH of 8 or higher, this compound is subject to rapid hydrolysis.

Table 2: Typical Use Concentrations of this compound in Pharmaceutical Formulations

Formulation TypeConcentration (%)
Injections (IM, IV, SC)0.005 - 0.2
Ophthalmic PreparationsUsage is now generally regarded as unsuitable due to irritation potential. When used, it was often in combination with methylparaben.
Inhalation Solutions0.015
Intradermal Injections0.02 - 0.26

Regulatory Status and Safety Considerations

This compound is listed in the FDA's Inactive Ingredients Guide for use in various formulations, including injections and ophthalmic preparations. In the United States, it is considered Generally Recognized as Safe (GRAS) for use as a food additive. The European Union has set maximum concentration limits for this compound in cosmetic products.

Despite its history of use, there are concerns about the irritant potential of parabens, especially in sensitive applications like ophthalmic and parenteral products. This has led to a trend towards using alternative preservatives or preservative-free formulations, particularly for multi-dose eye drops.

Experimental Protocols

Preservative Efficacy Testing (PET)

This protocol is a generalized procedure based on pharmacopeial methods to assess the effectiveness of a preservative in a pharmaceutical product.

Objective: To determine if the preservative system in a parenteral or ophthalmic preparation is effective in preventing the proliferation of microorganisms.

Materials:

  • Test product containing this compound

  • Standardized microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)

  • Culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar)

  • Sterile saline or peptone water

  • Incubator

  • Plate counter

Workflow for Preservative Efficacy Testing

PET_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (10^5-10^6 CFU/mL) Inoculate Inoculate Product with Microbial Suspension Inoculum->Inoculate Product Dispense Product into Sterile Containers Product->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Sample Withdraw Samples at Specified Intervals (e.g., 7, 14, 28 days) Incubate->Sample Enumerate Enumerate Viable Microorganisms Sample->Enumerate Evaluate Evaluate Against Acceptance Criteria Enumerate->Evaluate

Caption: Workflow for Preservative Efficacy Testing (PET).

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of the challenge microorganisms to a final concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Inoculation: Introduce a small volume (not exceeding 1% of the product volume) of the microbial inoculum into the product container and mix thoroughly.

  • Incubation: Store the inoculated product at a controlled temperature, typically 20-25°C, for the duration of the test (usually 28 days).

  • Sampling and Enumeration: At specified time points (e.g., 7, 14, and 28 days), withdraw samples from the inoculated product. Determine the number of viable microorganisms using standard plate count methods.

  • Interpretation: Compare the log reduction in viable microorganisms at each time point to the acceptance criteria specified in the relevant pharmacopeia. For parenteral and ophthalmic preparations, specific criteria for bacteria and fungi must be met.

Analytical Method for this compound Quantification by HPLC-UV

This protocol provides a general method for the determination of this compound content in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To accurately quantify the concentration of this compound in a liquid formulation.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Mobile phase: A mixture of acetonitrile and water (e.g., 50:50 v/v)

  • Sample preparation reagents (as needed, depending on the formulation matrix)

Logical Relationship of HPLC Quantification

HPLC_Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Prepare Standard Solutions of this compound Inject Inject Standard and Sample Solutions Standard->Inject Sample Prepare Sample Solution (Dilute/Extract as needed) Sample->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve from Standards Detect->Calibrate Calculate Calculate this compound Concentration in Sample Detect->Calculate Calibrate->Calculate

Caption: Logical workflow for HPLC quantification of this compound.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and ultrapure water in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound in the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound has a long history as an effective preservative in parenteral and ophthalmic preparations, primarily due to its strong activity against fungi. However, concerns regarding its potential for irritation have led to a re-evaluation of its use, particularly in multi-dose ophthalmic solutions. When formulating with this compound, it is crucial to consider its solubility, the pH of the formulation, and its compatibility with other excipients. The provided protocols for preservative efficacy testing and analytical quantification are essential for ensuring the safety and quality of pharmaceutical products containing this compound. Researchers and drug development professionals should stay informed about the evolving regulatory landscape and consider alternative preservation strategies where appropriate.

References

Application Note: High-Performance Liquid Chromatography with Fluorescence Detection for the Determination of Parabens

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic, pharmaceutical, and food products due to their broad-spectrum antimicrobial activity and low cost.[1][2][3] However, concerns over their potential endocrine-disrupting effects have led to regulations restricting their use and highlight the need for sensitive and reliable analytical methods for their determination.[2][3] This application note describes a robust and sensitive method for the simultaneous quantification of common parabens using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The inherent fluorescence of the phenolic moiety in parabens allows for their detection with high selectivity and sensitivity without the need for derivatization. This method is suitable for the analysis of parabens in various matrices, including cosmetic products like tonics and micellar waters.

Introduction

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of parabens. While UV detection is commonly used, fluorescence detection (FLD) offers enhanced selectivity, which can simplify sample preparation and chromatographic separation. This is particularly advantageous when analyzing complex sample matrices. The method described herein provides a reliable and efficient approach for the simultaneous determination of several parabens, including methyl-, ethyl-, propyl-, isopropyl-, butyl-, and benzylparaben.

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a fluorescence detector is required. For example, a Shimadzu LC-20AT system or equivalent.

  • Analytical Column: A C18 reversed-phase column is recommended for the separation of parabens. A common choice is an Intersil ODS-3 C18 column (150 mm x 2.1 mm, 3.0 µm particle size) protected by a C18 guard column (10 mm x 2.1 mm, 3.0 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous o-phosphoric acid solution (0.08%) and a methanol/water mixture (90:10 v/v) in a 45:55 ratio has been shown to be effective. Alternatively, a methanol-water gradient can be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min, although this may be adjusted based on the specific column dimensions and desired separation time.

  • Column Temperature: The column should be maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • Fluorescence Detection: The excitation and emission wavelengths should be optimized for paraben detection. Commonly used wavelengths are an excitation of 254 nm and an emission of 310 nm.

  • Injection Volume: A 20 µL injection volume is standard.

Reagents and Standards
  • Solvents: HPLC grade methanol, acetonitrile, and water are required.

  • Reagents: o-phosphoric acid.

  • Paraben Standards: Analytical standards of methylparaben (MP), ethylparaben (EP), propylparaben (PP), isothis compound (IPP), butylparaben (BP), and benzylparaben (BzP) should be obtained from a reputable supplier.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of each paraben at a concentration of 100 µg/mL in HPLC grade methanol.

  • Working Standards: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration. A typical linear range for calibration is 0.50-10.00 µg/mL for each paraben.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For liquid cosmetic samples such as tonics and micellar waters, a simple dilution is often sufficient.

  • Accurately weigh or measure the sample.

  • Dilute the sample with the mobile phase or a suitable solvent mixture (e.g., 40% methanol) to bring the expected paraben concentrations within the calibration range. A dilution factor of 1000 may be necessary for some cosmetic products.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the HPLC-FLD analysis of various parabens as reported in the literature.

ParabenLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Methylparaben (MP)0.50 - 10.000.29 - 0.320.88 - 0.97
Ethylparaben (EP)0.50 - 10.000.29 - 0.320.88 - 0.97
This compound (PP)0.50 - 10.000.29 - 0.320.88 - 0.97
Isothis compound (IPP)0.50 - 10.000.29 - 0.320.88 - 0.97
Butylparaben (BP)0.50 - 10.000.29 - 0.320.88 - 0.97
Benzylparaben (BzP)0.50 - 10.000.29 - 0.320.88 - 0.97
Butylparaben (BP)--24 - 46

Experimental Workflow

HPLC_FLD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing & Analysis Sample Sample Collection (e.g., Cosmetics) Dilution Dilution with Mobile Phase Sample->Dilution Dilute sample Standard Paraben Standards Stock Prepare Stock Solutions (100 µg/mL) Standard->Stock Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject Sample/ Standard (20 µL) Filtration->Injection Working Prepare Working Standards (0.5-10 µg/mL) Stock->Working Dilute stocks Working->Injection Calibration Calibration Curve Construction Working->Calibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex: 254 nm, Em: 310 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Parabens Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-FLD analysis of parabens.

Conclusion

The HPLC-FLD method detailed in this application note provides a sensitive, selective, and reliable means for the simultaneous determination of multiple parabens in various sample matrices. The simple sample preparation and high selectivity of fluorescence detection make this method well-suited for routine quality control analysis in the cosmetic and pharmaceutical industries. The validation data demonstrates good linearity, low detection limits, and the ability to accurately quantify parabens at levels relevant to regulatory compliance.

References

Troubleshooting & Optimization

Overcoming matrix effects in propylparaben quantification from wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of propylparaben in complex wastewater matrices.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and how do they affect this compound quantification in wastewater?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In wastewater analysis, these effects arise from the complex mixture of organic and inorganic substances present.[2] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1][3] For example, studies have observed signal suppression for parabens in sewage water samples.[4]

Q2: What are the most common sample preparation techniques to overcome matrix effects for this compound analysis in wastewater?

A2: The most frequently employed techniques aim to isolate this compound from interfering matrix components. These include:

  • Solid-Phase Extraction (SPE): This is a widely used method for extracting parabens from aqueous samples. Variations like magnetic solid-phase extraction (MSPE) offer advantages such as easy operation and short extraction times.

  • Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that is fast, cost-effective, and uses minimal solvent.

Q3: How can I choose the best sample preparation method for my experiment?

A3: The choice of method depends on factors like the required sensitivity, sample throughput, available equipment, and the specific characteristics of your wastewater samples.

  • SPE is robust and can handle larger sample volumes, often leading to lower detection limits.

  • MSPE is a good option for rapid screening due to its speed and ease of separation.

  • LLE is a fundamental technique but can be labor-intensive and prone to emulsion formation.

  • DLLME is excellent for small sample volumes and when minimizing solvent consumption is a priority.

Q4: My analyte recovery is low. What are the potential causes and how can I troubleshoot this?

A4: Low recovery of this compound can be due to several factors:

  • Inefficient Extraction: The chosen solvent or sorbent in your LLE or SPE protocol may not be optimal for this compound. Consider experimenting with different solvents or SPE cartridges. The pH of the sample can also significantly impact extraction efficiency.

  • Analyte Degradation: Parabens can degrade under certain conditions. Ensure your sample collection, storage, and preparation procedures minimize the risk of degradation.

  • Matrix Interference: High concentrations of interfering substances can compete with this compound for binding sites on an SPE sorbent or affect partitioning in LLE. Diluting the sample or using a more selective cleanup step might be necessary.

Q5: I'm observing significant signal suppression in my LC-MS/MS analysis. What can I do to mitigate this?

A5: Signal suppression is a common manifestation of matrix effects in LC-MS/MS. Here are some strategies to address it:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved by optimizing your SPE or LLE protocol, for instance, by including additional wash steps or using a more selective sorbent.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation between this compound and co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.

  • Use of Isotope-Labeled Internal Standards: A highly effective approach is to use a stable isotope-labeled internal standard for this compound (e.g., ¹³C₆-propylparaben). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank wastewater matrix that has been pre-screened to be free of parabens. This helps to compensate for the matrix effects observed in your samples.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Column Overload Dilute the sample extract before injection.
Matrix Interference Improve the sample cleanup procedure (e.g., optimize SPE wash steps).
Incompatible Mobile Phase Ensure the pH and organic content of the mobile phase are suitable for this compound.
High Background Noise Contaminated Solvents or Reagents Use high-purity solvents and freshly prepared reagents.
Insufficient Sample Cleanup Employ a more rigorous cleanup method to remove a broader range of interferences.
Inconsistent Results (Poor Precision) Variable Extraction Efficiency Ensure consistent execution of the sample preparation protocol. Automated systems can improve precision.
Instrument Instability Check the stability of the LC-MS/MS system, including pump performance and spray stability.
Analyte Carryover Insufficient Rinsing of Syringe/Injector Optimize the wash cycles for the autosampler.
Strong Adsorption to Column Use a stronger solvent in the wash step or consider a different column stationary phase.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for the quantification of this compound in wastewater, as reported in various studies.

Table 1: Solid-Phase Extraction (SPE) Performance

SPE Sorbent Detection Method LOD (µg/L) LOQ (µg/L) Recovery (%) RSD (%)
Chromium-based MOFSpectrophotometry0.240.8097< 5.78
Covalent Organic FrameworkHPLC-UV0.2 - 0.40.7 - 1.486.1 - 110.8< 5.5
Not SpecifiedUHPLC-MS/MS0.04 - 0.120.14 - 0.4078 - 1282 - 11
Not SpecifiedHPLC-DAD0.048 - 0.071 (MDL)0.160 - 0.235 (MQL)Not ReportedNot Reported

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, MOF: Metal-Organic Framework, MDL: Method Detection Limit, MQL: Method Quantification Limit.

Table 2: Liquid-Phase Extraction Performance

Extraction Method Detection Method LOD (ng/L) LOQ (ng/L) Recovery (%) RSD (%)
DLLMEGC-MS/MS0.3 - 2.01.0 - 5.079 - 1013 - 11
RDSEUHPLC-ESI-TOF/MS< 18Not Reported~60< 9.7

DLLME: Dispersive Liquid-Liquid Microextraction, RDSE: Rotating-Disk Sorptive Extraction.

Experimental Protocols

Protocol 1: Pipette Tip Micro-Solid Phase Extraction (PT-µSPE)

This protocol is based on the method described by Ghorbani et al. (2021).

  • Sorbent Preparation: Synthesize a chromium-based metal-organic framework (Cr-MOF) as the adsorbent.

  • Column Packing: Pack a pipette tip with 6.0 mg of the Cr-MOF adsorbent.

  • Preconditioning: Wash the packed tip with 10.0 mL of ultrapure water ten times using a syringe.

  • Sample Loading:

    • Take a 34.0 mL aliquot of the wastewater sample.

    • Adjust the sample pH to 7.0.

    • Spike with a known concentration of this compound standard if required for recovery studies.

    • Load 100 µL of the sample onto the tip and repeat this process 7 times.

  • Elution:

    • Elute the retained this compound by passing 100 µL of chloroform through the tip.

    • Repeat the elution step 4 times, collecting the eluate in the same vial.

  • Analysis: Transfer 15 µL of the final eluate to a quartz micro-cell for spectrophotometric analysis.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is adapted from the methodology for paraben analysis in water samples.

  • Sample Preparation:

    • Place 10 mL of the wastewater sample in a glass tube with a conical bottom.

    • Add 0.5 g of sodium chloride to the sample and dissolve.

  • Extraction:

    • Prepare a mixture of 600 µL of acetone (dispersant solvent) and 20 µL of tetrachloroethylene (extraction solvent).

    • Rapidly inject this mixture into the wastewater sample.

  • Phase Separation:

    • Ultrasonicate the mixture for 2.0 minutes at 60 °C.

    • Centrifuge the tube at 5000 rpm for 10 minutes to separate the phases.

  • Analysis: Collect 10 µL of the sedimented phase (tetrachloroethylene) and inject it directly into the GC-MS/MS for analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Pipette Tip µSPE cluster_analysis Analysis sample Wastewater Sample (34 mL) ph_adjust Adjust pH to 7.0 sample->ph_adjust load_sample Load Sample onto Cr-MOF packed tip ph_adjust->load_sample elute Elute with Chloroform load_sample->elute analysis Spectrophotometric Analysis elute->analysis

Caption: Workflow for this compound Quantification using Pipette Tip µSPE.

logical_relationship_matrix_effects cluster_problem Problem cluster_causes Primary Cause cluster_solutions Mitigation Strategies matrix_effects Matrix Effects (Signal Suppression/Enhancement) cleanup Improved Sample Cleanup (SPE, LLE, etc.) matrix_effects->cleanup mitigated by chromatography Optimized Chromatographic Separation matrix_effects->chromatography mitigated by is Isotope-Labeled Internal Standards matrix_effects->is compensated by calibration Matrix-Matched Calibration matrix_effects->calibration compensated by coeluting Co-eluting Interferences from Wastewater Matrix coeluting->matrix_effects leads to

Caption: Logical Relationship for Overcoming Matrix Effects in this compound Analysis.

References

Improving recovery of propylparaben during liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propylparaben Liquid-Liquid Extraction

Welcome to the technical support center for this compound liquid-liquid extraction (LLE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound recovery is low. What are the most critical factors I should check in my LLE protocol?

Low recovery of this compound during LLE can be attributed to several factors. The most critical parameters to investigate are:

  • Solvent Selection: The choice of extraction solvent is paramount. The solvent should be immiscible with the aqueous phase and have a high affinity for this compound. Acetonitrile has been identified as an effective solvent due to its ability to form clear phase separation.[1] Dichloromethane is another solvent that has been used.[2]

  • pH of the Aqueous Phase: The pH of the sample solution significantly impacts the ionization state of this compound. To ensure it remains in its neutral, more hydrophobic form, which is more readily extracted into the organic phase, the pH should be optimized. For parabens, which are weakly acidic, acidifying the aqueous phase can improve extraction efficiency.[3][4] One study found that the extraction efficiencies for methylparaben, ethylparaben, and this compound were not significantly affected by pH in the range of 1.0-9.0.[3] However, for related compounds like 4-hydroxybenzoic acid, a pH of 2.0 was found to be optimal. Another study suggests that for acidic analytes, the pH should be adjusted to two units below the pKa. This compound has a pKa of around 8.4, so adjusting the pH to approximately 6.4 or lower would be advisable.

  • Salting-Out Effect: The addition of salt to the aqueous phase can increase the recovery of this compound. Salts like magnesium sulfate (MgSO₄) or sodium chloride (NaCl) decrease the solubility of this compound in the aqueous layer, thereby promoting its transfer to the organic solvent. One study found that the optimal concentration of MgSO₄ was 1.50 M; higher concentrations led to saturation and difficulty in phase separation. Another study reported maximum recoveries with 6% w/v of NaCl.

  • Solvent Volume and Ratio: The volume of the extraction solvent relative to the sample volume can influence recovery. A common starting point is a 1:1 (v/v) sample-to-solvent ratio. However, increasing the solvent volume can enhance recovery up to a certain point. For instance, one study found that increasing the acetonitrile volume from 2.00 mL to 2.50 mL improved this compound concentration, with no significant improvement at 3.00 mL.

  • Extraction Time and Mixing: Adequate mixing is crucial to maximize the contact between the two phases. Vortexing is a common method to increase extraction efficiency. An optimal extraction time needs to be determined experimentally. One study identified 3.0 minutes as the optimum extraction time for LLE.

Q2: I am consistently observing an emulsion at the interface of my aqueous and organic layers. How can I prevent or resolve this?

Emulsion formation is a frequent issue in LLE, particularly with complex sample matrices like cosmetics, which may contain surfactants. Here are some strategies to address this problem:

  • Gentle Mixing: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Addition of Salt: Adding a saturated salt solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifuging the sample can facilitate phase separation.

  • Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

  • Alternative Extraction Techniques: If emulsions are a persistent problem, consider alternative methods like Solid-Supported Liquid-Liquid Extraction (SLE) which can avoid this issue altogether.

Q3: How does Liquid-Liquid Extraction (LLE) compare to other methods for this compound recovery?

While LLE is a widely used technique, other methods may offer advantages in terms of recovery, speed, and solvent consumption.

  • Vortex-Assisted Extraction (VAE): VAE has been shown to provide higher recoveries of this compound in a shorter time compared to traditional LLE. For example, one study reported recoveries of 76.7%–103.4% for VAE, compared to 62.5%–93.9% for LLE.

  • Solid-Supported Liquid-Liquid Extraction (SLE): SLE can offer higher and more consistent recoveries than LLE and avoids the common problem of emulsion formation. Recoveries for parabens using SLE have been reported in the range of 82% to 101%.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors.

Quantitative Data Summary

The following tables summarize quantitative data on this compound recovery under different experimental conditions.

Table 1: Comparison of this compound Recovery by Different Extraction Methods

Extraction MethodRecovery Range (%)Relative Standard Deviation (RSD) (%)Reference
Liquid-Liquid Extraction (LLE)62.5 - 93.9<1.0
Vortex-Assisted Extraction (VAE)76.7 - 103.40.1 - 4.0
Solid-Supported Liquid-Liquid Extraction (SLE)82 - 101Lower than LLE
Syringe-to-Syringe Dispersive Magnetic Nanofluid Microextraction (SS-DMNF-ME)~100.92≤5.52

Table 2: Effect of LLE Parameters on this compound Recovery

ParameterConditionObservationReference
Solvent AcetonitrileHigh ability to form clear phase separation.
Salt Addition 1.50 M MgSO₄Optimal concentration for salting-out effect.
6% w/v NaClOptimal for maximum recovery in SS-DMNF-ME.
Solvent Volume 2.50 mL Acetonitrile (1:1 with sample)Optimal volume for higher concentration and minimal consumption.
Extraction Time 3.0 minutesOptimum extraction time for LLE.
pH ~8.0Highest extraction recoveries achieved.

Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • Accurately weigh or measure your sample containing this compound.

    • If the sample is solid, dissolve it in a suitable aqueous buffer. For cosmetic samples, a dilution step may be necessary.

  • pH Adjustment:

    • Adjust the pH of the aqueous sample to approximately 6.0-6.5 using a suitable acid (e.g., HCl) to ensure this compound is in its non-ionized form.

  • Salt Addition:

    • Add magnesium sulfate (MgSO₄) to the aqueous sample to a final concentration of 1.5 M to enhance the salting-out effect.

  • Extraction:

    • Transfer the aqueous sample to a separatory funnel.

    • Add an equal volume of acetonitrile (or another suitable immiscible organic solvent).

    • Stopper the funnel and shake vigorously for 3 minutes, periodically venting to release pressure.

  • Phase Separation:

    • Allow the layers to separate completely. The organic layer will contain the extracted this compound.

    • If an emulsion forms, refer to the troubleshooting guide (Q2).

  • Collection:

    • Carefully drain the lower (denser) layer.

    • Collect the organic layer containing the this compound.

  • Drying and Concentration (Optional):

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Analyze the this compound content in the extract using a suitable analytical technique, such as HPLC-UV.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample Containing this compound B pH Adjustment (to ~6.0-6.5) A->B C Salt Addition (e.g., 1.5M MgSO4) B->C D Add Immiscible Organic Solvent (e.g., Acetonitrile) C->D E Vigorous Mixing (e.g., 3 min Vortex) D->E F Phase Separation E->F G Collect Organic Layer F->G H Dry and Concentrate (Optional) G->H I Analytical Measurement (e.g., HPLC-UV) H->I

Caption: Workflow for improving this compound recovery during liquid-liquid extraction.

Troubleshooting_Logic cluster_factors Key Factors to Investigate cluster_solutions Potential Solutions Start Low this compound Recovery Solvent Incorrect Solvent? Start->Solvent pH Suboptimal pH? Start->pH Salt Insufficient Salting-out? Start->Salt Volume Inadequate Solvent Volume? Start->Volume Time Insufficient Extraction Time? Start->Time Solvent_Sol Use Acetonitrile Solvent->Solvent_Sol pH_Sol Adjust pH to ~6.0-6.5 pH->pH_Sol Salt_Sol Add 1.5M MgSO4 Salt->Salt_Sol Volume_Sol Use 1:1 Sample:Solvent Ratio Volume->Volume_Sol Time_Sol Extract for at least 3 min Time->Time_Sol

Caption: Troubleshooting guide for low this compound recovery in LLE.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Propylparaben Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of propylparaben. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for my this compound peak, and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, this can lead to inaccurate quantification and reduced resolution.

Potential Causes and Solutions:

  • Secondary Interactions: this compound can interact with exposed silanol groups on the silica-based stationary phase, especially at mid-range pH.[1][2] These interactions cause some molecules to be retained longer, resulting in a tailing peak.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2] However, ensure the pH remains within the stable range for your column (typically pH 2-8 for silica-based columns).

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically deactivated, reducing their availability for interaction.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can lead to peak tailing. Over time, the column bed itself can degrade.

    • Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.

    • Solution 2: Column Washing: If you suspect contamination, a proper column washing procedure can help. If washing does not resolve the issue, the column may need to be replaced.

  • Extra-Column Effects: Dead volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Minimize Tubing Length and Diameter: Ensure that all tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.

Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?

Peak fronting, an asymmetry where the front part of the peak is broader than the back, is less common than tailing but can still significantly affect results.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce Sample Load: Try diluting your sample or reducing the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.

  • Poorly Packed Column: A void or channel in the column packing material can lead to uneven flow and peak shape distortion, including fronting.

    • Solution: Column Performance Test and Replacement: Perform a column efficiency test to check its condition. If the packing is compromised, the column will likely need to be replaced.

Q3: Why am I observing split or shoulder peaks for this compound?

Split or shoulder peaks suggest that the analyte is being separated into two or more bands as it passes through the column.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.

    • Solution 1: Use In-line Filters: An in-line filter between the injector and the column can help prevent particulates from reaching the column.

    • Solution 2: Reverse Flush the Column: In some cases, back-flushing the column (if the manufacturer's instructions permit) can dislodge particulates from the frit. Be sure to disconnect the column from the detector before back-flushing.

    • Solution 3: Replace the Frit or Column: If the blockage is severe, the frit or the entire column may need to be replaced.

  • Sample Solvent Effect: Injecting a large volume of a strong solvent can cause the analyte band to split at the column inlet.

    • Solution: As with peak fronting, ensure your sample solvent is compatible with and preferably weaker than the mobile phase.

  • Co-eluting Interference: A closely eluting impurity or related compound can appear as a shoulder on the main this compound peak.

    • Solution: Optimize Separation: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve the resolution between this compound and the interfering peak. A gradient elution might also be effective.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of this compound, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column Purospher® STAR RP-18 endcapped (5µm) 150x4.6 mmC18 columnLichrosorb C8 (150×4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Ultrapure Water (50:50, v/v)Acetonitrile:Acetate Buffer (pH 4.4) (35:65, v/v)Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 258 nm
Retention Time ~5.52 min~16 min~15.57 min

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetate Buffer)

This protocol describes the preparation of an acetate buffer, a common component in mobile phases for paraben analysis.

  • Materials: Sodium acetate, glacial acetic acid, HPLC-grade water.

  • Procedure:

    • Weigh an appropriate amount of sodium acetate to prepare a solution of the desired molarity (e.g., 2.72 g for 1 L of a 20 mM solution).

    • Dissolve the sodium acetate in approximately 900 mL of HPLC-grade water in a clean glass beaker.

    • Place a calibrated pH meter probe into the solution.

    • Slowly add glacial acetic acid dropwise while stirring until the desired pH (e.g., 4.4) is reached.

    • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

    • Filter the buffer through a 0.45 µm membrane filter to remove any particulates.

    • Degas the buffer using ultrasonication or vacuum filtration before use.

Protocol 2: Sample Preparation from a Cream or Lotion

This protocol provides a general method for extracting this compound from a semi-solid matrix.

  • Materials: Sample of cream/lotion, methanol, HPLC-grade water, 0.45 µm syringe filters.

  • Procedure:

    • Accurately weigh a small amount of the sample (e.g., 0.1-0.5 g) into a volumetric flask.

    • Add a solvent mixture, such as 70% methanol in water, to dissolve the sample and extract the parabens. The volume will depend on the expected concentration to bring it within the calibration range.

    • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and then dilute to the final volume with the extraction solvent.

    • Mix thoroughly.

    • Draw a portion of the solution into a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial to remove any undissolved excipients.

Visualization of Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common peak shape problems in this compound chromatography.

PeakTailing_Troubleshooting start This compound Peak Tailing Observed check_column Is a guard column being used? start->check_column remove_guard Remove guard column and re-inject check_column->remove_guard Yes check_mobile_phase Check Mobile Phase pH Is it > 4? check_column->check_mobile_phase No problem_solved Problem Solved: Replace guard column remove_guard->problem_solved Peak shape improves problem_persists Problem Persists remove_guard->problem_persists No improvement lower_ph Lower mobile phase pH to 2-3 (within column limits) check_mobile_phase->lower_ph Yes check_column_age Consider Column - Age/Contamination - Extra-column volume check_mobile_phase->check_column_age No lower_ph->problem_solved Peak shape improves lower_ph->check_column_age No improvement problem_persists->check_mobile_phase replace_column Replace with new column (preferably end-capped) check_column_age->replace_column check_connections Check fittings and tubing for dead volume check_column_age->check_connections

Caption: Troubleshooting workflow for this compound peak tailing.

PeakFronting_Troubleshooting start This compound Peak Fronting Observed check_overload Is sample concentration high or injection volume large? start->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No problem_solved Problem Solved reduce_load->problem_solved Peak shape improves problem_persists Problem Persists reduce_load->problem_persists No improvement change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Suspect Column Degradation (e.g., bed collapse) check_solvent->check_column No change_solvent->problem_solved Peak shape improves change_solvent->check_column No improvement problem_persists->check_solvent replace_column Perform column performance test and replace if necessary

References

Minimizing propylparaben degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and preparing samples containing propylparaben to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, the n-propyl ester of p-hydroxybenzoic acid, is a widely used preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties.[1] Maintaining its stability is crucial to ensure product efficacy and safety, as degradation can lead to a loss of preservative capacity and the formation of potentially problematic byproducts.

Q2: What are the main causes of this compound degradation?

A2: The primary degradation pathways for this compound are hydrolysis, photodegradation, and microbial degradation. Hydrolysis, the cleavage of the ester bond, is the most common pathway and is significantly influenced by pH and temperature. This compound can also degrade upon exposure to light (photodegradation) and through the action of microorganisms.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: To ensure stability, solid this compound should be stored in a cool, dry, well-ventilated area, protected from light and moisture, ideally between 15°C and 25°C. Aqueous solutions of this compound are most stable at a pH between 3 and 6.[2] Under these conditions, they can be stable for up to four years at room temperature.[2] It is recommended to store solutions in tightly sealed, light-resistant containers.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is most stable in acidic to neutral solutions (pH 3-6). In alkaline conditions (pH 8 or above), it is susceptible to rapid hydrolysis, leading to the formation of p-hydroxybenzoic acid.

Q5: Can this compound solutions be autoclaved?

A5: Yes, aqueous solutions of this compound at a pH of 3-6 can be sterilized by autoclaving without significant decomposition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and preparation of this compound samples.

Sample Storage
Problem Possible Cause Solution
Cloudiness or precipitation in aqueous this compound solution upon refrigeration. This compound has low water solubility, which decreases further at lower temperatures.Store aqueous solutions at controlled room temperature (15-25°C). If refrigeration is necessary, be aware of potential precipitation. Before use, allow the solution to return to room temperature and ensure all precipitate has redissolved, potentially with gentle warming and sonication.
Discoloration of this compound solution. Presence of iron or other metal impurities, or degradation due to exposure to light or high pH.Use high-purity water and glassware. Store solutions in amber or light-protecting containers. Ensure the pH of the solution is within the stable range of 3-6.
Loss of preservative efficacy in a formulation. Degradation of this compound due to improper storage conditions (e.g., high pH, elevated temperature, light exposure).Review the storage conditions of the formulation. Analyze the concentration of this compound to confirm degradation. Reformulate with appropriate pH buffers and store in protected packaging.
Sample Preparation for Analysis
Problem Possible Cause Solution
Low recovery of this compound during Solid-Phase Extraction (SPE). - Inappropriate sorbent: The chosen SPE sorbent may not have the correct affinity for this compound. - Incorrect conditioning/equilibration: The sorbent was not properly prepared for sample loading. - Sample breakthrough: The flow rate during sample loading was too fast, or the sample volume exceeded the cartridge capacity. - Inadequate elution solvent: The elution solvent is not strong enough to desorb this compound from the sorbent.- Use a C18 or other suitable non-polar sorbent for reversed-phase SPE. - Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) and equilibrated with water or a buffer matching the sample matrix. - Optimize the sample loading flow rate (typically 1-2 mL/min). Use a cartridge with a higher sorbent mass if breakthrough is suspected. - Use a stronger elution solvent, such as methanol or acetonitrile. Ensure the elution volume is sufficient to completely elute the analyte.
Emulsion formation during Liquid-Liquid Extraction (LLE). The sample matrix contains components that stabilize the interface between the aqueous and organic phases.- Use a gentle mixing technique (inversion instead of vigorous shaking). - Add salt (salting out) to the aqueous phase to increase its polarity. - Centrifuge the sample to break the emulsion. - Pass the mixture through a bed of glass wool or a phase separator paper.
Variable results in HPLC analysis. - Incomplete dissolution of this compound: Due to its low water solubility, this compound may not be fully dissolved, especially in highly aqueous mobile phases or samples. - Degradation during sample preparation: Exposure to high pH or temperature during extraction or dilution steps. - Adsorption to container surfaces: this compound can adsorb to certain types of plastic.- Use a diluent containing a sufficient proportion of organic solvent (e.g., methanol or acetonitrile) to ensure complete dissolution. Use sonication to aid dissolution. - Maintain a pH between 3 and 6 during all aqueous sample preparation steps. Avoid excessive heat. - Use glass or polypropylene containers for sample storage and preparation.

Quantitative Data on this compound Degradation and Solubility

Hydrolysis of this compound

The degradation of this compound via hydrolysis is highly dependent on pH and temperature. The reaction follows pseudo-first-order kinetics.

pHTemperature (°C)Half-life (t½)
5.89130.573.8 hours
6.58130.516.0 hours
7.75130.51.91 hours
7.93130.581.3 hours
8.31130.545.3 minutes
8.60130.541.3 minutes
8.79130.516.7 minutes
8 or aboveRoom TemperatureRapid hydrolysis (≥10% after ~60 days)
Solubility of this compound
SolventSolubility
Water at 25°C0.50 g/L
EthanolFreely soluble
AcetoneFreely soluble
EtherFreely soluble

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Sample adjusted to pH 4-6

  • SPE vacuum manifold

  • Collection vials

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not run dry.

  • Sample Loading: Load the aqueous sample (e.g., 50 mL) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with 5 mL of methanol into a clean collection vial.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

HPLC Analysis of this compound

This is a general reversed-phase HPLC method suitable for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v). The aqueous phase can be acidified with 0.1% acetic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample as described in the SPE protocol or by direct dilution in the mobile phase if the matrix is simple.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

propylparaben_degradation This compound This compound hydrolysis Hydrolysis (High pH, High Temp) This compound->hydrolysis photodegradation Photodegradation (UV Light) This compound->photodegradation microbial_degradation Microbial Degradation This compound->microbial_degradation phba p-Hydroxybenzoic Acid hydrolysis->phba propanol Propanol hydrolysis->propanol degradation_products Other Degradation Products photodegradation->degradation_products microbial_degradation->phba

Caption: Major degradation pathways of this compound.

spe_workflow start Start conditioning 1. Conditioning (Methanol) start->conditioning equilibration 2. Equilibration (Water) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (Water) sample_loading->washing drying 5. Drying washing->drying elution 6. Elution (Methanol) drying->elution analysis HPLC Analysis elution->analysis

References

Technical Support Center: Enhancing Detection and Quantification of Trace Propylparaben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the analysis of trace levels of propylparaben. Below you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the limit of detection (LOD) and limit of quantification (LOQ) in your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

  • Answer: Poor peak shape can compromise resolution and lead to inaccurate quantification.[1][2] Several factors can contribute to this issue:

    • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, causing peak tailing.[3][4]

      • Solution: Operate the mobile phase at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups.[4] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based) to minimize these interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or dilute the sample. A general guideline is to inject a volume that is 1-2% of the total column volume.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.

Issue 2: Low Recovery During Solid-Phase Extraction (SPE)

  • Question: I am experiencing low and inconsistent recovery of this compound after solid-phase extraction. What could be the problem and how can I improve it?

  • Answer: Low recovery in SPE is a common issue that can significantly impact the LOD and LOQ. Here are some potential causes and solutions:

    • Improper Sorbent Selection: The choice of sorbent is critical for effective retention of this compound.

      • Solution: For this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is generally suitable.

    • Inadequate Conditioning and Equilibration: Failure to properly prepare the SPE cartridge will lead to poor retention.

      • Solution: Ensure the sorbent is fully wetted by conditioning with an appropriate organic solvent (e.g., methanol) followed by equilibration with the same solvent composition as the sample matrix.

    • Sample pH: The pH of the sample can affect the retention of this compound on the sorbent.

      • Solution: Adjust the sample pH to ensure this compound is in its neutral form for optimal retention on reversed-phase sorbents.

    • Elution Solvent too Weak: The elution solvent may not be strong enough to desorb this compound from the sorbent.

      • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate too High: A high flow rate during sample loading can prevent efficient retention.

      • Solution: Decrease the flow rate during the sample loading step to allow for adequate interaction between the analyte and the sorbent.

Issue 3: High Background Noise or Matrix Effects in LC-MS/MS Analysis

  • Question: My LC-MS/MS analysis of this compound is suffering from high background noise and/or signal suppression/enhancement. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a significant challenge in trace analysis using LC-MS/MS, as they can severely impact accuracy and sensitivity.

    • Inadequate Sample Cleanup: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.

      • Solution: Improve the sample preparation method. Utilize a more selective SPE sorbent or perform a liquid-liquid extraction (LLE) prior to SPE. Solid-phase microextraction (SPME) can also be a highly selective sample preparation technique.

    • Chromatographic Separation: Insufficient separation of this compound from matrix components can lead to ion suppression or enhancement.

      • Solution: Optimize the chromatographic method to achieve better separation. This can involve adjusting the mobile phase gradient, changing the column, or using a column with a smaller particle size for higher efficiency.

    • Ionization Source Optimization: The settings of the mass spectrometer's ion source can influence the extent of matrix effects.

      • Solution: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the signal of this compound and minimize the influence of interfering compounds.

    • Use of an Internal Standard: An appropriate internal standard can compensate for matrix effects.

      • Solution: Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d4). If this is not available, a structurally similar compound that is not present in the sample can be used.

Frequently Asked Questions (FAQs)

Q1: What are the most effective ways to enhance the limit of detection (LOD) and limit of quantification (LOQ) for trace this compound analysis?

A1: To enhance the LOD and LOQ for trace this compound analysis, a multi-faceted approach is recommended:

  • Advanced Instrumentation:

    • Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography with a mass spectrometer (LC-MS/MS or GC-MS) provides significantly higher sensitivity and selectivity compared to UV detection.

  • Sample Preparation and Preconcentration:

    • Solid-Phase Extraction (SPE): This is a powerful technique to clean up the sample matrix and concentrate the analyte.

    • Dispersive Liquid-Liquid Microextraction (DLLME): This method offers high enrichment factors with minimal solvent consumption.

    • Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for concentrating volatile and semi-volatile compounds.

  • Chromatographic Optimization:

    • Smaller Particle Size Columns: Using columns with smaller particle sizes (e.g., sub-2 µm) can lead to sharper peaks and improved signal-to-noise ratios.

    • Optimized Injection Volume: Injecting the largest possible volume without compromising peak shape can increase the signal.

Q2: How do I choose the right analytical technique for my specific sample matrix?

A2: The choice of analytical technique depends on the complexity of the sample matrix and the required sensitivity:

  • Simple Matrices (e.g., water, simple solutions): High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a cost-effective and reliable method.

  • Complex Matrices (e.g., cosmetics, pharmaceuticals, biological fluids): More advanced techniques are often necessary to overcome matrix interference and achieve low detection limits.

    • LC-MS/MS: This is the gold standard for trace quantification in complex matrices due to its high selectivity and sensitivity.

    • GC-MS: This is a good alternative, especially for volatile and semi-volatile analytes, and may require derivatization for polar compounds like this compound.

Q3: What are the key parameters to consider when developing a robust sample preparation method for this compound?

A3: A robust sample preparation method should aim for high and reproducible recovery of this compound while effectively removing interfering matrix components. Key parameters to consider are:

  • Extraction Technique: Choose a technique appropriate for your sample type (e.g., SPE for liquids, ultrasonic extraction for solids and semi-solids).

  • Solvent Selection: The extraction solvent should have a high affinity for this compound and be compatible with the subsequent analytical technique.

  • pH Adjustment: The pH of the sample and extraction solvents can significantly influence the extraction efficiency of this compound.

  • Clean-up Steps: Incorporating clean-up steps, such as SPE, is crucial for complex matrices to reduce matrix effects.

Q4: Can derivatization improve the sensitivity of this compound analysis?

A4: Yes, derivatization can enhance sensitivity, particularly for GC-MS analysis. By converting the polar hydroxyl group of this compound to a less polar derivative, its volatility and chromatographic behavior in the GC system can be improved, leading to better peak shape and lower detection limits. For LC-MS, derivatization can be used to introduce a more readily ionizable group, thereby increasing the ionization efficiency and signal intensity.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound achieved by various analytical methods.

Analytical Technique Sample Matrix LOD LOQ Reference
HPLC-UVIron Protein Succinylate Syrup1 µg/mL-
HPLC-UVCosmetic Products0.026 - 0.090 µg/mL0.087 - 0.301 µg/mL
LC-MS/MSNeonatal Dried Blood Spots-20 ng/mL
LC-MS/MSCosmetic & Personal Care Products0.91 - 4.19 µg/mL3.03 - 14.00 µg/mL
GC-MSWater0.01 - 0.2 µg/L-
SPME-IMSPharmaceutical Products5 ng/mL-

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Cosmetic Creams

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Pre-treatment: Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) and vortex for 2 minutes to disperse the sample.

  • Extraction: Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.

2. HPLC-UV Analysis of this compound

This is a representative HPLC-UV method.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 254 nm.

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Cosmetic/Pharmaceutical Sample Extraction Extraction (e.g., Ultrasonic, Vortex) Sample->Extraction Add Solvent Cleanup Clean-up & Concentration (e.g., SPE, LLE, DLLME) Extraction->Cleanup Extract Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Elute & Evaporate Injection HPLC/LC-MS/GC-MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General experimental workflow for trace this compound analysis.

Troubleshooting_Logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_instrument_solutions Instrumental Solutions Start Analytical Problem (e.g., Low Sensitivity, Poor Peak Shape) Check_Sample_Prep Review Sample Preparation - Recovery Check - Matrix Effects Start->Check_Sample_Prep Check_Instrument Review Instrument Parameters - HPLC/MS Settings - Column Condition Start->Check_Instrument Optimize_Extraction Optimize Extraction (Solvent, pH, Time) Check_Sample_Prep->Optimize_Extraction Improve_Cleanup Improve Clean-up (SPE Sorbent, Elution) Check_Sample_Prep->Improve_Cleanup Use_IS Use Internal Standard Check_Sample_Prep->Use_IS Optimize_Mobile_Phase Optimize Mobile Phase & Gradient Check_Instrument->Optimize_Mobile_Phase Change_Column Change Column/ Stationary Phase Check_Instrument->Change_Column Tune_MS Tune Mass Spectrometer Check_Instrument->Tune_MS End Problem Resolved Optimize_Extraction->End Improve_Cleanup->End Use_IS->End Optimize_Mobile_Phase->End Change_Column->End Tune_MS->End

Caption: Troubleshooting logic for enhancing this compound analysis.

References

Managing propylparaben solubility challenges in aqueous formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing the solubility challenges of propylparaben in aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is characterized by its low solubility in water, a factor attributed to its hydrophobic alkyl chain.[1][2] Its solubility is significantly influenced by temperature. At 25°C, the aqueous solubility is approximately 0.04% (w/w) or 500 mg/L.[3][4][5]

Q2: How does temperature impact the solubility of this compound in water?

The solubility of this compound in water increases substantially with a rise in temperature. For instance, heating water from 25°C to 80°C can increase its solubility more than tenfold. This property is often leveraged to create concentrated solutions, which are then added to the main formulation. However, care must be taken to ensure the final concentration does not exceed the solubility limit at ambient temperatures to prevent precipitation upon cooling.

Q3: What is the effect of pH on this compound's stability and solubility?

This compound remains stable over a wide pH range of 4-8. Its antimicrobial efficacy is generally higher at a lower, more acidic pH. While aqueous solutions between pH 3 and 6 are stable and can be autoclaved, solutions at pH 8 or higher are susceptible to rapid hydrolysis. The sodium salt of this compound offers significantly greater aqueous solubility but may raise the pH of the formulation.

Q4: Which co-solvents are effective for dissolving this compound?

This compound is readily soluble in various polar organic solvents. These co-solvents can be used to create a concentrated stock solution before incorporating it into an aqueous phase. Common and effective co-solvents include propylene glycol, ethanol, methanol, and acetone. The use of co-solvents is a primary strategy for overcoming the poor water solubility of this compound.

Q5: Why does my this compound precipitate after being added to the formulation?

Precipitation, or "crashing out," of this compound typically occurs for two main reasons:

  • Supersaturation: The formulation was heated to dissolve the this compound, but the final concentration was higher than its solubility limit at room temperature. As the product cools, the excess this compound precipitates out.

  • Solvent Dilution: A concentrated stock of this compound in a co-solvent (like ethanol or propylene glycol) was added to the aqueous phase. If the final concentration of the co-solvent is insufficient to maintain solubility in the total volume, the this compound will precipitate. The final solubility is dictated primarily by the main solvent (water), especially in the absence of solubilizing agents like surfactants.

Data Presentation: Solubility Tables

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (% w/w)Solubility (mg/L)
100.018180
20-463
250.04500
800.454500
1000.77000

Table 2: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (% w/w)
Propylene Glycol29
Ethanol50
Methanol50
Acetone51
Glycerol1.0
Arachis Oil1.4
Liquid Paraffin0.033

Troubleshooting Guide

This section addresses specific issues encountered during the formulation process.

Problem 1: this compound powder is not dissolving in my aqueous base.

This is the most common challenge due to this compound's inherent low water solubility.

Troubleshooting: this compound Fails to Dissolve start This compound powder not dissolving in aqueous base check_conc Is the concentration below 0.04% w/w (at 25°C)? start->check_conc sub_node1 Option 1: Use Heat check_conc->sub_node1  Yes end_fail Problem Persists: Concentration likely exceeds solubility limit. Re-evaluate formula. check_conc->end_fail  No heat Heat aqueous phase to 60-80°C while stirring. add_pp Slowly add this compound powder. heat->add_pp cool Cool to room temperature with gentle agitation. add_pp->cool observe Observe for precipitation. (See Problem 2 if it occurs) cool->observe end_success Solution Achieved: This compound is fully dissolved. observe->end_success sub_node2 Option 2: Use Co-solvent dissolve_co Dissolve this compound in a co-solvent (e.g., Propylene Glycol) to create a stock solution. add_stock Slowly add stock solution to the aqueous phase with stirring. dissolve_co->add_stock add_stock->end_success sub_node3 Option 3: Use Cyclodextrins dissolve_cd Prepare aqueous solution of β-Cyclodextrin or HP-β-CD. add_pp_cd Add this compound and stir to form inclusion complex. dissolve_cd->add_pp_cd add_pp_cd->end_success

Troubleshooting workflow for initial dissolution failure.

Problem 2: this compound dissolved with heat but precipitated upon cooling.

This indicates that the solution was supersaturated at room temperature.

  • Root Cause: The concentration of this compound is above its solubility limit at ambient temperature (e.g., >0.04% w/w at 25°C).

  • Solution 1 (Reduce Concentration): The most straightforward solution is to decrease the this compound concentration to within its solubility limit for the final storage temperature.

  • Solution 2 (Incorporate Co-solvents): Add a co-solvent like propylene glycol to the formulation. Propylene glycol at a sufficient concentration can maintain the solubility of this compound even at lower temperatures.

  • Solution 3 (Use Solubilizers): The antimicrobial activity of this compound can be reduced by nonionic surfactants due to micellization, so this approach should be carefully validated. However, complexing agents like cyclodextrins can enhance solubility without compromising activity.

Problem 3: My concentrated this compound stock solution precipitates when added to the main aqueous batch.

This is a common issue when using a co-solvent stock solution.

Root Cause Analysis: Precipitation from Stock Solution cause1 Cause 1: Insufficient Final Co-solvent Concentration The amount of co-solvent in the final mixture is too low to keep the this compound dissolved. solution1 Solution for Cause 1 Increase the overall percentage of the co-solvent in the final formulation. Alternatively, reduce the concentration of this compound. cause1:f0->solution1:f0 cause2 Cause 2: Localized Supersaturation The stock solution is added too quickly, creating temporary zones of high this compound concentration that exceed the local solubility limit before proper mixing occurs. solution2 Solution for Cause 2 Add the stock solution very slowly into a region of high agitation or vortex. Maintain good mixing throughout the addition process to ensure rapid and uniform dispersion. cause2:f0->solution2:f0

Logical relationship between causes and solutions.

Key Experimental Protocols

Protocol 1: Solubilization Using Heat

This protocol is suitable for concentrations slightly above the room temperature solubility limit, provided they are within the solubility limit at a higher temperature.

  • Preparation: Weigh the required amount of purified water into a vessel equipped with a stirrer and a heating mantle.

  • Heating: Begin stirring and heat the water to 60-80°C.

  • Addition: Once the target temperature is reached, slowly add the pre-weighed this compound powder to the vortex of the stirred water.

  • Dissolution: Continue stirring at temperature until all this compound has visibly dissolved.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature under gentle agitation.

  • Observation: Visually inspect the final solution for any signs of recrystallization or precipitation.

Protocol 2: Solubilization Using a Co-solvent (Propylene Glycol)

This is the preferred method for concentrations significantly exceeding the aqueous solubility limit.

Experimental Workflow: Co-Solvent Method cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Aqueous Phase cluster_2 Step 3: Combine and Finalize weigh_pp Weigh this compound mix_stock Combine and stir until This compound is fully dissolved weigh_pp->mix_stock weigh_pg Weigh Propylene Glycol weigh_pg->mix_stock add_stock Slowly add stock solution to stirred aqueous phase mix_stock->add_stock weigh_water Weigh Purified Water stir_water Place in main vessel and begin agitation weigh_water->stir_water stir_water->add_stock final_mix Continue mixing for 15-30 minutes to ensure homogeneity add_stock->final_mix qc_check Final Product: Clear Solution final_mix->qc_check

Workflow for the co-solvent solubilization method.
  • Stock Solution: Weigh the required amount of this compound and a suitable amount of propylene glycol (e.g., to make a 10% w/w stock). Mix in a separate vessel until the this compound is completely dissolved.

  • Aqueous Phase: In the main formulation vessel, add the purified water and begin agitation to create a vortex.

  • Combination: Slowly and steadily add the this compound-propylene glycol stock solution into the vortex of the stirred water.

  • Homogenization: Continue mixing for a sufficient time (e.g., 15-30 minutes) to ensure the solution is homogeneous.

  • Final Check: Visually inspect the final formulation for clarity.

Protocol 3: Quantitative Analysis by UV-Vis Spectrophotometry

This protocol allows for the verification of this compound concentration in the final solution.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of standard dilutions of known concentrations.

  • Sample Preparation: Dilute a sample of the final formulation gravimetrically with 0.1 N NaOH. Using NaOH forms the highly soluble sodium salt of this compound, preventing precipitation during dilution.

  • Measurement: Measure the absorbance of the standard solutions and the prepared sample solution using a UV-Vis spectrophotometer. The wavelength of maximum absorbance is typically around 256 nm.

  • Quantification: Construct a calibration curve from the standard solutions (Absorbance vs. Concentration). Use the absorbance of the sample and the calibration curve's linear regression equation to calculate the concentration of this compound in the final formulation.

References

Technical Support Center: Optimization of Vortex-Assisted Extraction for Propylparaben

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vortex-assisted extraction (VAE) for the determination of propylparaben.

Troubleshooting Guide

This guide addresses specific issues that may arise during the vortex-assisted extraction of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Analyte Recovery Inappropriate Extraction Solvent: The polarity of the solvent may not be suitable for this compound.• Select a solvent with appropriate polarity. For parabens, which are moderately polar, solvents like ethyl acetate, acetonitrile, or a mixture of hexane and isopropanol are often used. • Ensure the solvent is of high purity (e.g., HPLC or analytical grade).
Incorrect pH of the Sample: The pH of the aqueous sample can affect the charge state of this compound, influencing its solubility in the extraction solvent. This compound is more efficiently extracted in its neutral form.• Adjust the pH of the sample to be acidic (e.g., pH 2-3) to ensure this compound is not ionized.
Insufficient Vortexing Time or Speed: Inadequate mixing will result in incomplete extraction and low recovery.• Optimize the vortexing time and speed. Typical times range from 30 seconds to 2 minutes at speeds of 2500-3000 rpm.
Inappropriate Sample-to-Solvent Ratio: An incorrect ratio can lead to an unsaturated extraction solvent or incomplete extraction.• Optimize the volume of the extraction solvent. A common starting point is a 1:1 or 1:2 ratio of aqueous sample to organic solvent.
Poor Reproducibility (High %RSD) Inconsistent Vortexing: Manual holding of tubes on a vortex mixer can lead to variability in mixing energy.• Use a multi-tube vortexer for simultaneous and consistent mixing of all samples. • Ensure the vortexing speed and time are precisely controlled for all samples.
Temperature Fluctuations: Changes in temperature can affect extraction efficiency.• Perform extractions in a temperature-controlled environment.
Inaccurate Pipetting: Small errors in the volumes of the sample, solvent, or any added reagents can lead to significant variability.• Calibrate pipettes regularly. • Use appropriate pipette sizes for the volumes being dispensed.
Emulsion Formation High Vortexing Speed: Excessively vigorous mixing can lead to the formation of a stable emulsion at the solvent-water interface.• Reduce the vortexing speed. • Consider a pulsed vortexing approach (e.g., 10 seconds of vortexing followed by a 5-second pause, repeated several times).
High Concentration of Particulates: Solid particles in the sample can stabilize emulsions.• Centrifuge the sample prior to extraction to remove any suspended solids.
Addition of Salt: Adding salt (e.g., NaCl) can sometimes help to break emulsions by increasing the ionic strength of the aqueous phase.• Add a small amount of a salt like sodium chloride to the sample before vortexing to promote phase separation.
Contamination or Interference Peaks Impure Solvents or Reagents: Low-quality solvents or reagents can introduce contaminants.• Use high-purity, analytical grade solvents and reagents. • Run a solvent blank to check for any interfering peaks.
Leaching from Plasticware: Some plastic tubes or pipette tips can leach plasticizers or other chemicals into the organic solvent.• Use high-quality polypropylene or glass tubes and pipette tips. • Rinse all labware with the extraction solvent before use.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind vortex-assisted extraction for this compound?

A1: Vortex-assisted extraction (VAE) is a form of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) where a vortex mixer is used to vigorously agitate a sample with an extraction solvent. This high-speed mixing creates a large surface area between the sample and the solvent, accelerating the transfer of the analyte (this compound) from the sample matrix into the extraction solvent.

Q2: How do I choose the best extraction solvent for this compound?

A2: The choice of solvent depends on the sample matrix and the analytical technique being used. For this compound, which is a moderately polar compound, effective solvents include ethyl acetate, acetonitrile, and mixtures of nonpolar and polar solvents like hexane/isopropanol. The ideal solvent should have high solubility for this compound, be immiscible with the sample matrix (if aqueous), have a low boiling point for easy evaporation, and be compatible with your analytical instrument (e.g., HPLC, GC-MS).

Q3: Why is pH adjustment important in the extraction of this compound?

A3: this compound is a weak acid. In neutral or basic solutions, it can deprotonate to form a phenolate anion, which is more soluble in water and less soluble in organic solvents. To ensure maximum extraction efficiency into an organic solvent, the pH of the aqueous sample should be adjusted to be acidic (e.g., pH 2-3). This keeps the this compound in its neutral, more hydrophobic form.

Q4: What is the "salting-out" effect, and should I use it for this compound extraction?

A4: The "salting-out" effect involves adding a salt (like NaCl or Na₂SO₄) to the aqueous sample to increase its ionic strength. This can decrease the solubility of organic compounds like this compound in the aqueous phase, promoting their transfer into the organic extraction solvent and potentially improving recovery. It can also help in breaking up emulsions. While not always necessary, it is a parameter worth investigating during method optimization.

Q5: Can I use VAE for solid samples containing this compound?

A5: Yes, VAE can be adapted for solid samples. The solid sample would be ground into a fine powder and then suspended in a suitable solvent. The vortexing action facilitates the extraction of this compound from the solid particles into the solvent. A subsequent centrifugation step is typically required to separate the solid residue from the extract.

Experimental Protocols

Below is a generalized experimental protocol for the vortex-assisted extraction of this compound from a liquid sample. This should be optimized for your specific application.

G General Workflow for VAE of this compound cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_analysis Analysis Sample 1. Sample Collection (e.g., 5 mL of aqueous sample) pH_Adjust 2. pH Adjustment (Add acid to pH 2-3) Sample->pH_Adjust Add_Solvent 3. Add Extraction Solvent (e.g., 5 mL of Ethyl Acetate) pH_Adjust->Add_Solvent Vortex 4. Vortex Mix (e.g., 2 min at 2800 rpm) Add_Solvent->Vortex Centrifuge 5. Centrifugation (e.g., 5 min at 4000 rpm) Vortex->Centrifuge Collect 6. Collect Organic Layer (Top layer) Centrifuge->Collect Evaporate 7. Evaporate & Reconstitute (If necessary) Collect->Evaporate Analysis 8. Instrumental Analysis (e.g., HPLC-UV) Evaporate->Analysis

Caption: A generalized workflow for the vortex-assisted extraction of this compound from a liquid sample.

Troubleshooting Logic

G Troubleshooting Logic for VAE Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery PoorRepro Poor Reproducibility? LowRecovery->PoorRepro No CheckSolvent Verify Solvent Choice & Purity LowRecovery->CheckSolvent Yes Emulsion Emulsion Formation? PoorRepro->Emulsion No ControlVortex Ensure Consistent Vortexing PoorRepro->ControlVortex Yes ReduceSpeed Reduce Vortex Speed Emulsion->ReduceSpeed Yes End Problem Resolved Emulsion->End No CheckpH Verify Sample pH (Should be acidic) CheckSolvent->CheckpH CheckVortex Optimize Vortex Time & Speed CheckpH->CheckVortex CheckVortex->End ControlTemp Control Temperature ControlVortex->ControlTemp CalibratePipette Calibrate Pipettes ControlTemp->CalibratePipette CalibratePipette->End CentrifugeSample Centrifuge Sample Before Extraction ReduceSpeed->CentrifugeSample AddSalt Add Salt (Salting-out) CentrifugeSample->AddSalt AddSalt->End

Caption: A decision tree for troubleshooting common issues in vortex-assisted extraction.

Validation of propylparaben analytical methods according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for propylparaben according to ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters for a this compound assay according to ICH Q2(R1) guidelines?

According to the ICH Q2(R1) guideline, the key validation characteristics for an assay of a drug substance or drug product are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (intra-assay precision)

    • Intermediate precision (inter-assay precision)

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: What is a forced degradation study and why is it important for this compound analysis?

A forced degradation or stress study is designed to intentionally degrade the drug substance to identify the likely degradation products and establish the degradation pathways.[1][2][3][4] This is crucial for developing and validating a stability-indicating analytical method, which is a key requirement of ICH guidelines. The study helps to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] For this compound, forced degradation studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.

Q3: What are typical acceptance criteria for the validation parameters?

While specific acceptance criteria can vary based on the product and its stage of development, general criteria are outlined in the table below.

Validation ParameterTypical Acceptance Criteria
Accuracy % Recovery of 98.0% to 102.0%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Linearity (r²) Correlation coefficient (r²) ≥ 0.999
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Robustness System suitability parameters should remain within acceptable limits.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the validation of this compound analytical methods.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary interactions: Silanol groups on the column packing can interact with the analyte, causing peak tailing.

  • Column overload: Injecting too high a concentration of the analyte can lead to peak fronting.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column degradation: Loss of stationary phase or contamination can lead to poor peak shape.

Solutions:

  • Use an end-capped column: Columns like a Purospher® STAR RP-18 end-capped are designed to minimize silanol interactions.

  • Optimize mobile phase: Adjust the pH of the mobile phase. A slightly acidic mobile phase (e.g., using a phosphate buffer at pH 2.5) can suppress the ionization of residual silanols.

  • Reduce injection volume or concentration: Dilute the sample to avoid overloading the column.

  • Use a guard column: A guard column can help protect the analytical column from contaminants.

  • Flush the column: If the column is contaminated, flush it with a strong solvent.

Issue 2: Inaccurate Results (Poor Recovery)

Possible Causes:

  • Incomplete extraction from the sample matrix: this compound may not be fully extracted from complex matrices like creams or syrups.

  • Sample degradation during preparation: The analyte may degrade during sample processing.

  • Inaccurate standard preparation: Errors in weighing or diluting the reference standard will lead to inaccurate results.

  • Matrix effects: Other components in the sample matrix can interfere with the analysis.

Solutions:

  • Optimize extraction procedure: For complex matrices, a solid-phase extraction (SPE) step may be necessary to effectively isolate the parabens.

  • Protect from light and heat: Prepare samples under conditions that minimize degradation.

  • Verify standard preparation: Double-check all calculations and use calibrated equipment for preparing standards.

  • Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

Issue 3: Co-elution of Degradation Products with the Main Peak

Possible Causes:

  • Insufficient chromatographic resolution: The mobile phase composition or column chemistry may not be adequate to separate the degradants from the this compound peak.

  • Similar polarity of degradants: Some degradation products may have very similar chemical properties to the parent compound.

Solutions:

  • Optimize the mobile phase: Adjust the organic modifier-to-buffer ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). A gradient elution may be necessary to achieve better separation.

  • Change the stationary phase: A different column chemistry (e.g., a different C18 column or a phenyl-hexyl column) may provide the required selectivity.

  • Adjust the flow rate: A lower flow rate can sometimes improve resolution.

Issue 4: Drifting Retention Times

Possible Causes:

  • Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause retention time shifts.

  • Fluctuations in column temperature: Temperature changes can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.

  • Column equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

Solutions:

  • Prepare fresh mobile phase daily: Ensure accurate mixing and keep the mobile phase containers covered to prevent evaporation.

  • Use a column thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.

  • Ensure adequate column equilibration: Flush the column with the mobile phase for a sufficient time before injecting samples.

Experimental Protocols

Example HPLC Method for this compound Analysis

This is a representative HPLC method compiled from various sources.

ParameterCondition
Column Purospher® STAR RP-18 end-capped (5µm) 150x4.6 mm
Mobile Phase Acetonitrile and ultrapure water (50/50; v/v) or Methanol: Water (65:35 v/v)
Flow Rate 1.0 mL/min or 1.3 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 35°C
Forced Degradation Study Protocol

The following protocol outlines typical conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active ingredient.

Stress ConditionProtocol
Acid Hydrolysis 0.1 N HCl at room temperature for 24 hours.
Base Hydrolysis 0.1 N NaOH at room temperature for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 30 minutes.
Thermal Degradation 60°C for 24 hours.
Photolytic Degradation Expose to UV light (254 nm) and visible light for a specified duration.

Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation (ICH Q2) cluster_documentation 3. Documentation & Reporting define_scope Define Scope & Purpose develop_method Develop Analytical Method define_scope->develop_method Leads to specificity Specificity (Forced Degradation) develop_method->specificity Input for develop_method->specificity Is Validated by linearity Linearity & Range develop_method->linearity Is Validated by accuracy Accuracy develop_method->accuracy Is Validated by precision Precision (Repeatability & Intermediate) develop_method->precision Is Validated by lod_loq LOD & LOQ develop_method->lod_loq Is Validated by robustness Robustness develop_method->robustness Is Validated by validation_report Validation Report specificity->validation_report Results documented in linearity->validation_report Results documented in accuracy->validation_report Results documented in precision->validation_report lod_loq->validation_report Results documented in robustness->validation_report Results documented in validation_protocol Validation Protocol validation_protocol->specificity Guides validation_protocol->linearity Guides validation_protocol->accuracy Guides validation_protocol->precision Guides validation_protocol->lod_loq Guides validation_protocol->robustness Guides

Analytical Method Validation Workflow according to ICH Guidelines.

troubleshooting_workflow cluster_identification Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time accuracy_issue Inaccurate Results? start->accuracy_issue resolution_issue Co-elution Issues? start->resolution_issue cause_peak Column Overload Secondary Interactions Inappropriate pH peak_shape->cause_peak Investigate cause_rt Temp Fluctuation Mobile Phase Change No Equilibration retention_time->cause_rt Investigate cause_accuracy Extraction Inefficiency Sample Degradation Matrix Effects accuracy_issue->cause_accuracy Investigate cause_resolution Poor Selectivity Similar Polarity of Analytes resolution_issue->cause_resolution Investigate solution_peak Optimize Mobile Phase Reduce Concentration Use End-capped Column cause_peak->solution_peak Address with solution_rt Use Column Thermostat Prepare Fresh Mobile Phase Ensure Equilibration cause_rt->solution_rt Address with solution_accuracy Optimize Extraction Protect Sample Use Matrix-Matched Standards cause_accuracy->solution_accuracy Address with solution_resolution Optimize Mobile Phase Change Stationary Phase Use Gradient Elution cause_resolution->solution_resolution Address with

A logical workflow for troubleshooting common HPLC issues.

References

Preventing contamination in low-level propylparaben analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the low-level analysis of propylparaben.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination in a laboratory setting?

A1: this compound is a widely used preservative in personal care products, pharmaceuticals, and food, making it a ubiquitous environmental contaminant.[1] The most common sources of laboratory contamination include:

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce significant amounts of parabens into the work area.

  • Laboratory Consumables: Plasticware such as pipette tips, microcentrifuge tubes, and multiwell plates can leach parabens and other bioactive contaminants.[2]

  • Dust and Air: this compound can be present in laboratory dust and air, settling on surfaces and into samples.

  • Cross-Contamination: Inadequate cleaning of glassware, stir bars, and spatulas can lead to carryover from previous experiments or from other contaminated lab equipment.

  • Reagents and Solvents: While less common with high-purity solvents, contamination can be introduced through reagents or water purification systems.

Q2: How can I minimize background interference from my HPLC or UPLC system?

A2: High background or "ghost peaks" in your chromatogram can obscure low-level analytes. To minimize this:

  • Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents and freshly prepared mobile phases.

  • In-line Filters/Traps: Install an in-line solvent filter or a trap column between the pump and the injector to remove contaminants from the mobile phase before they reach the analytical column.[3]

  • Dedicated System: If possible, dedicate an HPLC/UPLC system specifically for low-level analysis to avoid cross-contamination from higher concentration samples.

  • Thorough System Flushing: Before running a sensitive assay, flush the entire system, including the injector and detector, with a strong solvent like isopropanol, followed by the mobile phase, until the baseline is stable and free of interfering peaks.

Q3: What are the best practices for handling samples to prevent contamination?

A3: Meticulous sample handling is critical for accurate low-level analysis.

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear nitrile gloves (check for paraben-free certification if available) and a clean lab coat.[4] Avoid touching your face, hair, or personal items while handling samples.

  • Work in a Clean Environment: Whenever possible, prepare samples in a clean, dedicated area, such as a laminar flow hood, to minimize exposure to airborne contaminants.

  • Use "Paraben-Free" Consumables: Select laboratory plasticware certified as free from leachables and extractables.[5] If unsure, pre-rinse consumables with a high-purity solvent.

  • Proper Glassware Cleaning: Implement a rigorous cleaning protocol for all glassware (see detailed protocol below).

Q4: How do I prepare a reliable "paraben-free" blank?

A4: A true blank is essential for determining the background level of contamination.

  • Source of Blank Matrix: The ideal blank is a matrix identical to your sample but without the analyte. If this is not possible, use high-purity water or another appropriate solvent that has undergone the same extraction and analysis procedure as your samples.

  • Processing the Blank: Process the blank using the same consumables, reagents, and equipment as your samples to account for any potential contamination introduced during the workflow.

  • Analyze Multiple Blanks: Run multiple blanks throughout your analytical batch (e.g., at the beginning, middle, and end) to monitor for any drift or sporadic contamination.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High this compound Levels in Blanks Contaminated solvents or reagents.Use fresh, high-purity solvents and reagents. Test individual components to identify the source.
Leaching from plastic consumables.Use glassware or certified "paraben-free" plasticware. Pre-rinse all consumables with a high-purity solvent.
Contamination from laboratory personnel.Reinforce policies on the use of personal care products and proper PPE.
Inadequate glassware cleaning.Implement the recommended rigorous glassware cleaning protocol.
Poor Peak Shape or Tailing Interaction with residual silanols on the HPLC column.Adjust the mobile phase pH or buffer strength. Consider a different column chemistry.
Hydrophobic interaction.Increase the organic solvent concentration in the mobile phase or switch to a stronger solvent (e.g., acetonitrile instead of methanol).
Inconsistent Results/Poor Reproducibility Sporadic contamination events.Review sample handling procedures and laboratory cleanliness. Ensure consistent use of clean equipment.
Inconsistent extraction efficiency.Optimize and validate the sample extraction procedure. Ensure consistent vortexing/shaking times and solvent volumes.
Carryover from the autosampler.Use a strong needle wash solution and program multiple wash cycles between injections.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) for this compound can vary significantly depending on the analytical method and instrumentation used.

Analytical Method LOD Range LOQ Range Reference
HPLC-UV0.03 µg/mL - 5 µg/L-
GC-MS0.01 µg/L - 0.2 µg/L-
UPLC-MSDown to 1 ppm (1 mg/L)-

Experimental Protocols

Detailed Glassware Cleaning Protocol for Trace this compound Analysis

This protocol is designed to minimize organic contamination on glassware used for low-level analysis.

  • Initial Wash: Manually wash all glassware with a laboratory-grade, phosphate-free detergent and hot tap water.

  • Solvent Rinse: Rinse the glassware thoroughly with purified water (e.g., RO or DI water).

  • Acid Soak: Soak all glassware in a 0.5% nitric acid solution for a minimum of 8 hours.

  • Final Rinse: Rinse the glassware profusely (at least 5 times) with high-purity, "paraben-free" water.

  • Drying: Dry the glassware in an oven at a temperature that will not damage the glassware (e.g., 105°C). Avoid using plastic-coated drying racks.

  • Storage: Once cooled, cover the glassware openings with pre-cleaned aluminum foil and store in a clean, enclosed cabinet to prevent dust contamination.

Example HPLC-UV Method for this compound Analysis

This is a general method and should be optimized and validated for your specific application and instrumentation.

  • Instrumentation: High-Performance Liquid Chromatography system with UV detector.

  • Column: Purospher® STAR RP-18 endcapped (5µm) 150x4.6 mm or equivalent.

  • Mobile Phase: Acetonitrile and ultrapure water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 254 nm.

  • Column Temperature: 40°C.

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.03 µg/mL to 1 µg/mL).

Visualizations

Contamination_Prevention_Workflow Workflow for Minimizing this compound Contamination cluster_pre_analysis Pre-Analysis Preparation cluster_analysis Analysis Stage cluster_post_analysis Post-Analysis & Data Review PPE Use Paraben-Free Nitrile Gloves & Lab Coat Glassware Rigorous Glassware Cleaning (Acid Soak & Solvent Rinse) Consumables Select Certified Paraben-Free Plasticware or Pre-Rinse Workspace Prepare Samples in Clean/Dedicated Area Sample_Prep Sample Preparation Workspace->Sample_Prep Blank_Prep Prepare Procedural Blank Workspace->Blank_Prep HPLC_System_Prep System Flush & Equilibration (Use In-line Trap) Sample_Prep->HPLC_System_Prep Blank_Prep->HPLC_System_Prep Analysis HPLC/UPLC Analysis HPLC_System_Prep->Analysis Data_Review Review Blank Signal Analysis->Data_Review Troubleshoot Troubleshoot if Blank > LOQ Data_Review->Troubleshoot High Blank Accept_Data Accept Data if Blank < LOQ Data_Review->Accept_Data Acceptable Blank Troubleshoot->PPE Re-evaluate Procedures

Caption: A workflow diagram illustrating key steps to prevent this compound contamination.

Contamination_Sources Logical Relationships of Contamination Sources cluster_lab_environment Laboratory Environment cluster_materials Materials & Equipment Contamination This compound Contamination in Sample Personnel Personnel (Cosmetics, Soaps) Personnel->Contamination Surfaces Contaminated Surfaces Personnel->Surfaces Air_Dust Air & Dust Air_Dust->Contamination Air_Dust->Surfaces Surfaces->Contamination Plasticware Plasticware Leaching Plasticware->Contamination Glassware Improperly Cleaned Glassware Glassware->Contamination Reagents Contaminated Reagents/ Solvents Reagents->Contamination HPLC_System System Carryover HPLC_System->Contamination

Caption: A diagram showing the primary sources of this compound contamination in a lab.

References

pH adjustment for optimal propylparaben extraction from acidic samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propylparaben Extraction

This guide provides technical support for researchers, scientists, and drug development professionals on the critical role of pH adjustment for the optimal extraction of this compound from acidic aqueous samples.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important for extraction?

A1: this compound is a weak acid with a pKa value of approximately 8.4 to 8.5.[1][2][3][4] The pKa is the pH at which the compound exists as 50% in its neutral (protonated) form and 50% in its ionized (deprotonated) anionic form. This value is crucial because the ionization state of this compound dictates its solubility and, therefore, its extractability. For efficient extraction into a non-polar organic solvent, this compound must be in its neutral, non-ionized form.

Q2: What is the optimal pH range for extracting this compound from an acidic aqueous sample?

A2: The optimal pH for extracting this compound is a pH that is at least 2 units below its pKa. Therefore, adjusting the sample to a pH range of 2.0 to 6.0 is highly recommended.[5] Specifically, maximum stability for this compound has been noted at a pH of 4 to 5. This ensures that over 99% of the this compound molecules are in their neutral, non-ionized form, which is significantly more soluble in organic extraction solvents than in the aqueous sample matrix.

Q3: Why does adjusting the pH to an acidic range improve extraction efficiency?

A3: Adjusting the pH to be well below the pKa of 8.4 ensures that the phenolic hydroxyl group on the this compound molecule remains protonated (-OH). This neutral form is less polar and thus less soluble in water, but highly soluble in common organic extraction solvents (e.g., diethyl ether, ethyl acetate). This chemical state maximizes the partitioning of this compound from the aqueous sample phase into the organic solvent phase during liquid-liquid or solid-phase extraction, leading to higher recovery rates.

Q4: What happens if the sample pH is too high (alkaline)?

A4: If the sample pH is near or above the pKa of 8.4, the phenolic hydroxyl group will deprotonate to form the phenolate anion (-O⁻). This ionized form is significantly more polar and water-soluble. It will preferentially remain in the aqueous phase, drastically reducing its transfer into the organic extraction solvent and leading to very low extraction recovery. Furthermore, at a pH of 8 or above, this compound is susceptible to rapid hydrolysis, which degrades the analyte.

Q5: What acids or buffers are typically used to adjust the sample pH?

A5: Simple, strong inorganic acids like hydrochloric acid (HCl) or weaker organic acids like acetic acid are commonly used to lower the pH of the sample. For methods requiring stable pH control, a buffer solution, such as a phosphate or acetate buffer, can be prepared to maintain the desired acidic pH throughout the extraction process.

Q6: My recovery of this compound is still low after pH adjustment. What are other potential issues?

A6: If recovery remains low after confirming the correct pH, consider these troubleshooting steps:

  • Inadequate Mixing (LLE): Ensure vigorous mixing or vortexing to maximize the surface area contact between the aqueous and organic phases.

  • Emulsion Formation (LLE): Complex matrices can form emulsions that trap the analyte. Techniques to break emulsions include adding salt (salting out), centrifugation, or filtration.

  • Incorrect Solvent Choice: The polarity of the extraction solvent must be appropriate. This compound is soluble in a range of organic solvents, but the choice should be optimized for your specific sample matrix.

  • Insufficient Solvent Volume: Using too little extraction solvent may result in an incomplete extraction. A common starting point is a 1:1 ratio of sample to solvent, which can be further optimized.

  • SPE Cartridge Breakthrough: In solid-phase extraction, if the sample is loaded too quickly or the sorbent capacity is exceeded, the analyte can pass through without being retained. Ensure the cartridge is properly conditioned and the sample is loaded at the recommended flow rate.

Physicochemical Data for this compound Extraction

This table summarizes key quantitative data relevant to the extraction of this compound.

PropertyValueSignificance for Extraction
pKa ~8.4 - 8.5Determines the pH needed to keep the molecule in its neutral, extractable form.
Molecular Form at Acidic pH (<6.0) Neutral / ProtonatedThe desired form for extraction into organic solvents.
Molecular Form at Alkaline pH (>9.0) Anionic / DeprotonatedHighly water-soluble; results in poor extraction into organic solvents.
Optimal pH for Extraction pH 2.0 - 6.0Ensures >99% of this compound is in its neutral, lipophilic form.
Optimal Stability Range pH 3.0 - 6.0This compound is stable against hydrolysis in this range.
Water Solubility Low (<0.5 g/L at 20°C)The neutral form is poorly soluble in water, aiding its partition into an organic phase.
Organic Solvent Solubility Freely solubleReadily dissolves in solvents like acetone, diethyl ether, and ethanol.

Workflow for pH Adjustment in this compound Extraction

The following diagram illustrates the logical workflow and chemical principles behind pH adjustment for efficient this compound extraction.

Propylparaben_Extraction_Workflow start Start: Aqueous Sample Containing This compound measure_ph 1. Measure Sample pH start->measure_ph check_ph Is pH < 6.0? measure_ph->check_ph adjust_ph 2. Adjust pH Add acid (e.g., HCl) dropwise to reach pH 3-5 check_ph->adjust_ph No extract 3. Proceed with Extraction (LLE or SPE) check_ph->extract  Yes adjust_ph->extract deprotonated Predominant Species: This compound Anion (Ionized Form) -O⁻ group is deprotonated - Hydrophilic / Water-soluble - POORLY EXTRACTABLE adjust_ph->deprotonated  Avoids this state protonated Predominant Species: This compound (Neutral Form) -OH group is protonated - Lipophilic / Water-insoluble - HIGHLY EXTRACTABLE extract->protonated

References

Selection of internal standards for propylparaben quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of propylparaben. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for the quantitative analysis of this compound?

A1: An internal standard (IS) is a compound with a chemical structure and physical properties similar to the analyte of interest (in this case, this compound) that is added in a known concentration to all samples, including calibration standards and blanks. Its primary purpose is to correct for the potential loss of analyte during sample preparation and to account for variations in instrument response. By comparing the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A2: An ideal internal standard for this compound analysis should:

  • Be structurally similar to this compound.

  • Exhibit similar chromatographic behavior (retention time) and ionization/detection response.

  • Not be naturally present in the sample matrix.

  • Be well-resolved from this compound and other matrix components in the chromatogram.

  • Be of high purity and stable in solution.

Q3: Which internal standards are recommended for this compound analysis by HPLC-UV?

A3: For High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), structurally similar, non-isotopically labeled compounds are commonly used. Recommended internal standards include:

  • Isopropyl 4-hydroxybenzoate (Isothis compound): A close structural analog to this compound.[1]

  • Ethylparaben: Another paraben that can be used as an internal standard.[1]

Q4: What is the best internal standard for this compound analysis by GC-MS or LC-MS/MS?

A4: For Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an isotopically labeled version of the analyte is the gold standard. Deuterated this compound (d4-propylparaben) is highly recommended as it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during extraction, derivatization (for GC), and ionization, thus providing the most accurate correction for any variations.[2]

Internal Standard Quantitative Data Summary

The following table summarizes key quantitative parameters for commonly used internal standards in this compound analysis.

Internal StandardAnalytical TechniqueTypical Retention Time (min)Linearity Range (µg/mL)Recovery (%)Reference
Isopropyl 4-hydroxybenzoateHPLC-UVVaries with methodVaries with methodNot specified[1]
EthylparabenHPLC-UVVaries with methodVaries with methodNot specified[1]
d4-PropylparabenGC-MS/MSVaries with method0.04 - 2.0097 - 107
Butylparaben (as IS for MPB & PPB)LC-MS/MSVaries with method0 - 1000 ng/ml~75

Experimental Protocols

Detailed Methodology: HPLC-UV Analysis of this compound in Cosmetics

This protocol provides a step-by-step guide for the quantitative analysis of this compound in cosmetic products using HPLC-UV with an internal standard.

1. Reagents and Materials:

  • This compound standard (analytical grade)

  • Isopropyl 4-hydroxybenzoate (Internal Standard, analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Ultrapure water

  • Sulfuric acid (2 mol/L)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm I.D., 5 µm particle size).

3. Preparation of Standard Solutions:

  • This compound Stock Solution (2 mg/mL): Accurately weigh and dissolve 100 mg of this compound in a 50 mL volumetric flask with a mixture of ethanol and water (90:10, v/v).

  • Internal Standard (Isopropyl 4-hydroxybenzoate) Stock Solution (1 mg/mL): Accurately weigh and dissolve 50 mg of isopropyl 4-hydroxybenzoate in a 50 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL. To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL).

4. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL volumetric flask.

  • Add 1 mL of 2 mol/L sulfuric acid and 30 mL of the solvent mixture (e.g., ethanol:water 90:10 v/v).

  • Add a known amount of the internal standard stock solution.

  • Shake vigorously for 5 minutes to form a homogenous suspension.

  • Heat in a water bath at 60°C for 5 minutes to aid extraction.

  • Cool the flask in cold water and then store at 5°C for one hour.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, THF, acetonitrile, and water (e.g., 10:5:25:60, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: Ambient.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Detailed Methodology: GC-MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required for parabens to improve their volatility and chromatographic performance.

1. Reagents and Materials:

  • This compound standard (analytical grade)

  • d4-Propylparaben (Internal Standard)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or acetic anhydride)

  • Solvent (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for paraben analysis (e.g., HP-5MS, DB-5MS).

3. Preparation of Standard and Sample Solutions:

  • Prepare stock solutions of this compound and d4-propylparaben in a suitable solvent.

  • Create calibration standards containing varying concentrations of this compound and a fixed concentration of d4-propylparaben.

  • For sample preparation, perform a liquid-liquid or solid-phase extraction to isolate the parabens from the matrix. Add the internal standard early in the extraction process.

4. Derivatization (In-situ example):

  • For aqueous samples, the derivatization can be performed in-situ during a stir-bar sorptive extraction (SBSE).

  • Add acetic anhydride to the sample under alkaline conditions.

5. GC-MS Conditions:

  • Injection Mode: Splitless.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of all analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: ~230°C.

  • MS Quadrupole Temperature: ~150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and its internal standard.

6. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of the target ion for this compound to the peak area of the target ion for d4-propylparaben against the concentration of this compound.

  • Quantify this compound in the samples using this calibration curve.

Troubleshooting Guide

Issue: Peak Splitting in HPLC Chromatogram

  • Possible Cause 1: Co-eluting compounds.

    • Solution: If the split is only on one peak, it might be two different compounds eluting very closely. Try a smaller injection volume to see if the peaks resolve. If so, optimize the mobile phase composition, temperature, or flow rate to improve separation.

  • Possible Cause 2: Blocked column frit.

    • Solution: If all peaks are splitting, the column frit may be blocked, causing an uneven flow path. Replace the frit or the entire column.

  • Possible Cause 3: Column void or contamination.

    • Solution: A void at the head of the column or contamination can lead to peak splitting. Reverse-flush the column (if permissible by the manufacturer) or replace it.

  • Possible Cause 4: Sample solvent incompatibility.

    • Solution: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Issue: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Possible Cause 1: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Peak tailing can occur due to interactions between the analyte and active sites on the column packing. Adjust the mobile phase pH or use a column with better end-capping.

  • Possible Cause 3: Column degradation.

    • Solution: Over time, the stationary phase can degrade, leading to poor peak shapes. Use a guard column to protect the analytical column and replace the column when performance deteriorates.

Issue: Matrix Effects in GC-MS Analysis

  • Possible Cause 1: Ion suppression or enhancement in the MS source.

    • Solution: Co-eluting matrix components can affect the ionization efficiency of the analyte. The use of a stable isotope-labeled internal standard like d4-propylparaben is the most effective way to compensate for these effects.

  • Possible Cause 2: Active sites in the GC inlet or column.

    • Solution: Matrix components can create active sites that adsorb the analyte, leading to poor peak shape and recovery. Regular maintenance of the GC inlet, including replacing the liner and trimming the column, is crucial. The use of analyte protectants in the sample and standards can also mitigate this issue.

  • Possible Cause 3: Inadequate sample cleanup.

    • Solution: If matrix effects are significant, improve the sample preparation procedure to remove more of the interfering components. This could involve using a different extraction technique or adding a cleanup step like solid-phase extraction (SPE).

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Cosmetic Sample Add_IS_Sample Add Internal Standard Sample->Add_IS_Sample Extract Extract Parabens Add_IS_Sample->Extract Filter_Sample Filter Sample Extract Extract->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Standard Prepare this compound Standards Add_IS_Standard Add Internal Standard Standard->Add_IS_Standard Add_IS_Standard->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify Internal_Standard_Selection cluster_technique Analytical Technique cluster_is Recommended Internal Standards Start Start: Select Internal Standard Criteria Key Selection Criteria Start->Criteria Struct_Sim Structural Similarity Criteria->Struct_Sim Chrom_Behav Similar Chromatographic Behavior Criteria->Chrom_Behav No_Interfere No Interference with Matrix Criteria->No_Interfere Resolved Well-Resolved Peaks Criteria->Resolved HPLC_UV HPLC-UV Criteria->HPLC_UV GC_MS_LC_MS GC-MS / LC-MS/MS Criteria->GC_MS_LC_MS Non_Iso Structurally Similar Analogs (e.g., Isothis compound, Ethylparaben) HPLC_UV->Non_Iso Iso Isotopically Labeled Standard (e.g., d4-Propylparaben) GC_MS_LC_MS->Iso

References

Validation & Comparative

Validation of an HPLC method for propylparaben against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propylparaben, benchmarked against established reference standards.

This compound, a widely used preservative in pharmaceutical formulations, cosmetics, and food products, requires precise quantification to ensure product quality and safety.[1][2] This guide details the experimental protocol for a robust HPLC method, presents comparative data from various validation studies, and outlines the logical workflow of the validation process.

Reference Standard Specifications

The primary reference standard for this validation is the United States Pharmacopeia (USP) this compound RS.[3] Pharmaceutical secondary standards, which are certified reference materials qualified against the primary compendial standards, are also suitable.

Table 1: Physicochemical Properties of this compound Reference Standard

PropertySpecification
Chemical NamePropyl 4-hydroxybenzoate
CAS Number94-13-3
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
AppearanceWhite powder or colorless crystals
Melting Point95-98 °C
Purity≥98%
SolubilitySoluble in alcohol, ether; slightly soluble in water

Source:[4]

Experimental Protocol: HPLC Method for this compound

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV/Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound Reference Standard (USP or equivalent).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ultrapure water.

  • Phosphate buffer.

3. Chromatographic Conditions:

  • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 50:50 v/v or 65:35 v/v methanol:water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 35-40 °C.

  • Detection Wavelength: 254 nm or 280 nm.

  • Injection Volume: 20 µL.

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 200 µg/mL): Accurately weigh and dissolve approximately 20 mg of this compound Reference Standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 20, 40 µg/mL).

5. Sample Preparation:

  • The sample preparation will vary depending on the matrix (e.g., cream, syrup, raw material). A typical approach involves dissolving the sample in a suitable solvent (like methanol or a methanol/water mixture), followed by sonication, dilution to a concentration within the calibration range, and filtration through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas for this compound.

Method Validation Parameters

The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Table 2: Summary of HPLC Method Validation Parameters for this compound

Validation ParameterTypical Acceptance CriteriaExample Results
Specificity No interference at the retention time of this compound.No interfering peaks from blank or placebo were observed at the retention time of this compound.
Linearity Correlation coefficient (r²) > 0.999Linear range of 0.015 - 0.075 mg/mL with r² > 0.999. Another study showed linearity from 1 to 40 µg/ml.
Accuracy (% Recovery) 98.0% - 102.0%Mean recoveries were found to be between 98.62% and 101.64%.
Precision (RSD%) RSD ≤ 2.0%Repeatability (intra-day) RSD was 1.79%. Intermediate precision (inter-day) RSD was below 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.001 mg/mL or 0.05 µg/mL.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.003 mg/mL
Robustness No significant change in results with small variations in method parameters (flow rate, wavelength, mobile phase composition).The method was found to be robust with slight variations in flow rate (±0.2 ml/min) and detection wavelength (±2nm).

Logical Workflow for HPLC Method Validation

The following diagram illustrates the systematic process for validating the HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion p1 Define Validation Parameters (ICH Q2(R1)) p2 Prepare Validation Protocol p1->p2 p3 Procure this compound Reference Standard p2->p3 e1 Method Development & Optimization p3->e1 e2 System Suitability Testing e1->e2 e3 Specificity Analysis e2->e3 e4 Linearity & Range Determination e2->e4 e5 Accuracy (Recovery) Studies e2->e5 e6 Precision (Repeatability & Intermediate) e2->e6 e7 LOD & LOQ Determination e2->e7 e8 Robustness Studies e2->e8 d1 Data Analysis & Statistical Evaluation e8->d1 d2 Compare Results Against Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 c1 Method Validated for Intended Use d3->c1 c2 Implement for Routine Analysis c1->c2

Caption: Workflow for HPLC Method Validation of this compound.

Comparison with Alternative Methods

While HPLC is a widely accepted and robust technique for paraben analysis, other methods such as Capillary Zone Electrophoresis (CZE) have also been employed.

Table 3: Comparison of HPLC and CZE for Paraben Analysis

ParameterHPLCCapillary Zone Electrophoresis (CZE)
Principle Differential partitioning between a stationary and mobile phase.Differential migration of ions in an electric field.
Limit of Detection Generally lower (e.g., 0.05 µg/mL).Higher (e.g., 0.21 µg/mL).
Analysis Time Can be longer.Often faster.
Reagent Consumption Higher.Lower.
Separation of Isomers Capable of separating isomeric forms.May not separate isomers.
Precision (RSD%) Typically < 3.23%.Typically < 3.26%.

References

Cross-Laboratory Validation of a Propylparaben Quantification Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of propylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products. Ensuring the accuracy and consistency of this compound quantification across different laboratories is critical for quality control, regulatory compliance, and safety assessment. This document outlines the performance of a validated High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques, offering insights into their respective strengths and limitations. The principles of cross-laboratory validation are discussed to provide a framework for assessing the robustness and reproducibility of these analytical assays.

Principles of Cross-Laboratory Validation

A cross-laboratory (or inter-laboratory) validation study is a critical step in standardizing an analytical method. It involves multiple laboratories analyzing identical samples to assess the reproducibility of the method. The variability between laboratories is a significant factor in the overall error of analytical results. A single laboratory's validation, while essential, cannot fully determine the method's performance in a broader context. Key statistical measures in such studies include the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus value, helping to identify outliers and assess overall performance. While a specific, large-scale inter-laboratory study for this compound quantification was not found in the public domain, the principles of intermediate precision, where results from different analysts, on different instruments, and on different days are compared, provide a degree of confidence in the method's transferability.

Comparison of Analytical Methods

The primary method for this compound quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its specificity, accuracy, and wide availability. However, other methods such as UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. The following tables summarize the performance data for these methods based on available validation studies.

Table 1: Performance Characteristics of HPLC Methods for this compound Quantification
ParameterHPLC Method 1[1]HPLC Method 2RP-HPLC Method[2]
Linearity Range (µg/mL) 0.03 - 110.9 - 217.91.5 - 25
Correlation Coefficient (r²) > 0.99950.99980.99995
Accuracy (% Recovery) ~100%97.69 - 100.90%99.85 - 101.47%
Precision (RSD %) < 6.43% (Intermediate)1.3 - 1.5% (Intermediate)Not explicitly stated
Limit of Detection (LOD) (µg/mL) Not explicitly statedNot explicitly stated0.001
Limit of Quantification (LOQ) (µg/mL) Not explicitly statedNot explicitly statedNot explicitly stated
Table 2: Performance Characteristics of Alternative Methods for this compound Quantification
ParameterUV Spectrophotometry (Method I)[3]UV Spectrophotometry (Method II)[3]GC-MS[4]
Linearity Range (µg/mL) 0.2 - 1.00.2 - 1.0Not explicitly stated
Correlation Coefficient (r²) 0.99160.9927Not explicitly stated
Accuracy (% Recovery) 99.98 ± 0.11799.56 ± 0.103107 ± 17%
Precision (RSD %) 100.49 (Interday)100.01 (Interday)15.6%
Limit of Detection (LOD) (µg/mL) 0.0100.0090.00171
Limit of Quantification (LOQ) (µg/mL) 0.0130.011Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and analysis using HPLC.

Sample Preparation from a Cream Matrix

This protocol is adapted for the extraction of this compound from cosmetic creams for subsequent HPLC analysis.

  • Weighing: Accurately weigh approximately 1.0 g of the cream sample into a 125 mL Erlenmeyer flask.

  • Acidification and Extraction: Add 4 drops of 4 M HCl and 40 mL of acetone to the flask and mix.

  • Heating: Heat the mixture to about 60°C for 10 minutes to ensure complete extraction.

  • Cooling and Agitation: Cool the flask and agitate for one minute using a vortex mixer.

  • pH Adjustment: Adjust the pH of the solution to ≤ 3 using 4 M HCl, confirming with pH indicator paper.

  • Filtration: Filter the solution through a paper filter into a separate 125 mL Erlenmeyer flask.

  • Dilution and pH Adjustment: Pipette 20 mL of the filtrate into a 250 mL Erlenmeyer flask, add 60 mL of water, and mix. Adjust the pH to approximately 10 with 4 M KOH.

  • Precipitation: Add 1 g of calcium chloride dihydrate and shake.

  • Final Filtration: Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.

RP-HPLC Method for this compound Quantification

This method is suitable for the determination of this compound in pharmaceutical syrups.

  • Mobile Phase: A mixture of Methanol and Water (65:35 v/v).

  • Column: C18 reverse-phase column.

  • Flow Rate: 1.3 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Standard Preparation: Prepare a standard stock solution of this compound sodium (e.g., 0.02 mg/mL) by dissolving the reference standard in high-purity water and making further dilutions with the diluent. Filter the final solution through a 0.45-micron membrane filter.

  • Sample Preparation (from syrup): Dissolve a known quantity of the syrup in high-purity water, sonicate for 10 minutes, and dilute to a final concentration within the linear range of the assay. Filter the sample through a 0.45-micron membrane filter before injection.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were created using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation (Cream Matrix) cluster_hplc_analysis HPLC Analysis weigh 1. Weigh Sample extract 2. Acidify & Extract (HCl, Acetone) weigh->extract heat 3. Heat (60°C) extract->heat cool_vortex 4. Cool & Vortex heat->cool_vortex ph_adjust1 5. Adjust pH to ≤ 3 cool_vortex->ph_adjust1 filter1 6. Filter ph_adjust1->filter1 dilute_ph 7. Dilute & Adjust pH to ~10 filter1->dilute_ph precipitate 8. Add CaCl2 dilute_ph->precipitate filter2 9. Final Filtration (0.45 µm) precipitate->filter2 injection 10. Inject into HPLC filter2->injection separation 11. Chromatographic Separation (C18 Column) injection->separation detection 12. UV Detection (254 nm) separation->detection quantification 13. Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

The logical relationship for assessing method validation across laboratories can be visualized as follows:

validation_logic single_lab Single-Laboratory Validation (Accuracy, Precision, Linearity) intermediate Intermediate Precision (Different Analysts, Instruments, Days) single_lab->intermediate cross_lab Cross-Laboratory Validation (Multiple Labs, Same Samples) intermediate->cross_lab reproducibility Method Reproducibility & Robustness cross_lab->reproducibility

Caption: Hierarchy of analytical method validation.

References

Propylparaben's Cellular Impact: A Comparative Analysis Across Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that propylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, exerts varied cytotoxic and genotoxic effects on different human cell lines. This comparative guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a consolidated resource on this compound's cellular mechanisms of action. The data underscores the importance of cell-type-specific considerations in toxicological assessments.

Comparative Cytotoxicity of this compound

This compound has been shown to reduce cell viability in a dose-dependent manner across several human cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, varies depending on the cell type and the assay used. The following table summarizes the IC50 values of this compound in human keratinocytes (HaCaT), human dermal fibroblasts, adult (HDFa), and human hepatoma cells (HepG2) as determined by the MTT and Neutral Red Uptake (NRU) assays.

Cell LineAssayIC50 (mg/mL)
HaCaT MTT~0.200
NRUNot explicitly stated, but showed cytotoxic potential
HDFa MTT~0.200
NRUNot explicitly stated, but showed cytotoxic potential
HepG2 MTT~0.200
NRUMeans were considered equal to MTT results (P < 0.05)

Table 1: Comparative IC50 values of this compound in different human cell lines. Data sourced from a study evaluating the cytotoxicity of cosmetic preservatives[1].

In human extravillous trophoblast cells (HTR-8/SVneo), this compound also demonstrated significant dose-dependent cytotoxicity, particularly after 48 hours of exposure. At a concentration of 100 μmol/L, cell viability was reduced by 26%, and at 200 μmol/L, it dropped by 58%[2]. These findings highlight the differential sensitivity of various cell types to this compound-induced cytotoxicity.

Genotoxic Effects on Human Cells

This compound has been identified as a genotoxic agent, capable of inducing DNA damage and chromosomal aberrations in human cells.

Human Peripheral Lymphocytes: Studies on human peripheral lymphocytes have shown that this compound can induce genotoxic effects. In one study, this compound, along with other paraben esters, significantly induced micronuclei formation in a concentration-dependent manner after 24 and 48 hours of treatment at concentrations of 10, 25, 50, and 100 µg/mL.[3] Furthermore, this compound at concentrations of 250 and 500 µg/mL induced chromosome aberrations after 24 hours of exposure[4]. The comet assay also revealed that the highest tested concentration of a general "paraben" solution caused DNA migration[4]. Another study confirmed that this compound has highly genotoxic and cytotoxic effects on human lymphocytes in vitro.

Vero Cells (from monkey kidney): Research on the Vero cell line indicated that this compound exposure leads to the induction of DNA double-strand breaks and oxidative damage, contributing to its cytostatic effects.

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways within human cells, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Pathway

This compound exposure has been shown to trigger apoptosis in human trophoblast cells (HTR-8/SVneo). This process is mediated by an increase in the pro-apoptotic protein Bax and activated Caspase-3, a key executioner in the apoptotic cascade.

G This compound This compound Bax Bax (pro-apoptotic) Activation This compound->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.
Cell Cycle Regulation

In addition to apoptosis, this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in human trophoblast cells. This disruption of the normal cell cycle progression contributes to the observed cytotoxic effects.

G This compound This compound G0G1_Arrest G0/G1 Phase Arrest This compound->G0G1_Arrest CellCycle Cell Cycle Progression G0G1_Arrest->CellCycle inhibition

This compound-induced cell cycle arrest.
MAPK Signaling Pathway

Recent studies have also implicated the mitogen-activated protein kinase (MAPK) signaling pathway in the cellular response to this compound. Specifically, the activation of p38 MAPK and c-Jun N-terminal protein kinases 1/2 (JNK1/2) has been linked to this compound-promoted invasion of various human cancer and non-cancerous cell lines, including hepatocellular carcinoma (HepG2), cervical carcinoma (HeLa), breast carcinoma (MCF-7), and human placental trophoblasts (HTR-8/SVneo).

G This compound This compound p38_JNK p38 MAPK & JNK1/2 Activation This compound->p38_JNK CellInvasion Cell Invasion p38_JNK->CellInvasion

This compound and MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with various concentrations of this compound B->C D Incubate for 24-48 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Viable cells convert MTT to formazan crystals F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I G cluster_0 Cell Preparation and Lysis cluster_1 Electrophoresis and Staining cluster_2 Analysis A Embed cells in agarose on a microscope slide B Lyse cells to remove membranes and proteins A->B C Perform alkaline electrophoresis B->C D Stain DNA with a fluorescent dye C->D E Visualize under a fluorescence microscope D->E F Quantify DNA in the 'comet tail' E->F G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Analysis A Culture cells and treat with this compound B Add Cytochalasin B to block cytokinesis A->B C Harvest binucleated cells B->C D Fix and stain cells C->D E Score micronuclei in binucleated cells under a microscope D->E

References

Propylparaben Recovery: A Head-to-Head Comparison of Liquid-Liquid and Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, the accurate quantification of preservatives like propylparaben in complex matrices such as cosmetics, pharmaceuticals, and environmental samples is paramount. The choice of extraction method is a critical step that significantly influences the recovery, purity, and overall reliability of the results. This guide provides an objective comparison of two of the most common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the recovery of this compound, supported by experimental data and detailed protocols.

Principles of Extraction: LLE vs. SPE

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent.[1] The sample is dissolved in one solvent, and the target analyte, in this case, this compound, is extracted into the other solvent in which it has a higher affinity. The process often involves vigorous shaking in a separatory funnel to maximize the surface area between the two phases and facilitate the transfer of the analyte.[1]

Solid-Phase Extraction (SPE) is a more modern technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent.[2] The sample is passed through a cartridge containing a stationary phase that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[2]

Quantitative Performance Comparison

The following table summarizes quantitative data from various studies on the recovery of this compound using LLE and SPE. It is important to note that the experimental conditions, such as the sample matrix and analytical instrumentation, can influence the recovery rates.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 62.5% - 93.9%[3]83% - 101.6%
Relative Standard Deviation (RSD) <1% - 4.0%<1% - 9%
Solvent Consumption High (e.g., 2.50 mL per sample)Low to Moderate
Extraction Time Longer (e.g., 3 minutes per sample)Shorter
Tendency for Emulsion Formation HighLow to None

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Cosmetics

This protocol is adapted from a study on this compound analysis in cosmetic samples.

1. Sample Preparation:

  • Weigh approximately 0.01 g of the cosmetic sample into a 250 mL beaker.
  • Add 100 mL of deionized water and stir the mixture using a magnetic stirrer until dispersed.
  • Filter the mixture through a 0.45 µm filter.

2. Extraction Procedure:

  • Transfer 2.50 mL of the filtered sample solution into a separatory funnel.
  • Add 0.5 mL of 1.50 M MgSO4 solution and 2.50 mL of acetonitrile (extracting solvent).
  • Shake the funnel intermittently for 1 minute.
  • Allow the phases to separate for 10 minutes.
  • Drain and discard the lower aqueous phase.
  • Collect the upper organic phase (acetonitrile) containing the this compound into a vial for subsequent analysis (e.g., by UV-Vis spectrophotometry or HPLC).

Solid-Phase Extraction (SPE) Protocol for this compound from Pharmaceutical and Cosmetic Creams

This protocol is based on a method developed for the determination of parabens in pharmaceutical hydrogels, syrups, and hand creams.

1. Sample Preparation:

  • Dissolve a known amount of the cream or hydrogel sample in methanol.
  • Adjust the pH of the solution to 7 by adding 0.1 M ammonium hydroxide to precipitate the gelling agent (e.g., carbomer).
  • Centrifuge the solution to pellet the precipitate and collect the clear supernatant.

2. SPE Cartridge Conditioning:

  • Use a C4 or C18 SPE cartridge.
  • Condition the cartridge by passing a specific volume of methanol followed by deionized water.

3. Sample Loading:

  • Load the clear supernatant from the sample preparation step onto the conditioned SPE cartridge at a controlled flow rate.

4. Washing:

  • Wash the cartridge with a specific volume of a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

5. Elution:

  • Elute the retained this compound from the cartridge with a small volume of a strong solvent (e.g., pure methanol).
  • Collect the eluate in a clean vial for analysis by HPLC.

Workflow and Decision-Making Diagrams

To visually represent the experimental processes and the logic for selecting an appropriate method, the following diagrams were generated using Graphviz.

LLE_vs_SPE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow LLE_start Sample in Aqueous Solution LLE_add_solvent Add Immiscible Organic Solvent LLE_start->LLE_add_solvent LLE_shake Shake to Partition LLE_add_solvent->LLE_shake LLE_separate Separate Layers LLE_shake->LLE_separate LLE_collect Collect Organic Layer LLE_separate->LLE_collect LLE_analyze Analyze Extract LLE_collect->LLE_analyze SPE_start Sample Solution SPE_condition Condition SPE Cartridge SPE_start->SPE_condition SPE_load Load Sample SPE_condition->SPE_load SPE_wash Wash Interferences SPE_load->SPE_wash SPE_elute Elute this compound SPE_wash->SPE_elute SPE_analyze Analyze Eluate SPE_elute->SPE_analyze

Caption: General workflows for LLE and SPE of this compound.

decision_tree start Start: Choose Extraction Method for this compound matrix_complexity Complex Matrix? start->matrix_complexity high_throughput High Throughput Needed? matrix_complexity->high_throughput Yes lle Consider LLE matrix_complexity->lle No solvent_reduction Solvent Reduction a Priority? high_throughput->solvent_reduction Yes high_throughput->lle No emulsion_prone Sample Prone to Emulsion? solvent_reduction->emulsion_prone No spe Consider SPE solvent_reduction->spe Yes emulsion_prone->lle No emulsion_prone->spe Yes

Caption: Decision tree for selecting between LLE and SPE.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the recovery of this compound. The choice between them depends on the specific requirements of the analysis.

LLE is a well-established and versatile technique, particularly for simple matrices and when cost is a primary concern. However, it is often more labor-intensive, consumes larger volumes of organic solvents, and is prone to emulsion formation, which can complicate the extraction process.

SPE , on the other hand, generally offers higher and more consistent recoveries, greater selectivity, reduced solvent consumption, and is more amenable to automation, making it suitable for high-throughput laboratories. While the initial cost of SPE cartridges may be higher, the overall efficiency and reduced solvent waste can make it a more cost-effective option in the long run. For complex matrices, such as creams and suspensions, SPE often provides a cleaner extract, which can lead to more reliable analytical results.

References

Unraveling the Potency of Paraben Blends: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is paramount to ensuring product integrity and safety. This guide provides an in-depth comparison of the antimicrobial effectiveness of various paraben mixtures, supported by experimental data and detailed methodologies. By understanding the synergistic interactions and spectrum of activity of different paraben combinations, formulators can make informed decisions to optimize product preservation.

Parabens, esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness.[1] While individual parabens exhibit antimicrobial properties, mixtures of different parabens are often employed to leverage synergistic effects, broaden the spectrum of activity, and achieve effective preservation at lower total concentrations.[2][3]

The antimicrobial efficacy of parabens is intrinsically linked to their chemical structure, specifically the length of the alkyl chain. Generally, as the alkyl chain length increases (from methyl to butylparaben), the antimicrobial activity against a wide range of microorganisms is enhanced.[4] However, this increase in efficacy is inversely correlated with water solubility, presenting a formulation challenge.[3] Consequently, combinations of shorter-chain, more water-soluble parabens like methylparaben with longer-chain, more oil-soluble parabens like propylparaben are common. This approach not only ensures efficacy in both aqueous and lipid phases of a formulation but also capitalizes on synergistic interactions that can lead to a greater antimicrobial effect than the sum of the individual components.

Comparative Antimicrobial Effectiveness of Paraben Mixtures

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for individual parabens and their mixtures against common microbial contaminants. The data is compiled from various studies to provide a comparative overview of their effectiveness. Lower MIC values indicate greater antimicrobial activity.

Preservative/MixtureTest OrganismMIC (% w/v)Reference
Individual Parabens
MethylparabenStaphylococcus aureus0.1 - 0.4
Escherichia coli0.125 - 0.4
Candida albicans0.05
Aspergillus brasiliensis0.1
EthylparabenStaphylococcus aureus0.1 - 0.125
Escherichia coli0.1 - 0.125
This compoundStaphylococcus aureus0.02 - 0.05
Escherichia coli0.05 - 0.1
ButylparabenStaphylococcus aureus0.012 - 0.025
Escherichia coli0.4
Paraben Mixtures
Methylparaben & this compoundPenicillium corylophilum0.5% MP + 1% PP
Cladosporium sp.0.5% MP + 1% PP
Novel Paraben Mixtures
47% M, 23.5% E, 6.0% P, 23.5% BVarious microbes0.05 - 0.1
44.5% M, 44.5% P, 11.0% BVarious microbes0.05 - 0.1
Standard Mixture (50% M, 35% E, 10% P, 5% B)Various microbes>0.1

M: Methylparaben, E: Ethylparaben, P: this compound, B: Butylparaben

Studies have shown that specific novel combinations of methyl-, ethyl-, propyl-, and butylparaben can exhibit superior antimicrobial activity compared to more traditional mixtures, even at lower total concentrations. For instance, mixtures with compositions of 47% methylparaben, 23.5% ethylparaben, 6.0% this compound, and 23.5% butylparaben, and another with 44.5% methylparaben, 44.5% this compound, and 11.0% butylparaben, have demonstrated enhanced performance.

Experimental Protocols

The determination of the antimicrobial effectiveness of paraben mixtures is primarily conducted through the measurement of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Microorganisms: Standard strains of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus brasiliensis) are used.

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are typically used.

  • Paraben Stock Solutions: Stock solutions of individual parabens and their mixtures are prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration and then serially diluted.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial and yeast cultures are grown overnight on appropriate agar plates. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

  • For molds, a spore suspension is prepared from a mature culture on an agar slant.

  • The standardized inoculum is further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • A serial two-fold dilution of the paraben stock solutions is performed in the microtiter plate wells using the appropriate broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • Control wells are included: a growth control (broth and inoculum without preservative) and a sterility control (broth only).

4. Incubation:

  • The inoculated plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast. Fungal plates may require longer incubation periods.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the paraben mixture that shows no visible growth (turbidity) in the wells.

Mechanism of Action: A Multi-faceted Attack on Microbial Integrity

The antimicrobial action of parabens is not attributed to a single, specific mechanism but rather a combination of effects that disrupt essential cellular functions. The primary target is the microbial cell membrane.

G cluster_paraben Paraben Mixture cluster_membrane Bacterial Cell Membrane cluster_cellular Cellular Processes cluster_outcome Outcome paraben Parabens membrane_disruption Disruption of Lipid Bilayer paraben->membrane_disruption enzyme_inhibition Inhibition of Cellular Enzymes paraben->enzyme_inhibition membrane_potential Alteration of Membrane Potential membrane_disruption->membrane_potential transport_inhibition Inhibition of Membrane Transport membrane_disruption->transport_inhibition potassium_leakage Potassium Ion Leakage membrane_potential->potassium_leakage dna_rna_synthesis Inhibition of DNA/RNA Synthesis transport_inhibition->dna_rna_synthesis cell_death Cell Death or Growth Inhibition dna_rna_synthesis->cell_death enzyme_inhibition->cell_death potassium_leakage->cell_death

References

Propylparaben's Endocrine Activity: A Comparative Analysis of In Vivo and In Vitro Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the in vivo and in vitro endocrine-disrupting effects of propylparaben, with a focus on its estrogenic and anti-androgenic activities.

This compound, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential endocrine-disrupting properties. This guide provides an objective comparison of the experimental data from both live animal (in vivo) and laboratory (in vitro) studies to elucidate the correlations and discrepancies in its observed estrogenic and anti-androgenic effects.

Quantitative Data Summary

The endocrine activity of this compound has been evaluated using a variety of assays. The following tables summarize the key quantitative findings from both in vivo and in vitro studies to facilitate a direct comparison of its potency and effects.

Estrogenic Activity
In Vivo - Uterotrophic Assay
Species/Strain Dose Route of Administration Key Finding
Immature Female Rat1000 mg/kg/dayOralNo significant increase in uterine weight.[1]
Ovariectomized Mouse65 and 195 mg/kgSubcutaneousIncrease in luminal epithelium heights, glandular epithelium heights, and myometrium widths.[1]
Inseminated CF-1 MiceNot specifiedSubcutaneousNo impact on the number of implantation sites.[2][3]
In Vitro - Estrogen Receptor (ER) Assays
Assay Type Cell Line/System Endpoint Result for this compound
Competitive Binding AssayHuman ERαIC501.65 - 245 µM[4]
Reporter Gene AssayHELN ERαEstrogenic ActivityPotency less than butylparaben but greater than ethylparaben.
Reporter Gene AssayHuman Breast Epithelial CellsLuciferase ActivityLimited transactivation at 1 µM and 5 µM.
Proliferation AssayMCF-7 CellsEC501.9 µM
Anti-Androgenic Activity
In Vivo - Hershberger Assay
Species/Strain Dose Route of Administration Androgen-Dependent Tissue Effect
Immature Male Rat250 and 750 mg/kg/dayOralVentral Prostate, Seminal Vesicles, Levator ani-bulbocavernosus muscle, Cowper's gland, Glans penisSignificant decrease in organ weight.
Immature Male Rat10 mg/kg/dayOralAll accessory sex organsNo significant decrease in organ weight.
In Vitro - Androgen Receptor (AR) Assays
Assay Type Cell Line/System Endpoint Result for this compound
Reporter Gene AssayAR-EcoScreen CellsAnti-androgenic activityExhibited anti-androgenic activity.
Transcriptional Activity AssayNot specifiedInhibition of Testosterone-induced activity33% inhibition at 10 µM.
Competitive Binding AssayNot specifiedCompetitive BindingWeak competitive binding.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to This compound This compound (PP) This compound->ER Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation AndrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to Testosterone Testosterone (T) Testosterone->AR Binds & Activates This compound This compound (PP) This compound->AR Inhibits Binding Transcription Gene Transcription ARE->Transcription Initiates UterotrophicWorkflow A Immature/Ovariectomized Female Rodents B Daily Administration of This compound or Vehicle (3 consecutive days) A->B C Necropsy 24h after last dose B->C D Uterus Excision and Weighing C->D E Data Analysis: Compare uterine weight of treated vs. vehicle groups D->E HershbergerWorkflow A Castrated Peripubertal Male Rats B Daily Administration of this compound + Testosterone Propionate (TP) or TP alone (10 consecutive days) A->B C Necropsy ~24h after last dose B->C D Excision and Weighing of 5 Androgen- Dependent Tissues (VP, SV, LABC, COW, GP) C->D E Data Analysis: Compare tissue weights of co-treated vs. TP only groups D->E

References

A Head-to-Head Comparison of UV and Fluorescence Detection for Paraben Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of parabens is critical for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique, and the choice of detector—typically Ultraviolet (UV) or Fluorescence (FL)—can significantly impact sensitivity, selectivity, and overall performance. This guide provides an objective, data-driven comparison of these two detection methods for paraben analysis.

When selecting an HPLC detector for paraben analysis, a key consideration is the inherent spectroscopic properties of the target molecules. Parabens, as esters of p-hydroxybenzoic acid, possess a chromophore that allows for strong UV absorbance, making UV detection a straightforward and widely used approach. However, these compounds also exhibit native fluorescence, opening the door for the highly sensitive and selective fluorescence detection method.

Quantitative Performance: A Side-by-Side Look

The ultimate measure of a detector's performance lies in its quantitative capabilities. The following table summarizes key performance metrics for both UV and fluorescence detection of common parabens, compiled from various studies.

Performance MetricUV DetectionFluorescence Detection
Limit of Detection (LOD) 0.009 - 0.035 µg/mL[1]0.29 - 0.32 µg/mL[2][3]
Limit of Quantitation (LOQ) 0.031 - 0.116 µg/mL[1]0.88 - 0.97 µg/mL[2]
Linearity Range 0.25 - 2.0 µg/mL0.50 - 10.00 µg/mL
Wavelength 254 nm (typical)Excitation: 254 nm, Emission: 310 nm

From the data, it is evident that UV detection can offer lower limits of detection and quantitation for certain parabens under specific optimized conditions. However, fluorescence detection provides a respectable level of sensitivity and a broader linear range, which can be advantageous for analyzing samples with varying paraben concentrations.

Experimental Workflow for Paraben Analysis

The general experimental workflow for analyzing parabens in a sample matrix using HPLC with either UV or fluorescence detection involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis sample Sample (e.g., Cosmetic, Pharmaceutical) extraction Extraction with a suitable solvent (e.g., Methanol, Acetonitrile) sample->extraction filtration Filtration through a 0.45 µm filter extraction->filtration hplc_system HPLC System filtration->hplc_system column C18 Reversed-Phase Column hplc_system->column detector_choice Detector Choice column->detector_choice mobile_phase Mobile Phase Gradient or Isocratic Elution (e.g., Acetonitrile/Water, Methanol/Water) mobile_phase->hplc_system uv_detector UV Detector (λ = 254 nm) detector_choice->uv_detector UV fl_detector Fluorescence Detector (Ex: 254 nm, Em: 310 nm) detector_choice->fl_detector Fluorescence chromatogram Chromatogram Acquisition uv_detector->chromatogram fl_detector->chromatogram quantification Peak Integration and Quantification (using a calibration curve) chromatogram->quantification

Fig. 1: General experimental workflow for HPLC analysis of parabens.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of parabens using HPLC with UV and fluorescence detection.

HPLC with UV Detection

This protocol is a generalized procedure based on common practices for paraben analysis.

1. Sample Preparation:

  • Accurately weigh a representative portion of the sample (e.g., 0.5-1.0 g of a cosmetic cream).

  • Disperse the sample in a suitable solvent such as methanol or acetonitrile.

  • Sonication can be used to ensure complete extraction of the parabens.

  • Bring the solution to a known volume in a volumetric flask.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, or methanol and water, is typical.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a wavelength of 254 nm.

3. Calibration:

  • Prepare a series of standard solutions of the target parabens in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of each paraben.

4. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the paraben peaks based on their retention times compared to the standards.

  • Quantify the amount of each paraben in the sample by interpolating its peak area on the calibration curve.

HPLC with Fluorescence Detection

This protocol is based on a validated method for the simultaneous determination of six parabens.

1. Sample Preparation:

  • The sample preparation follows the same principles as for UV detection, involving extraction with a suitable solvent and filtration.

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Column: A C18 analytical column (e.g., 2.1 mm x 150 mm, 3 µm) with a C18 guard column.

  • Mobile Phase: An isocratic elution with a mobile phase consisting of 45% aqueous o-phosphoric acid solution (0.08%) and 55% methanol/water mixture (90:10 v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Detection: Fluorescence detection with an excitation wavelength of 254 nm and an emission wavelength of 310 nm.

3. Calibration:

  • Prepare standard solutions of the target parabens in the mobile phase.

  • Generate a calibration curve by plotting the fluorescence intensity (peak area or height) versus the concentration of each paraben.

4. Quantification:

  • Inject the prepared sample extract.

  • Identify and quantify the parabens based on their retention times and the calibration curve.

Conclusion: Which Detector is Right for You?

The choice between UV and fluorescence detection for paraben analysis depends on the specific requirements of the application.

UV detection is a robust, reliable, and cost-effective method that is suitable for routine quality control where the expected concentrations of parabens are within the detection limits of the instrument. It is less susceptible to matrix interferences that can cause quenching in fluorescence detection.

Fluorescence detection offers high sensitivity and selectivity, which can be particularly advantageous when analyzing complex sample matrices or when very low levels of parabens need to be quantified. The selectivity of fluorescence detection can help to reduce the need for extensive sample cleanup, potentially simplifying the overall analytical workflow.

Ultimately, for laboratories requiring the utmost sensitivity and selectivity, fluorescence detection is a powerful option. For routine analysis and quality control where cost and simplicity are major considerations, UV detection remains a highly effective and widely accepted method.

References

Inter-species Differences in Propylparaben Metabolism and Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Propylparaben, an ester of p-hydroxybenzoic acid, has been widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products for over five decades.[1] Its safety has been the subject of ongoing research and debate, particularly concerning its potential endocrine-disrupting properties.[2][3][4] A critical aspect of assessing human risk is understanding the significant inter-species differences in its metabolism and toxicity. This guide provides a comparative analysis of this compound's behavior in various species, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Comparative Metabolism and Pharmacokinetics

This compound is readily absorbed through the gastrointestinal tract and skin.[1] The primary metabolic pathway involves hydrolysis by carboxylesterases to p-hydroxybenzoic acid (pHBA), which is considered non-toxic. This is followed by conjugation with glucuronic acid, sulfate, or glycine before rapid excretion in the urine. However, the rate and efficiency of this metabolic inactivation vary significantly across species, impacting the systemic exposure to the active, unconjugated form of this compound.

In Vitro Metabolism

Studies using subcellular tissue fractions have highlighted a substantial difference in metabolic rates between humans and rats. The hydrolysis rate of parabens in human skin is approximately 300 to 3000 times lower than in rat skin. While the hydrolysis rate in human and rat liver is more comparable (less than 10-fold difference), the slower metabolism in human skin suggests that dermal exposure may lead to more prolonged local and potentially systemic effects in humans. In human liver microsomes, the rate of paraben metabolism is inversely proportional to the alkyl chain length, with longer chains like this compound being hydrolyzed more slowly than methylparaben.

In Vivo Pharmacokinetics

In vivo studies confirm these metabolic differences. In humans, after oral administration, this compound is rapidly absorbed and eliminated, with a terminal half-life of about 2.9 hours. The majority is excreted as metabolites, with only a tiny fraction (0.05%) of the administered dose excreted as the unchanged, free this compound in urine. Dermal exposure in humans leads to a slower absorption rate and a longer apparent half-life (9.3 hours), resulting in a higher proportion of biologically active unconjugated this compound in systemic circulation compared to oral exposure.

Rats exhibit a more rapid and effective metabolism of parabens compared to humans. Following oral administration in Wistar rats, this compound is quickly absorbed, metabolized to pHBA, and eliminated, with the parent compound being cleared from the bloodstream within an hour and the metabolite within 4-8 hours. This efficient metabolism in rats has raised concerns about the direct relevance of rodent toxicity studies for human risk assessment, as humans may have a higher internal exposure to the unmetabolized, active compound.

Table 1: Comparative Pharmacokinetic Parameters of this compound

ParameterHumanRat (Wistar)Species Comparison Summary
Oral Administration
Tmax (free PP)~15 minutes (single dose)Rapid, plasma levels often unmeasurable 4h post-doseRapid absorption in both species.
Terminal Half-life (Total PP)2.9 hours47 minutes (at 10 mg/kg)Faster elimination in rats.
Major Metabolitesp-hydroxybenzoic acid (pHBA), pHBA-glucuronide, pHBA-sulfate, p-hydroxyhippuric acidp-hydroxybenzoic acid (pHBA), pHBA-glucuronide, pHBA-sulfateSimilar primary metabolite (pHBA), but potential differences in subsequent conjugation.
Urinary Excretion (Free PP)0.05% of doseNot specified, but metabolism is highly efficient.Humans excrete a very small amount of free PP, indicating extensive metabolism.
Dermal Administration
Tmax (Total PP)5.3 hoursNot availableSlower absorption via dermal route in humans compared to oral.
Terminal Half-life (Total PP)9.3 hoursNot availableLonger half-life after dermal exposure in humans suggests prolonged systemic exposure.
Urinary Excretion (Free PP)~0.57% (calculated from F_ue of total and ratio to oral)Not availableDermal route in humans leads to a higher proportion of unmetabolized PP being excreted compared to oral route.

Metabolic Pathway Overview

The metabolic pathways for this compound are qualitatively similar but quantitatively different between species. The primary steps are hydrolysis and conjugation.

G cluster_human Human Metabolism cluster_rat Rat Metabolism PP_H This compound pHBA_H p-Hydroxybenzoic Acid (pHBA) PP_H->pHBA_H Hydrolysis (Slower, esp. in skin) PP_R This compound Conj_H Conjugated Metabolites (Glucuronide, Sulfate, Glycine) pHBA_H->Conj_H Conjugation Ex_H Urinary Excretion Conj_H->Ex_H pHBA_R p-Hydroxybenzoic Acid (pHBA) PP_R->pHBA_R Hydrolysis (Rapid & Efficient) Conj_R Conjugated Metabolites (Glucuronide, Sulfate) pHBA_R->Conj_R Conjugation Ex_R Urinary Excretion Conj_R->Ex_R

Fig. 1: this compound Metabolic Pathways in Humans vs. Rats

Comparative Toxicity

The toxicity profile of this compound, particularly its effects on the reproductive system, has been investigated in various species. The observed effects and toxicity thresholds often differ, partly due to the metabolic variations discussed above.

Acute and Repeated-Dose Toxicity

This compound exhibits low acute toxicity in animal models. In repeated-dose oral toxicity studies in rats, a No-Observed-Adverse-Effect Level (NOAEL) has often been established at 1000 mg/kg bw/day, which is the highest dose tested in several guideline studies.

Reproductive and Endocrine Effects

Concerns about this compound center on its potential as an endocrine disruptor. It has demonstrated weak estrogenic activity in vitro, with potency increasing with the length of the alkyl side chain. Some in vitro studies also suggest anti-androgenic activity.

In vivo studies in rats have produced conflicting results. Some early studies reported adverse effects on sperm production and testosterone levels in young male rats. However, more recent and robust studies, including an extended one-generation reproductive toxicity study (OECD TG 443) and a combined repeated-dose/reproduction/developmental toxicity screening test (OECD TG 422), found no adverse effects on male or female reproductive endpoints at doses up to 1000 mg/kg bw/day.

In mice, exposure to this compound during pregnancy and lactation has been shown to induce long-term alterations in mammary gland structure and gene expression, suggesting interference with the protective effects of parity. Chronic exposure to levels within the FDA's "human acceptable daily intake" increased mammary tumor growth and metastasis in a mouse model of breast cancer.

In Vitro Cytotoxicity

In vitro studies using cell lines from different species have provided insights into species-specific sensitivity. The cytotoxicity of parabens generally increases with the length of the alkyl chain, making this compound more potent than methylparaben. One study found that the primary metabolite, 4-HBA, was significantly more toxic to fish hepatocytes than to human hepatocytes. In African green monkey kidney (Vero) cells, this compound induced a dose-dependent decrease in mitotic activity, suggesting cytostatic and cytotoxic effects. Studies on human trophoblast cells have shown that this compound can induce apoptosis and cell cycle arrest, suggesting potential reproductive toxicity.

Table 2: Comparative Toxicological Endpoints for this compound

EndpointHuman (In Vitro)Rat (In Vivo)Mouse (In Vivo)Other Species (In Vitro)
NOAEL (Reproductive Toxicity) N/A1000 mg/kg/day (No effects on reproduction in OECD TG 422 & 443 studies)Not established, but effects on mammary gland observed at low doses (20 µg/kg/day)N/A
Endocrine Activity Estrogenic and anti-androgenic activity in cell-based assays. Induces apoptosis in trophoblast cells.Conflicting results on sperm/testosterone. No endocrine-disrupting properties seen in higher-tier studies.Alters mammary gland structure and gene expression. Increases mammary tumor growth and metastasis.Estrogenic and anti-androgenic activity in zebrafish. Cytotoxicity in monkey kidney cells.
Cytotoxicity Induces apoptosis and cell cycle arrest in HTR-8/SVneo cells.N/AN/ACytotoxic effects in Vero cells (monkey) and fish cell lines.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are representative protocols from key studies.

Protocol: In Vivo Juvenile Toxicology Study in Rats
  • Study Design: Based on Gazin et al. (2013), designed to evaluate reproductive parameters.

  • Animal Model: Male Wistar rats.

  • Dosing Regimen: this compound administered orally by gavage at doses of 3, 10, 100, or 1000 mg/kg/day.

  • Duration: 8 weeks, starting on postnatal day (PND) 21.

  • Vehicle: 1% hydroxyethylcellulose.

  • Endpoints Measured:

    • Toxicokinetics: Plasma concentrations of this compound and its sulfoconjugated metabolite were measured in satellite animals after dosing on PND21 and PND77.

    • Reproductive Toxicity: Body and reproductive organ weights, epididymal sperm parameters (motility, morphology, count), hormone levels (testosterone, estradiol, LH, FSH), and histopathology of reproductive organs.

  • Analytical Method: Not specified in the abstract, but typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration analysis.

Protocol: Human Pharmacokinetic Study (Oral Administration)
  • Study Design: Based on Shin et al. (2019), a single oral administration study.

  • Subjects: 12 healthy male volunteers.

  • Dosing Regimen: A single oral dose of 0.6 mg/kg body weight of deuterium-labeled this compound (PP-d4) to distinguish from background exposure.

  • Sample Collection: Blood and urine samples were collected at multiple intervals over 48 hours.

  • Endpoints Measured: Concentrations of free PP-d4, its glucuronide and sulfate conjugates, p-hydroxybenzoic acid (pHBA), and p-hydroxyhippuric acid.

  • Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow and Signaling Pathways

Understanding the workflow of toxicity testing and the potential molecular mechanisms is essential for risk assessment.

G cluster_workflow In Vivo Toxicity Assessment Workflow start Dose Range-Finding (Acute Toxicity) main Repeated-Dose Study (e.g., 28 or 90 days) start->main endpoints Endpoint Analysis: - Clinical Observations - Body/Organ Weights - Hematology & Clinical Chemistry - Histopathology - Reproductive Performance - Sperm Analysis - Hormone Levels main->endpoints tk Toxicokinetics: - Plasma/Tissue Concentrations - Metabolite Profiling main->tk repro Reproductive/Developmental Toxicity Study (e.g., OECD 422/443) repro->endpoints analysis Data Analysis & NOAEL Determination endpoints->analysis tk->analysis

Fig. 2: Typical Experimental Workflow for In Vivo Toxicity Testing

This compound's endocrine activity is thought to be mediated, in part, through interactions with nuclear receptors. Its weak estrogenicity involves binding to estrogen receptors (ERα and ERβ), potentially triggering downstream gene expression.

G cluster_pathway Potential Estrogenic Signaling Pathway PP This compound ER Estrogen Receptor (ERα / ERβ) PP->ER Binds ER->ER Dimerization HSP HSP90 ER->HSP Dissociates from ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Genes Target Gene Transcription ERE->Genes Response Cellular Responses: - Proliferation - Differentiation Genes->Response

Fig. 3: Postulated Estrogenic Signaling Pathway for this compound

Conclusion

Significant inter-species differences exist in the metabolism and toxicity of this compound. Rats metabolize this compound much more efficiently than humans, particularly following dermal exposure, which complicates the direct extrapolation of rodent toxicity data to human risk assessment. While high-dose studies in rats have largely shown no adverse reproductive effects, studies in mice and in vitro human cell models suggest potential for endocrine disruption and toxicity at lower, more human-relevant exposure levels. These differences underscore the importance of using appropriate models, including in vitro human systems and physiologically based pharmacokinetic (PBPK) modeling, to refine human health risk assessments for this compound. Future research should continue to focus on elucidating these species-specific mechanisms to ensure accurate safety evaluations.

References

Propylparaben's Activity in Androgen Receptor Bioassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylparaben's Performance in Androgen Receptor Bioassays with Supporting Experimental Data.

This compound, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential endocrine-disrupting properties, particularly its interaction with the androgen receptor (AR). This guide provides a comprehensive assessment of this compound's activity in various androgen receptor bioassays, presenting a comparative analysis with other parabens and alternative preservatives. The information is intended to assist researchers and professionals in drug development in understanding the landscape of AR activity of these compounds.

Quantitative Assessment of Androgen Receptor Activity

The following tables summarize the quantitative data from key in vitro and in vivo bioassays assessing the anti-androgenic activity of this compound and other relevant compounds.

In Vitro Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. The IC50 value represents the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.

CompoundReceptor SourceIC50 (M)Reference
This compound Recombinant Rat AR9.7 x 10⁻⁴[1]
MethylparabenNot specifiedNo binding effect
ButylparabenNot specifiedWeak competitive binding

Note: Lower IC50 values indicate a higher binding affinity to the androgen receptor.

In Vitro Androgen Receptor Transcriptional Activation Assay (AR-EcoScreen™)

This reporter gene assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor induced by a reference androgen (e.g., testosterone or dihydrotestosterone).

CompoundCell LineTestosterone Concentration% Inhibition at 10 µMIC50 (µM)Reference
This compound HEK2930.125 nM19%86[2]
MethylparabenHEK2930.125 nM40%-[2]
ButylparabenHEK2930.125 nM33%68[2]
IsobutylparabenCHO-K1--76
Isothis compoundCHO-K1--42
Flutamide (Positive Control)HEK2931.0 nM90%-[2]
Vinclozolin (Positive Control)HEK2931.0 nM94%-

Note: A higher percentage of inhibition and a lower IC50 value indicate greater anti-androgenic activity.

In Vivo Hershberger Bioassay

This assay assesses the androgenic and anti-androgenic effects of a substance in castrated male rats by measuring the weight of androgen-dependent tissues.

CompoundDosingEffect on Androgen-Dependent Tissue WeightsReference
This compound 250 and 750 mg/kg/day (oral)Significant decrease
Flutamide (Positive Control)3 mg/kg/day (oral)Significant decrease

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes. Anti-androgenic compounds can interfere with this pathway at various steps, such as by competitively binding to the AR and preventing its activation.

Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation AR->AR_dimer This compound This compound This compound->AR Competitively Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Workflow for AR Transcriptional Activation Assay start Start cell_culture Culture AR-responsive cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating treatment Treat cells with test compounds (with reference androgen for antagonist mode) plating->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure reporter gene activity (e.g., Luciferase) lysis->measurement analysis Analyze data and determine IC50 measurement->analysis end End analysis->end

References

Evaluating the performance of different HPLC columns for paraben separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of HPLC Column Performance in Paraben Analysis

The accurate separation and quantification of parabens, a common class of preservatives in pharmaceuticals and cosmetics, is a critical aspect of quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of HPLC column being a pivotal factor influencing the quality of separation. This guide provides an objective comparison of different HPLC columns for paraben separation, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable column for their analytical needs.

Performance Comparison of HPLC Columns for Paraben Separation

The selection of an appropriate HPLC column is crucial for achieving optimal resolution, peak shape, and analysis time in paraben separation. The most commonly employed columns are reversed-phase columns, with C18, C8, and Phenyl-Hexyl stationary phases being popular choices. Below is a summary of their performance based on reported experimental data.

Column TypeStationary PhaseKey Performance CharacteristicsIdeal For
C18 (Octadecyl Silane) Octadecyl silane bonded to silica particles- High Hydrophobicity: Provides strong retention for non-polar compounds, leading to excellent separation of the paraben series based on their increasing alkyl chain length (methyl, ethyl, propyl, butyl).- High Resolution: Generally offers high-resolution separation of all parabens.[1][2]- Longer Retention Times: The strong hydrophobic interactions can lead to longer analysis times compared to less retentive columns.Comprehensive separation of a wide range of parabens with high resolution. It is often the first choice for method development.[3]
C8 (Octyl Silane) Octyl silane bonded to silica particles- Moderate Hydrophobicity: Offers weaker hydrophobic interactions than C18, resulting in shorter retention times for parabens.[4] - Faster Analysis: Reduced retention allows for quicker sample throughput.- Potentially Lower Resolution for Early Eluting Parabens: The separation between methylparaben and ethylparaben might be less pronounced compared to a C18 column.Rapid screening and analysis of less complex paraben mixtures where high throughput is a priority.
Phenyl-Hexyl Phenyl-hexyl groups bonded to silica particles- Alternative Selectivity: Provides a different separation mechanism involving π-π interactions with the aromatic ring of the parabens.[3]- Improved Peak Shape: Can offer better peak symmetry for aromatic compounds compared to alkyl-bonded phases.- Effective for Complex Matrices: The unique selectivity can be advantageous in separating parabens from interfering compounds in complex sample matrices.Cases where C18 or C8 columns fail to provide adequate separation from matrix components or for orthogonal method development.
Mixed-Mode Combination of reversed-phase and ion-exchange functionalities- Tunable Selectivity: Retention can be manipulated by adjusting mobile phase pH and ionic strength.- Versatile: Can be used for the separation of a wide range of analytes, including parabens and their degradation products.Complex separations involving parabens and other ionizable compounds.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. Below are representative experimental protocols for paraben separation using different HPLC columns.

Protocol 1: High-Resolution Separation of Parabens using a C18 Column
  • Column: ZORBAX Eclipse XDB-C18, 4.6 mm × 150 mm, 3.5 µm

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Program:

    Time (min) % Methanol
    0 38
    5 38
    6 60

    | 16 | 60 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Protocol 2: Rapid Separation of Parabens using a C8 Column
  • Column: Zorbax Eclipse Plus C8, 150 x 3.0 mm, 3.5 µm

  • Mobile Phase:

    • Methanol/Phosphate Buffer (pH 2.5) in varying ratios (e.g., 60:40 v/v for syrup samples)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: Not specified

Protocol 3: Alternative Selectivity using a Phenyl-Hexyl Column
  • Column: Luna Phenyl-Hexyl, 150 mmL. × 4.6 mmI.D., 5 µm

  • Mobile Phase: 20 mM Potassium phosphate (pH 2.5) / Acetonitrile = 50 / 50 (v/v)

  • Flow Rate: Not specified

  • Column Temperature: Not specified

  • Detection: Not specified

  • Injection Volume: Not specified

Logical Workflow for HPLC Column Selection

The process of selecting an appropriate HPLC column for paraben separation can be streamlined by following a logical workflow. This workflow considers the analytical requirements and the properties of the available columns.

HPLC_Column_Selection_Workflow start Define Analytical Goal (e.g., High Resolution, High Throughput) c18_choice Initial Choice: C18 Column (High Hydrophobicity, Good Resolution) start->c18_choice c18_eval Evaluate Performance: - Resolution - Peak Shape - Analysis Time c18_choice->c18_eval c18_success Method Optimized c18_eval->c18_success Meets Requirements c18_fail Performance Unsatisfactory c18_eval->c18_fail Does Not Meet Requirements throughput_issue Issue: Long Analysis Time c18_fail->throughput_issue Long Run Time selectivity_issue Issue: Poor Resolution or Matrix Interference c18_fail->selectivity_issue Co-elution/ Tailing c8_choice Consider C8 Column (Lower Hydrophobicity, Faster Elution) throughput_issue->c8_choice c8_eval Evaluate C8 Performance c8_choice->c8_eval c8_success Method Optimized c8_eval->c8_success phenyl_choice Consider Phenyl-Hexyl Column (Alternative Selectivity, π-π Interactions) selectivity_issue->phenyl_choice phenyl_eval Evaluate Phenyl-Hexyl Performance phenyl_choice->phenyl_eval phenyl_success Method Optimized phenyl_eval->phenyl_success

Caption: Logical workflow for selecting an HPLC column for paraben separation.

Conclusion

The choice of an HPLC column significantly impacts the separation of parabens. C18 columns are a robust and reliable choice for high-resolution separation of a wide range of parabens. C8 columns offer a faster alternative for high-throughput analysis, though potentially with a compromise in resolution for early-eluting parabens. For challenging separations involving complex matrices or when alternative selectivity is required, Phenyl-Hexyl columns provide a valuable option due to their unique π-π interaction capabilities. By carefully considering the analytical goals and following a systematic approach to column selection and method development, researchers can achieve accurate and efficient separation of parabens in various sample types.

References

Safety Operating Guide

Proper Disposal of Propylparaben: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of propylparaben is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the safety of personnel and minimizes environmental impact. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles, and a lab coat.[1] In case of skin or eye contact, rinse the affected area thoroughly with water.[1] If inhaled, move to an area with fresh air.[1] For spills, avoid generating dust by sweeping up the solid material and placing it into a designated, labeled container for chemical waste.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled, closed container. Ensure the container is suitable for chemical waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal Request: Once the container is full, or in accordance with your institution's guidelines, contact your facility's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

  • Do Not Dispose in Drains: this compound should not be disposed of down the drain or into waterways. Although it is considered readily biodegradable, large or frequent spills can be harmful to the aquatic environment.

Summary of this compound Disposal Information

For quick reference, the following table summarizes key information regarding the disposal of this compound.

Aspect Guideline Citation
Waste Classification While not typically classified as a DOT-controlled material for transport, it should be handled as a chemical waste.
Container Use a clearly labeled, closed container suitable for chemical waste.
Spill Cleanup Sweep up solid material to avoid dust formation and place in a waste container.
Environmental Precautions Do not contaminate water sources or sewers. Prevent entry into waterways.
Empty Containers Treat empty containers as if they still contain the product and follow label warnings.
Regulatory Compliance Disposal must be in accordance with all local, state, and federal environmental regulations.

Experimental Protocols

The provided information on this compound disposal is procedural and based on safety data sheets and general laboratory waste guidelines. Specific experimental protocols for the disposal of this compound are not typically published as disposal is governed by regulatory waste management procedures rather than experimental methodologies. The key "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Scientists: A Guide to Personal Protective Equipment for Propylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety Protocols for Handling Propylparaben

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a safe laboratory environment.

This compound, a widely used preservative, can cause skin and eye irritation.[1] While official Occupational Exposure Limits (OELs) from OSHA or NIOSH have not been established, it is crucial to handle this compound with care, employing appropriate personal protective equipment (PPE) to minimize exposure.

Quantitative Data Summary: Personal Protective Equipment

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory and industrial settings. It is imperative to consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment Laboratory Scale (Small Quantities) Industrial Scale (Large Quantities) Specifications and Standards
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Chemical splash goggles and a face shield.ANSI Z87.1 compliant.
Hand Protection Nitrile or rubber gloves.Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Follow manufacturer's specifications for chemical compatibility.
Skin and Body Protection Laboratory coat.Chemical-resistant apron or full-body suit.Ensure complete coverage of exposed skin.
Respiratory Protection Generally not required with adequate ventilation. A dust mask may be used for powdered forms.An air-purifying respirator with a particulate filter (N95 or higher) is recommended, especially in areas with insufficient ventilation.NIOSH-approved respirators.

Operational Plan: From Benchtop to Production

Adherence to a structured operational plan is paramount for the safe handling of this compound. The procedures should be adapted to the scale of operation.

Laboratory Scale Handling:
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, typically a laboratory bench or a chemical fume hood, should be clean and uncluttered.

  • Donning PPE : Put on a lab coat, followed by safety glasses with side shields or goggles. Finally, wear nitrile or rubber gloves, ensuring they overlap with the cuffs of the lab coat.

  • Handling :

    • When weighing or transferring solid this compound, perform the task in a chemical fume hood to minimize dust inhalation.

    • If working with solutions, avoid splashing by pouring carefully and keeping containers capped when not in use.

    • Avoid all personal contact with the substance.[1]

  • Spill Response :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Use non-sparking tools for cleanup.[2]

    • Place the absorbed material into a sealed, labeled container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE : Remove gloves first, turning them inside out as you pull them off. Then, remove the lab coat, followed by eye protection. Wash hands thoroughly with soap and water.

Industrial Scale Handling:
  • Engineering Controls : Operations involving large quantities of this compound should be conducted in a well-ventilated area with dedicated local exhaust ventilation.[1] Grounding and bonding of equipment are necessary to prevent static discharge when handling powders.[2]

  • Donning PPE : Wear a full-body suit or a chemical-resistant apron over work clothes. Don chemical splash goggles and a face shield. Select and don the appropriate chemical-resistant gloves. If required, perform a fit check for the respirator.

  • Handling :

    • Use closed systems for transferring large quantities of this compound whenever possible to minimize dust generation.

    • Employ dust collection systems at points of powder generation.

    • Follow all established standard operating procedures (SOPs) for the specific manufacturing process.

  • Spill Response :

    • For large spills, immediately alert emergency response personnel.

    • Contain the spill using appropriate barriers.

    • Follow established emergency protocols for cleanup and decontamination.

  • Doffing PPE : Follow a designated doffing procedure to avoid cross-contamination. This typically involves a decontamination shower and a specific sequence for removing each piece of PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Laboratory Scale Disposal:
  • Waste Segregation : Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled hazardous waste container.

  • Container Management : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Industrial Scale Disposal:
  • Waste Characterization : All waste streams containing this compound must be properly characterized according to EPA regulations to determine if they are hazardous waste.

  • Bulk Waste : Unused or off-spec this compound should be disposed of as a chemical waste. Incineration in a permitted hazardous waste incinerator is a common disposal method.

  • Contaminated Materials : All PPE, cleaning materials, and other items contaminated with this compound must be managed as hazardous waste.

  • Regulatory Compliance : All disposal activities must be conducted in strict accordance with EPA's Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Assess Task: - Scale (Lab vs. Industrial) - Physical Form (Solid vs. Liquid) - Potential for Dust/Aerosol Generation start->task exposure Evaluate Exposure Potential: - Inhalation - Skin Contact - Eye Contact task->exposure eye_protection Eye Protection: - Safety Glasses (Low Risk) - Goggles/Face Shield (High Risk) exposure->eye_protection skin_protection Skin Protection: - Lab Coat/Gloves (Low Risk) - Chemical Suit/Resistant Gloves (High Risk) exposure->skin_protection respiratory_protection Respiratory Protection: - None (Good Ventilation) - Dust Mask/Respirator (Poor Ventilation/Dust) exposure->respiratory_protection proceed Proceed with Work Using Selected PPE eye_protection->proceed skin_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylparaben
Reactant of Route 2
Reactant of Route 2
Propylparaben

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.